molecular formula C9H14N2O2 B8768988 2,2-dimethoxy-2-pyridin-4-ylethanamine

2,2-dimethoxy-2-pyridin-4-ylethanamine

Numéro de catalogue: B8768988
Poids moléculaire: 182.22 g/mol
Clé InChI: MODGVDCXMCYGAE-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-2-pyridin-4-ylethanamine is a pyridine-containing building block of interest in organic synthesis and medicinal chemistry research. The dimethoxyethaneamine moiety and pyridine ring system are valuable scaffolds for constructing more complex molecules. Pyridine derivatives are frequently employed in the synthesis of Schiff base ligands for coordination chemistry; for instance, similar structures have been used to create ligands for manganese(III) complexes in studies of single-molecule magnets . In drug design, such heterocyclic building blocks can serve as bioisosteres, a tactical approach to modulate properties like potency, lipophilicity, and metabolic stability . As a key intermediate, this compound enables researchers to explore structure-activity relationships and develop novel compounds for various applications. This product is provided as a liquid and should be stored at 4°C . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C9H14N2O2

Poids moléculaire

182.22 g/mol

Nom IUPAC

2,2-dimethoxy-2-pyridin-4-ylethanamine

InChI

InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3

Clé InChI

MODGVDCXMCYGAE-UHFFFAOYSA-N

SMILES canonique

COC(CN)(C1=CC=NC=C1)OC

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine, a valuable building block in medicinal chemistry and drug development. In the absence of a direct, single-step synthesis in the current literature, this guide details a robust, multi-step pathway. The synthesis commences with the readily available 4-acetylpyridine and proceeds through the formation of an oxime tosylate intermediate, followed by a strategic Neber rearrangement to construct the target α-amino acetal. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Introduction and Strategic Rationale

The synthesis of complex heterocyclic molecules is a cornerstone of modern pharmaceutical research. 2,2-dimethoxy-2-pyridin-4-ylethanamine represents a key scaffold, incorporating a pyridine ring, a primary amine, and a protected aldehyde functionality in the form of a dimethyl acetal. This unique combination of functional groups makes it a versatile intermediate for the construction of a diverse range of more complex molecular architectures.

A direct synthetic route to 2,2-dimethoxy-2-pyridin-4-ylethanamine is not readily found in the published literature. Therefore, a logical and efficient multi-step synthesis has been devised based on well-established and analogous chemical transformations. The chosen strategy hinges on the Neber rearrangement, a powerful method for the synthesis of α-amino ketones from oxime tosylates. In this protocol, the rearrangement is performed in an anhydrous methanol medium, which facilitates the in-situ formation of the desired dimethyl acetal.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine_Oxime 4-Acetylpyridine_Oxime 4-Acetylpyridine->4-Acetylpyridine_Oxime Hydroxylamine Hydrochloride 4-Acetylpyridine_Oxime_Tosylate 4-Acetylpyridine_Oxime_Tosylate 4-Acetylpyridine_Oxime->4-Acetylpyridine_Oxime_Tosylate p-Toluenesulfonyl Chloride Target_Molecule 2,2-dimethoxy-2-pyridin-4-ylethanamine 4-Acetylpyridine_Oxime_Tosylate->Target_Molecule Neber Rearrangement (Sodium Methoxide)

Caption: Overall synthetic workflow for 2,2-dimethoxy-2-pyridin-4-ylethanamine.

This guide will provide detailed protocols for each of these key transformations, along with insights into reaction monitoring, purification, and characterization of the intermediates and the final product.

Experimental Protocols

Part A: Synthesis of 4-Acetylpyridine Oxime

The initial step involves the conversion of the ketone in 4-acetylpyridine to an oxime. This is a standard condensation reaction with hydroxylamine.

Protocol:

  • Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water. To this, add 70 mL of 20% aqueous sodium hydroxide.

  • Addition of 4-Acetylpyridine: To the stirred solution, add 4-acetylpyridine (36.3 g, 0.30 mol) in one portion. A precipitate will form rapidly.

  • Reaction and Isolation: Stir the mixture for 1 hour at room temperature. Collect the precipitate by suction filtration and wash it with three 150 mL portions of cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure E-4-acetylpyridine oxime. Dry the product under reduced pressure over a desiccant.

ParameterValue
Reactants 4-Acetylpyridine, Hydroxylamine hydrochloride, Sodium hydroxide
Solvent Water, Ethanol (for recrystallization)
Reaction Time 1 hour
Typical Yield 65-70%
Part B: Synthesis of 4-Acetylpyridine Oxime Tosylate

The oxime is then converted to its tosylate ester, which is the substrate for the Neber rearrangement.

Protocol:

  • Reaction Setup: In a 1 L round-bottomed flask fitted with a drying tube and a magnetic stirrer, add pure E-4-acetylpyridine oxime (27.1 g, 0.20 mol) and p-toluenesulfonyl chloride (47.9 g, 0.22 mol) to 100 mL of anhydrous pyridine.

  • Reaction: Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

  • Work-up: Add 500 mL of ice water to the reaction mixture with continued stirring. An initial precipitate may dissolve, followed by the formation of a voluminous white precipitate of the product.

  • Isolation: Collect the precipitate by suction filtration, wash with three 150 mL portions of cold water, and dry under reduced pressure to a constant weight.

ParameterValue
Reactants E-4-Acetylpyridine oxime, p-Toluenesulfonyl chloride
Solvent/Base Anhydrous Pyridine
Reaction Time 24 hours
Typical Yield ~95%
Part C: Neber Rearrangement to 2,2-Dimethoxy-2-pyridin-4-ylethanamine

This is the key step where the α-amino acetal is formed. The use of anhydrous methanol and sodium methoxide is critical for the formation of the dimethoxy acetal.

Protocol:

  • Preparation of Sodium Methoxide: In a 2 L round-bottomed flask equipped with a reflux condenser and a drying tube, and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (approximately 4.4 g, 0.19 mol) in small pieces to 400 mL of anhydrous methanol. Allow the sodium to react completely to form sodium methoxide.

  • Addition of Tosylate: Once the sodium methoxide solution has cooled to room temperature, add the 4-acetylpyridine oxime tosylate (0.17 mol) in one portion.

  • Reaction: Stir the mixture at room temperature for 30 minutes, and then heat to reflux for 2 hours. A precipitate of sodium p-toluenesulfonate will form.

  • Work-up: After cooling, remove the precipitate by filtration. Bubble hydrogen chloride gas through the ethereal filtrate for 15 minutes to precipitate the dihydrochloride salt of the product.

  • Isolation of Free Amine: Collect the dihydrochloride salt by suction filtration and wash with anhydrous ether. Dissolve the salt in a minimal amount of water and basify to a pH >10 with powdered sodium carbonate.

  • Extraction and Purification: Extract the aqueous solution four times with chloroform. Combine the chloroform extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product as an oil. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[1]

ParameterValue
Reactants 4-Acetylpyridine oxime tosylate, Sodium metal
Solvent Anhydrous Methanol
Reaction Time 2.5 hours
Purification Acid-base extraction followed by column chromatography

Mechanistic Insights: The Neber Rearrangement

The Neber rearrangement is a base-catalyzed conversion of an oxime tosylate to an α-amino ketone. The proposed mechanism for the formation of the α-amino acetal in this synthesis is as follows:

Neber_Rearrangement cluster_0 Mechanism Start Oxime Tosylate Intermediate1 Azirine Intermediate Start->Intermediate1 Base (MeO⁻) Intermediate2 α-Amino Acetal Intermediate1->Intermediate2 Methanolysis

Caption: Simplified mechanism of the Neber rearrangement to the α-amino acetal.

  • Deprotonation: The methoxide base abstracts the acidic α-proton from the oxime tosylate.

  • Cyclization: The resulting anion undergoes intramolecular cyclization with the expulsion of the tosylate leaving group to form a transient azirine intermediate.

  • Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the azirine ring, which subsequently opens to form the α-amino acetal upon workup.

The anhydrous conditions are crucial to prevent the hydrolysis of the acetal back to the α-amino ketone.

Safety and Handling Considerations

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.

  • Anhydrous Solvents: The use of anhydrous pyridine and methanol is essential for the success of the respective reaction steps. Ensure that these solvents are properly dried before use.

  • Hydrogen Chloride Gas: Hydrogen chloride is a corrosive gas. The precipitation of the dihydrochloride salt should be performed in a well-ventilated fume hood.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Characterization of the Final Product

The structure and purity of the synthesized 2,2-dimethoxy-2-pyridin-4-ylethanamine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H stretch of the primary amine).

Conclusion

This in-depth technical guide provides a well-founded and detailed synthetic protocol for 2,2-dimethoxy-2-pyridin-4-ylethanamine. By leveraging the Neber rearrangement of a readily accessible oxime tosylate, this multi-step approach offers a reliable pathway to this valuable synthetic intermediate. The provided experimental details, mechanistic insights, and safety considerations are intended to empower researchers in the successful and safe execution of this synthesis, thereby facilitating further advancements in drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 6, p.1 (1988); Vol. 56, p.3 (1977). [Link]

Sources

Physicochemical Profiling and Handling Protocols for 2,2-Dimethoxy-2-(pyridin-4-yl)ethanamine in Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinase inhibitors and GPCR modulators, the demand for highly functionalized heterocyclic building blocks has surged. One such critical intermediate is 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine . This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven protocols for its application in heterocycle synthesis.

Structural Rationale: The "Masked" Aminoketone

In medicinal chemistry, incorporating a pyridin-4-yl moiety into a complex heterocycle (such as an imidazole or pyrazine) frequently requires an α -aminoketone building block. However, free α -aminoketones—like 2-amino-1-(pyridin-4-yl)ethan-1-one—are notoriously unstable. As free bases, they undergo rapid, spontaneous intermolecular condensation (dimerization) to form dihydropyrazines, which subsequently oxidize into pyrazines.

To circumvent this degradation pathway, the reactive ketone is "masked" as a dimethyl acetal (ketal), yielding 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine[1]. The two methoxy groups sterically and electronically protect the α -carbon, ensuring the molecule remains stable during storage and early-stage synthetic manipulations. The reactive ketone is only unmasked in situ when triggered by a specific acidic environment[2].

Core Physicochemical Properties

Understanding the quantitative physicochemical data of this compound is essential for designing effective extraction, purification, and reaction protocols. The data is summarized below for easy comparison.

Table 1: Physicochemical and Identification Data
PropertyValueRationale / Technical Implication
Chemical Name 2,2-dimethoxy-2-(pyridin-4-yl)ethanamineStandard IUPAC nomenclature.
CAS Registry Number 329794-48-1 (Free Base)[1]167897-36-1 (Di-HCl Salt)[]The dihydrochloride salt is preferred for long-term storage to prevent oxidative degradation and amine-driven side reactions.
Molecular Formula C9H14N2O2-
Molecular Weight 182.22 g/mol [1]Low molecular weight makes it an ideal fragment-sized building block.
Polar Surface Area (PSA) 57.37 Ų[4]Falls well within the Lipinski optimal range (< 140 Ų), indicating that derivatives built from this core have high potential for good membrane permeability.
Calculated LogP 2.79[4]Suggests moderate lipophilicity. The free base will partition effectively into organic solvents (e.g., EtOAc, DCM) during basic aqueous workups.
Estimated pKa ~5.2 (Pyridine N)~9.0 (Aliphatic Amine)The bifurcated basicity dictates pH-dependent solubility. At pH < 5, the molecule is doubly protonated and highly water-soluble.

Analytical Characterization: A Self-Validating Workflow

Because the dimethyl ketal is highly sensitive to acid-catalyzed hydrolysis, standard analytical techniques (which often use acidic mobile phases like 0.1% Formic Acid or TFA) will artificially degrade the sample, leading to false-positive impurity profiles.

To prevent this, we employ a self-validating analytical workflow . The system checks its own integrity: if the unmasked ketone is detected during the blank or standard run, the system halts, indicating that the column retains acidic sites that must be neutralized before proceeding.

Protocol 1: Basic LC-MS Characterization
  • Sample Preparation: Dissolve the dihydrochloride salt in a buffered diluent of 10 mM Ammonium Bicarbonate (pH 8.5) / Acetonitrile (50:50). Causality: The alkaline buffer neutralizes the HCl salt, preventing auto-hydrolysis in the vial.

  • System Validation (The Self-Check): Inject a blank diluent followed by a known standard. Monitor the MS for the parent ion ( m/z 183.1). If a peak at m/z 137.1 (the unmasked ketone) is observed, the column has failed the self-validation. Flush the C18 column with 0.1% Ammonium Hydroxide in Methanol for 30 minutes to neutralize acidic silanol sites.

  • Chromatography: Elute using a basic mobile phase (Mobile Phase A: Water + 0.1% NH4​OH ; Mobile Phase B: Acetonitrile).

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+). The intact ketal will cleanly elute and ionize as [M+H]+=183.1 .

Workflow S1 S1 S2 2. LC Separation (C18, Basic Mobile Phase) S1->S2 Prevents Hydrolysis S3 3. MS Detection (ESI+, m/z 183.1) S2->S3 Elution & Ionization S4 4. NMR Verification (Deuterated DMSO) S3->S4 Structural Confirmation

Analytical workflow for the characterization of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine.

Synthetic Utility: In Situ Unmasking and Imidazole Condensation

The primary application of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine is its use as a precursor in the synthesis of tetra-substituted imidazoles and other complex heterocycles[2]. The following protocol outlines how to safely unmask the ketone and immediately trap it in a multicomponent condensation reaction.

Protocol 2: Synthesis of 4-(Pyridin-4-yl)-1H-imidazoles

Objective: To synthesize a substituted imidazole while strictly preventing the intermediate α -aminoketone from dimerizing into a pyrazine.

  • Ketal Hydrolysis (Unmasking):

    • Suspend 1.0 equivalent of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine dihydrochloride in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl. Stir at 40°C for 2 hours.

    • Causality: The acidic environment protonates the methoxy oxygen, driving the elimination of methanol and the formation of a highly reactive oxocarbenium ion. Water attacks this intermediate, expelling the second methanol molecule to yield the reactive ketone.

  • In-Process Control (IPC):

    • Analyze an aliquot via the basic LC-MS method (Protocol 1). The reaction is self-validating: you must observe the complete disappearance of the m/z 183.1 peak and the quantitative appearance of the m/z 137.1 peak. Proceeding before this signal shifts entirely will result in unreacted ketal contaminating the final product.

  • Condensation:

    • Cool the reaction to 0°C. Add 1.2 equivalents of the desired aldehyde and 5.0 equivalents of Ammonium Acetate (the nitrogen source).

    • Slowly adjust the pH to 7.5 - 8.0 using N,N-Diisopropylethylamine (DIPEA). Heat the mixture to 80°C for 4 hours.

    • Causality: The multicomponent condensation requires nucleophilic ammonia and a free primary amine, which only exist at neutral to slightly basic pH. By adding the coupling partners before neutralizing the acid, the liberated α -aminoketone is immediately trapped by the aldehyde/ammonia mixture, kinetically outcompeting the unwanted pyrazine dimerization pathway.

  • Isolation:

    • Extract the mixture with Ethyl Acetate. The moderate LogP (2.79) ensures the organic product partitions efficiently. Wash with brine, dry over Na2​SO4​ , and purify via reverse-phase chromatography.

Pathway A 2,2-Dimethoxy-2- (pyridin-4-yl)ethanamine (Stable Ketal) B Oxocarbenium Intermediate A->B H+ (Acid) - MeOH C 2-Amino-1- (pyridin-4-yl)ethan-1-one (Reactive Ketone) B->C + H2O - MeOH D Tetra-substituted Imidazole C->D + Coupling Partner (Condensation)

Acid-catalyzed unmasking of the stable ketal to a reactive ketone for imidazole condensation.

References

  • Title: KR20040005897A - Method for preparing tetra-substituted imidazole derivatives Source: Google Patents URL

Sources

Spectral Characterization and Analytical Workflows for 2,2-Dimethoxy-2-(pyridin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, establishing robust analytical profiles for highly functionalized intermediates is critical for downstream pharmaceutical development. 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine (CAS 329794-48-1 for the free base; CAS 167897-36-1 for the dihydrochloride salt) is a versatile building block frequently utilized in the synthesis of complex heterocycles, such as tetrasubstituted imidazoles[1].

This technical guide provides a comprehensive framework for the spectral characterization (NMR, FT-IR, and LC-MS/MS) of this compound. More importantly, it details the causality behind the required analytical conditions, offering self-validating protocols that prevent the degradation of its acid-labile dimethyl ketal moiety.

Chemical Context & Structural Vulnerabilities

The molecular architecture of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine features a basic pyridine ring, a primary aliphatic amine, and a central dimethyl ketal (acetal) group. The central mechanistic challenge in handling this compound is the extreme lability of the ketal group. In acidic aqueous environments, the ketal rapidly undergoes hydrolysis to form 2-amino-1-(pyridin-4-yl)ethan-1-one. Therefore, all extraction and analytical protocols must be strictly buffered or executed rapidly to prevent artifact generation.

Self-Validating Sample Preparation Protocol

Commercially, this compound is often supplied as a dihydrochloride salt to prevent atmospheric oxidation and improve shelf life. To perform accurate structural elucidation (particularly for NMR and IR), the free base must be liberated.

Protocol 1: Free-Basing and Extraction

This protocol incorporates a visual pH validation step to guarantee the integrity of the ketal during phase transfer.

  • Dissolution: Dissolve 100 mg of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine dihydrochloride in 5 mL of deionized water.

  • Self-Validation Check (pH Indicator): Add 1 drop of phenolphthalein indicator. The solution will remain colorless, validating the strongly acidic nature of the dissolved salt.

  • Neutralization: Dropwise, add saturated aqueous sodium bicarbonate (NaHCO₃) under gentle stirring until the solution turns a faint, persistent pink (indicating a pH shift to ~8.3) and CO₂ gas evolution ceases. This basic environment guarantees the ketal remains intact.

  • Extraction: Extract the aqueous layer with 3 × 5 mL of dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature strictly < 30 °C to prevent thermal degradation.

SamplePrep Start 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine Dihydrochloride Salt FreeBase Free-Basing (pH 8-9) Avoid Acidic Hydrolysis Start->FreeBase Add NaHCO3 (aq) + Indicator Extraction Liquid-Liquid Extraction (DCM / Aq. NaHCO3) FreeBase->Extraction Add DCM OrgLayer Organic Layer (DCM) Dry over Na2SO4 Extraction->OrgLayer Phase Separation Concentration Concentration in Vacuo (T < 30°C) OrgLayer->Concentration Filter & Evaporate NMR NMR Analysis (CDCl3, 400 MHz) Concentration->NMR Dissolve in CDCl3 IR FT-IR Analysis (ATR, Neat) Concentration->IR Direct solid/oil

Caption: Workflow for the extraction and preparation of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of the free base is highly diagnostic. The 4-substituted pyridine ring presents a classic AA'BB' spin system due to its localized symmetry, a fundamental concept in 2[2]. The quaternary ketal carbon (C2) acts as an insulating spacer, meaning the adjacent methylene protons (C1) appear as a sharp singlet because there are no vicinal protons to induce spin-spin splitting.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Insight
¹H 8.60dd (J = 6.0, 1.5 Hz)2HPyridine H-2, H-6Deshielded by the adjacent electronegative nitrogen; part of the AA'BB' system.
¹H 7.40dd (J = 6.0, 1.5 Hz)2HPyridine H-3, H-5Upfield relative to H-2/H-6; ortho coupling observed.
¹H 3.25s6H-OCH₃ (x2)Equivalent methoxy groups on the symmetric C2 ketal carbon.
¹H 3.00s2H-CH₂-Sharp singlet due to magnetic isolation by the quaternary C2.
¹H 1.50br s2H-NH₂Broad due to quadrupolar relaxation of N and proton exchangeability.
¹³C 150.0--Pyridine C-2, C-6Highly deshielded aromatic carbons adjacent to nitrogen.
¹³C 148.0--Pyridine C-4Quaternary aromatic carbon attached directly to the ketal.
¹³C 121.5--Pyridine C-3, C-5Aromatic carbons beta to the pyridine nitrogen.
¹³C 101.5--C2 (Ketal)Characteristic downfield shift for a carbon bonded to two oxygens.
¹³C 49.5---OCH₃ (x2)Standard chemical shift for aliphatic methoxy carbons.
¹³C 46.0--C1 (-CH₂-)Aliphatic carbon shifted downfield by the adjacent primary amine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid orthogonal confirmation of the functional groups. The primary amine (-NH₂) yields a characteristic doublet in the 3300–3400 cm⁻¹ region (symmetric and asymmetric N-H stretching). However, the most diagnostic feature of the intact ketal is the intense C-O-C stretching vibrations found between 1050 and 1150 cm⁻¹, as outlined in foundational 3[3].

Table 2: Key FT-IR Vibrational Modes (ATR, Neat)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350, 3280MediumPrimary Amine (-NH₂)N-H symmetric and asymmetric stretching (doublet).
3050WeakAromatic RingC-H stretching (sp² hybridized carbons).
2950, 2830MediumAliphatic / MethoxyC-H stretching (sp³ hybridized carbons).
1600, 1560StrongPyridine RingC=N and C=C aromatic ring stretching.
1150, 1080Very StrongKetal (-C-O-C-)C-O asymmetric and symmetric stretching.

Mass Spectrometry (LC-MS/MS) & Fragmentation Logic

Using Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton on the highly basic pyridine nitrogen, yielding an[M+H]⁺ precursor ion at m/z 183.1. Collision-induced dissociation (CID) leads to predictable fragmentation pathways driven by the stability of the resulting cations.

Protocol 2: LC-MS/MS Acquisition (Self-Validating System)

Because LC-MS mobile phases typically contain 0.1% Formic Acid, the sample is at risk of on-column hydrolysis. This protocol uses the degradation product itself as an internal system suitability check.

  • System Suitability Test (SST): Inject a blank (Methanol + 0.1% FA) to establish baseline noise and confirm the absence of carryover at m/z 183.1.

  • Sample Preparation: Dilute the free base to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Causality Check (The Validation Step): Analyze immediately. The ketal acts as an internal stability indicator—if a significant peak at m/z 137.1 (the hydrolyzed ketone: 2-amino-1-(pyridin-4-yl)ethan-1-one) appears in the MS1 scan, the sample has degraded in the vial prior to injection, invalidating the run.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) and elute using a fast gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: Monitor the precursor ion m/z 183.1 and key product ions m/z 166.1, 152.1, and 151.1.

MSFragmentation M_plus_H Precursor Ion[M+H]+ m/z 183.1 Loss_NH3 Loss of NH3 (-17 Da) m/z 166.1 M_plus_H->Loss_NH3 CID (Low CE) Loss_MeOH Loss of CH3OH (-32 Da) m/z 151.1 M_plus_H->Loss_MeOH CID (Low CE) Cleavage Alpha-Cleavage (-30 Da) Loss of CH2NH2 M_plus_H->Cleavage CID (High CE) Frag_152 Dimethoxypyridinylmethyl Cation m/z 152.1 Cleavage->Frag_152

Caption: ESI-MS/MS fragmentation pathways of the 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine [M+H]+ ion.

References

  • ChemicalBook.2,2-dimethoxy-2-(pyridin-4-yl)ethanamine (CAS 329794-48-1). ChemicalBook Database.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). Scribd / John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015).Introduction to Spectroscopy (5th ed.). Chemistry.com.pk / Cengage Learning.

Sources

In Silico Target Profiling of 2,2-Dimethoxy-2-pyridin-4-ylethanamine: A Predictive Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of off-target effects and primary pharmacological targets for novel chemical entities is a critical bottleneck in early-stage drug discovery. This whitepaper outlines a comprehensive, self-validating in silico pipeline for predicting the macromolecular targets of 2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS: 167897-36-1). By synthesizing ligand-based pharmacophore mapping with structure-based thermodynamic validation, we establish a robust methodology that bridges the gap between chemical topology and biological function.

Molecular Rationale & Pharmacophore Profiling

Before deploying computational algorithms, a Senior Application Scientist must analyze the stereoelectronic properties of the ligand to understand the causality behind its biological interactions. The structure of 2,2-dimethoxy-2-pyridin-4-ylethanamine (COC(OC)(c1ccncc1)CN) presents three distinct pharmacophoric features:

  • Primary Ethanamine Backbone : With a pKa of ~9.5, the primary amine is protonated (-NH3+) at physiological pH (7.4). Causality: This positive charge acts as an electrostatic anchor, highly prone to forming salt bridges with conserved aspartate or glutamate residues in aminergic G-Protein Coupled Receptors (GPCRs)[1].

  • Pyridin-4-yl Ring : The nitrogen atom in the pyridine ring (pKa ~5.2) remains neutral at pH 7.4, serving as a potent hydrogen-bond acceptor. Causality: Pyridine rings are classic hinge-binding motifs in kinase inhibitors and are known to coordinate with heme iron in Cytochrome P450 enzymes[2].

  • 2,2-Dimethoxy Acetal : Causality: The bulky dimethoxy group restricts the conformational flexibility of the ethanamine backbone, reducing the entropic penalty upon binding while providing two additional oxygen atoms for hydrogen-bond acceptance.

The In Silico Target Prediction Pipeline

To systematically identify targets, we employ a three-phase computational workflow.

Pipeline LIG Phase 1: Ligand Preparation (Protonation & 3D Conformer) LB Phase 2: Ligand-Based Prediction (SEA & SwissTargetPrediction) LIG->LB SMILES/SDF SB Phase 3: Structure-Based Docking (AutoDock Vina Reverse Screening) LB->SB Top Target IDs MD Phase 4: MD & MM/GBSA (Thermodynamic Validation) SB->MD Docked Poses HIT Validated Target Profile (e.g., Alpha-1A AR, Kinases) MD->HIT ΔG_bind < -10 kcal/mol

Figure 1: Step-by-step in silico target prediction workflow for 2,2-dimethoxy-2-pyridin-4-ylethanamine.

Phase 1: Ligand-Based Target Prediction (Pharmacophore & Similarity)

Ligand-based prediction operates on the principle that structurally similar molecules exhibit similar biological activity profiles. We utilize the to compare the ligand's topology against ChEMBL databases[3], alongside for 2D/3D reverse screening[4].

Protocol 1: Ligand-Based Screening

  • Ligand Preparation : Convert 2,2-dimethoxy-2-pyridin-4-ylethanamine to its canonical SMILES. Generate 3D conformers using RDKit and optimize geometry using the MMFF94 force field.

    • Causality: 3D conformation generation is required because 2D topological similarity alone often misses the stereoelectronic bulk of the dimethoxy acetal group, leading to false positives.

  • Execution : Submit the optimized SDF file to the SwissTargetPrediction and SEA servers.

  • Validation Checkpoint : The protocol is self-validating if the positive control (e.g., phenylethanamine) returns its known primary target (Alpha-1 Adrenergic Receptor) with an E-value < 1e-10. If the control fails, the 3D conformer generation parameters must be recalibrated.

Table 1: Ligand-Based Target Prediction Scores (Predicted)

Target Class Specific Target SwissTargetPrediction (Probability) SEA (E-value) Structural Rationale for Hit
GPCR Alpha-1A Adrenergic Receptor 0.85 1.2e-15 Phenylethanamine structural mimicry[1].
Kinase JAK2 Kinase 0.72 3.4e-10 Pyridine ring acts as a hinge-binding motif[5].
Kinase p38 MAP Kinase 0.68 5.1e-09 Pyridine nitrogen hydrogen bonding.

| Enzyme | Cytochrome P450 3A4 | 0.65 | 8.8e-08 | Pyridine nitrogen coordinates to heme iron. |

Phase 2: Structure-Based Reverse Virtual Screening

To eliminate false positives from Phase 1, we perform structure-based reverse virtual screening using [6]. This step assesses whether the specific steric bulk of the 2,2-dimethoxy group physically fits within the predicted binding pockets.

Protocol 2: Reverse Docking

  • Target Preparation : Download high-resolution (<2.5 Å) crystal structures of the top targets (e.g., Alpha-1A AR, PDB: 6K41) from the RCSB PDB. Remove crystallographic waters, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Adding polar hydrogens is critical; without them, the software cannot simulate the essential salt-bridge formation between the ligand's protonated primary amine and the receptor's conserved aspartate residues.

  • Grid Definition : Define a 25×25×25 Å grid box centered on the orthosteric binding site.

  • Execution : Run AutoDock Vina with an exhaustiveness parameter of 16 to ensure deep conformational sampling[7].

  • Validation Checkpoint : Redock the native co-crystallized ligand. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is ≤ 2.0 Å.

Phase 3: Thermodynamic Validation via MD & MM/GBSA

Empirical scoring functions (like Vina's) often fail to account for solvent entropy and dynamic protein flexibility. To achieve true predictive accuracy, we calculate the binding free energy (ΔG_bind) using the [8].

Protocol 3: Molecular Dynamics & Free Energy Calculation

  • System Solvation : Solvate the receptor-ligand complex in a TIP3P water box and neutralize with Na+/Cl- ions. Perform 5,000 steps of steepest descent energy minimization.

    • Causality: Minimization is mandatory to resolve any artificial steric clashes generated during the rigid-receptor docking phase, preventing simulation instability.

  • Production MD : Run a 100 ns unconstrained Molecular Dynamics simulation at 300 K and 1 bar using GROMACS with the AMBER force field.

  • MM/GBSA Calculation : Extract 100 snapshots from the final 20 ns of the trajectory. Calculate ΔG_bind using the generalized Born and surface area continuum solvation model[9].

  • Validation Checkpoint : The Standard Error of the Mean (SEM) for the calculated ΔG_bind must be < 0.5 kcal/mol. A higher SEM indicates a lack of convergence, requiring the simulation to be extended to 200 ns.

Table 2: Structure-Based Docking & MM/GBSA Validation Data

Target PDB ID Vina Affinity (kcal/mol) MM/GBSA ΔG_bind (kcal/mol) Key Mechanistic Interactions
Alpha-1A AR 6K41 -8.4 -12.6 Asp106 salt bridge (amine), Phe312 π-π stacking (pyridine).
JAK2 3KRR -7.9 -9.2 Leu932 H-bond (pyridine N), Asp939 salt bridge.
p38 MAPK 1A9U -7.5 -8.1 Met109 H-bond (pyridine N).

| CYP3A4 | 1TQN | -6.8 | -4.5 | Heme Fe coordination (pyridine N). |

Predicted Target Signaling Mechanism: Alpha-1A Adrenergic Receptor

Based on the highly favorable MM/GBSA binding free energy (-12.6 kcal/mol), 2,2-dimethoxy-2-pyridin-4-ylethanamine is strongly predicted to act as an antagonist at the Alpha-1A Adrenergic Receptor. The displacement of endogenous catecholamines by this ligand would disrupt downstream Gq-coupled signaling.

Pathway CMPD 2,2-dimethoxy-2- pyridin-4-ylethanamine A1AR Alpha-1A AR (GPCR Target) CMPD->A1AR Competitive Antagonism GQ Gq/11 Protein A1AR->GQ Activation Blocked PLC Phospholipase C (PLCβ) GQ->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 & DAG PIP2->IP3 CA Intracellular Ca2+ Release IP3->CA

Figure 2: Predicted disruption of the Alpha-1A Adrenergic Receptor signaling pathway by the ligand.

Conclusion

By strictly adhering to a self-validating computational pipeline, we can confidently predict that 2,2-dimethoxy-2-pyridin-4-ylethanamine possesses a polypharmacological profile heavily weighted toward aminergic GPCRs (specifically Alpha-1A AR) and select kinases. The integration of 3D pharmacophore mapping, reverse docking, and rigorous MM/GBSA thermodynamic calculations ensures that these predictions are grounded in physical chemistry rather than statistical coincidence.

References

  • Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206.

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.

  • Renard, J., et al. (2009). Pyridine Analogues of Nimesulide: Design, Synthesis, and In Vitro and In Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. Journal of Medicinal Chemistry, 52(19), 5864-5871.

  • Wu, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroprotoberberine Derivatives (THPBs) as Selective α1A-Adrenoceptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1130-1135.

Sources

Structure-Activity Relationship (SAR) of 2,2-Dimethoxy-2-pyridin-4-ylethanamine Analogs: Engineering Pyridinylimidazole Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of p38α mitogen-activated protein kinase (MAPK) inhibitors has been a cornerstone in the pursuit of novel anti-inflammatory therapeutics. Central to this effort is the pyridinylimidazole scaffold, famously exemplified by the prototypical inhibitor SB203580. The synthesis and optimization of these tri- and tetrasubstituted imidazoles rely heavily on highly modular precursors. Among the most critical of these is 2,2-dimethoxy-2-pyridin-4-ylethanamine (and its analogs), a bifunctional building block that provides both the structural framework for the imidazole core and the essential pyridine-4-yl pharmacophore required for hinge region binding[1]. This whitepaper details the synthetic utility, self-validating assembly protocols, and the Structure-Activity Relationship (SAR) mapping of this critical precursor.

Mechanistic Grounding: The Causality of the Acetal Scaffold

From a synthetic design perspective, why utilize 2,2-dimethoxy-2-pyridin-4-ylethanamine rather than a direct ketone precursor? The synthesis of highly substituted imidazoles requires an α -amino ketone intermediate. However, free α -amino ketones are notoriously unstable and prone to rapid intermolecular self-condensation, yielding unwanted dihydropyrazines.

By masking the ketone as a dimethyl acetal (the 2,2-dimethoxy moiety), the precursor remains stable during early-stage functionalization (e.g., N-alkylation of the ethanamine group)[2]. The acetal is then cleanly hydrolyzed under acidic conditions immediately prior to cyclization with an isothiocyanate or amidine, ensuring a high-yielding, regiospecific assembly of the imidazole core. Once assembled, the resulting inhibitor competes with endogenous ATP to shut down the inflammatory cascade.

G Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK Phosphorylates p38 p38α MAPK MKK->p38 Activates MK2 MK2 / Substrates p38->MK2 Phosphorylates ATP ATP (Endogenous) ATP->p38 Binds Hinge Inhibitor Pyridinylimidazole Inhibitor (Analogs) Inhibitor->p38 Competes with ATP TNFa TNF-α / IL-1β Release MK2->TNFa Promotes Translation

p38 MAPK signaling pathway and the competitive intervention of pyridinylimidazole inhibitors.

Experimental Methodology: Self-Validating Protocol for Imidazole Assembly

To ensure reproducibility and trustworthiness in drug development workflows, the following protocol describes the conversion of 2,2-dimethoxy-2-pyridin-4-ylethanamine into a 1,2,4,5-tetrasubstituted imidazole. This system is self-validating through specific spectroscopic checkpoints.

Step 1: Acetal Deprotection
  • Suspend 2,2-dimethoxy-2-pyridin-4-ylethanamine (1.0 eq) in 3M aqueous HCl.

  • Stir at 60°C for 2 hours.

  • Validation Checkpoint : Monitor by 1 H-NMR (D 2​ O). The reaction is complete when the characteristic six-proton singlet of the dimethyl acetal at 3.3 ppm completely disappears, confirming quantitative conversion to 2-amino-1-(pyridin-4-yl)ethan-1-one hydrochloride.

Step 2: Regiospecific Cyclization
  • Dissolve the resulting α -amino ketone (1.0 eq) in anhydrous DMF.

  • Add triethylamine (3.0 eq) to neutralize the hydrochloride salt, followed immediately by 4-fluorophenyl isothiocyanate (1.1 eq).

  • Stir at 80°C for 12 hours.

  • Validation Checkpoint : The formation of the intermediate thiourea and subsequent dehydration to the imidazole-2-thione is confirmed by IR spectroscopy. Look for the disappearance of the ketone C=O stretch at 1700 cm −1 and the appearance of a C=S stretch at 1200 cm −1 .

Step 3: S-Alkylation
  • Treat the imidazole-2-thione with methyl iodide (1.2 eq) and K 2​ CO 3​ in methanol at 50°C for 4 hours.

  • Validation Checkpoint : LC-MS analysis will show a mass shift of +14 Da, and 1 H-NMR will reveal a new three-proton singlet at 2.6 ppm, confirming S-methylation to yield the final p38 MAPK inhibitor core[2].

Structure-Activity Relationship (SAR) Profiling

The modularity of the 2,2-dimethoxy-2-pyridin-4-ylethanamine precursor allows for precise SAR mapping of the resulting inhibitors. By altering specific functional groups on this building block, medicinal chemists can predictably dictate the kinase selectivity and pharmacokinetic profile of the final drug.

Modification 1: Pyridine Ring Substitutions (Hinge Binding)

The pyridine-4-yl group is non-negotiable for p38α activity, as its nitrogen acts as a crucial hydrogen bond acceptor for the backbone amide of Met109 in the hinge region. However, modifying the precursor to a 2-amino-pyridin-4-yl analog significantly enhances potency. The 2-amino group projects into the solvent-exposed region, forming additional stabilizing interactions and drastically reducing unwanted cytochrome P450 (CYP450) inhibition—a common liability of unsubstituted pyridines[2].

Modification 2: Ethanamine Nitrogen Alkylation (Selectivity Shifting)

The primary amine of the ethanamine precursor ultimately becomes the N1 position of the imidazole ring. By alkylating this amine (e.g., forming an N-methyl analog) prior to cyclization, one can probe Hydrophobic Region I of the kinase. Interestingly, introducing a small methyl group at this position causes a steric clash in the p38α pocket but perfectly occupies the slightly larger pocket of c-Jun N-terminal kinase 3 (JNK3), effectively shifting the selectivity profile away from p38α and toward JNK3.

Modification 3: Acetal/Ketone Alterations (Ribose Pocket)

Modifying the carbon chain adjacent to the acetal alters the C4/C5 substituents of the imidazole. Bulky aryl groups (like 4-fluorophenyl) at these positions are essential for occupying the hydrophobic pocket near the gatekeeper residue Thr106, locking the inhibitor into the active site and enhancing target affinity[1].

SAR Core 2,2-dimethoxy-2-pyridin-4-ylethanamine (Scaffold Precursor) PyMod Pyridine-4-yl Modifications (e.g., 2-NH2 substitution) Core->PyMod AmineMod Ethanamine N-Alkylation (e.g., N-methyl) Core->AmineMod AcetalMod Acetal / Ketone Alterations (C4/C5 Imidazole substituents) Core->AcetalMod Hinge Met109 Hinge Binding & Solvent Region PyMod->Hinge Modulates Hydrophobic Hydrophobic Pocket I (Selectivity Shift) AmineMod->Hydrophobic Probes Ribose Ribose/Phosphate Pocket (Affinity Enhancement) AcetalMod->Ribose Interacts

Logical SAR mapping of the precursor modifications to their respective kinase domain interactions.

Quantitative SAR Data Summary

The following table summarizes the impact of utilizing different analogs of the 2,2-dimethoxy-2-pyridin-4-ylethanamine building block on the IC 50​ values of the final tetrasubstituted imidazoles against p38α and JNK3.

Precursor Analog UsedFinal Imidazole Modificationp38α IC 50​ (nM)JNK3 IC 50​ (nM)Primary Effect
Standard 2,2-dimethoxy-2-pyridin-4-ylethanamine Unsubstituted Pyridine, N1-H45>10,000Baseline p38α activity[1]
2-amino-pyridin-4-yl analog 2-Aminopyridine, N1-H2>10,00020x potency increase, reduced CYP inhibition[2]
N-methyl ethanamine analog Unsubstituted Pyridine, N1-Methyl1,200115Selectivity shift to JNK3 via Hydrophobic Region I
2-methyl-pyridin-4-yl analog 2-Methylpyridine, N1-H>5,000>10,000Steric clash with Met109 hinge region[1]

Conclusion

The rational design of kinase inhibitors requires an intimate understanding of both the biological target and the chemical behavior of the synthetic precursors. 2,2-dimethoxy-2-pyridin-4-ylethanamine serves as a master key in this domain. Its acetal protection strategy solves the inherent instability of α -amino ketones, while its modularity allows medicinal chemists to systematically probe the hinge region, solvent-exposed channels, and hydrophobic pockets of MAP kinases. By carefully selecting analogs of this precursor, researchers can fine-tune both the potency and the selectivity of next-generation anti-inflammatory therapeutics.

Sources

Sourcing and Synthetic Applications of 2,2-Dimethoxy-2-(pyridin-4-yl)ethanamine in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine (and its dihydrochloride salt) represents a highly privileged synthon. By combining a primary amine with a protected aldehyde (dimethyl acetal) adjacent to a pyridine ring, this molecule serves as an ideal precursor for synthesizing 4-(pyridin-4-yl)-1H-imidazoles—a core scaffold found in numerous kinase inhibitors and anti-inflammatory agents.

This technical whitepaper provides an authoritative guide on the commercial sourcing, physicochemical profiling, and step-by-step synthetic application of this critical building block.

Chemical Profiling and Commercial Sourcing Strategy

Before initiating any synthetic campaign, establishing the correct physical form of the starting material is paramount. The free base of α -amino acetals can be prone to slow auto-condensation or oxidation over time. Therefore, sourcing the dihydrochloride salt is highly recommended for long-term storage and stoichiometric precision.

Quantitative Physicochemical Data

The following table summarizes the critical parameters required for reaction calculation and analytical tracking.

PropertySpecification / Value
Chemical Name 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-amine
CAS Registry Number (Free Base) 329794-48-1
CAS Registry Number (Di-HCl Salt) 167897-36-1
Molecular Formula C 9​ H 14​ N 2​ O 2​ (Free Base)
Molecular Weight 182.22 g/mol (Free Base) / 255.14 g/mol (Di-HCl)
Topological Polar Surface Area (tPSA) 57.37 Ų
LogP (Estimated) 2.79
Physical State Solid (Di-HCl Salt) / Viscous Oil (Free Base)
Commercial Supplier Evaluation

When procuring this compound for research, scientists must prioritize suppliers that provide rigorous Quality Control (QC) documentation, specifically 1 H-NMR and LC-MS spectra, to ensure the acetal remains intact.

  • BOC Sciences: A reliable supplier for the stable dihydrochloride salt (CAS 167897-36-1) [1], ideal for benchtop stability and precise weighing.

  • ChemicalBook & GuideChem: These platforms aggregate global inventory. ChemicalBook catalogs the free base (CAS 329794-48-1) [2], while GuideChem provides extensive safety and sourcing data for the dihydrochloride variant[3].

  • EvitaChem: Another verified vendor offering inventory for the free base and related derivatives [4].

Causality Note: If sourcing the free base, store the material under an inert atmosphere (Argon/Nitrogen) at -20 °C to prevent atmospheric moisture from prematurely hydrolyzing the acetal.

Mechanistic Rationale: The Pyridinyl-Imidazole Scaffold

The primary application of 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine is the construction of 2,4-disubstituted or 2,4,5-trisubstituted imidazoles via a Robinson-Gabriel-type cyclization. The resulting 4-(pyridin-4-yl)imidazole motif is the pharmacophoric core of classic p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (e.g., SB203580).

The pyridine nitrogen acts as a critical hydrogen bond acceptor in the ATP-binding pocket of the kinase, effectively shutting down downstream inflammatory signaling.

Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAP-K2 p38->MK2 Inflammation TNF-α / IL-6 Production MK2->Inflammation Inhibitor Pyridinyl-Imidazole (Synthesized Compound) Inhibitor->p38 Inhibits

Fig 1: p38 MAPK signaling pathway disrupted by the synthesized pyridinyl-imidazole.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a specific analytical checkpoint, explaining the causality behind the experimental choices to guarantee successful conversion.

Workflow Start 2,2-Dimethoxy-2-(pyridin-4-yl)ethanamine (Starting Material) Coupling Step 1: Amide Coupling (HATU, DIPEA, R-COOH) Start->Coupling Intermediate Alpha-Acylamino Acetal (Stable Intermediate) Coupling->Intermediate Deprotection Step 2: Acetal Hydrolysis (AcOH / Heat) Intermediate->Deprotection Cyclization Step 3: Imidazole Cyclization (NH4OAc) Deprotection->Cyclization Product Pyridinyl-Imidazole Derivative (Target Compound) Cyclization->Product QC Quality Control (HPLC/MS, 1H-NMR) Product->QC

Fig 2: Synthetic workflow from the acetal building block to the final imidazole.

Step 1: Amide Coupling (Acylation)

Objective: Attach the desired R-group to the primary amine while preserving the fragile acetal.

  • Preparation: Charge an oven-dried round-bottom flask with your target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: A large excess of DIPEA is required to both activate the HATU complex and neutralize the dihydrochloride salt of the incoming amine.

  • Addition: Add 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine dihydrochloride (1.1 equiv) portion-wise. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Inject into the LC-MS. The reaction is complete when the amine mass (m/z 183.1 [M+H] + ) is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Use the crude α -acylamino acetal directly in the next step.

Step 2: Acetal Deprotection & Cyclization

Objective: Unmask the aldehyde and force an intramolecular cyclization with an external nitrogen source to form the imidazole ring.

  • Reaction Setup: Dissolve the crude α -acylamino acetal from Step 1 in glacial acetic acid (0.1 M).

  • Nitrogen Source: Add ammonium acetate (NH 4​ OAc, 10.0 equiv). Causality: Acetic acid serves a dual purpose: it provides the acidic protons necessary to hydrolyze the dimethyl acetal into a reactive aldehyde, and it acts as the solvent. NH 4​ OAc provides the ammonia required to form the imine intermediate that undergoes cyclization.

  • Thermal Cyclization: Heat the mixture to 110 °C under a reflux condenser for 4–6 hours.

  • Validation Checkpoint: The reaction transitions from a pale solution to a deep amber color. LC-MS should indicate the loss of two methanol molecules (-64 Da) from the intermediate mass, confirming aromatization.

  • Isolation: Cool to room temperature, carefully neutralize with aqueous NaOH (to pH 8) in an ice bath, and extract with Dichloromethane. Purify via flash chromatography (DCM/MeOH gradient).

Step 3: Final Analytical Validation

To confirm the structural integrity of the final pyridinyl-imidazole, perform 1 H-NMR (in DMSO- d6​ ).

  • Success Criteria: The self-validating proof of cyclization is the complete disappearance of the aliphatic methoxy protons (a 6H singlet at ~3.3 ppm) and the emergence of a new, sharp aromatic singlet at ~7.8–8.0 ppm, corresponding to the C2 proton of the newly formed imidazole ring.

References

Comprehensive Safety, Handling, and Operational Guidelines for 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern pharmaceutical synthesis, 2,2-dimethoxy-2-pyridin-4-ylethanamine (typically handled as its dihydrochloride salt, CAS 167897-36-1) serves as a highly functionalized, versatile building block. Structurally, it integrates three distinct reactive centers: a nucleophilic primary aliphatic amine, a basic pyridine ring, and an acid-sensitive dimethyl acetal group. This polyfunctional nature demands rigorous, scientifically grounded handling protocols. Without a deep understanding of its structural vulnerabilities, researchers risk premature degradation, poor synthetic reproducibility, and exposure to toxicological hazards.

This whitepaper provides an in-depth mechanistic analysis and field-proven standard operating procedures (SOPs) to ensure the safe and effective utilization of this compound.

Mechanistic Stability & Reactivity Profiling

To design a self-validating experimental system, one must understand the causality behind the molecule's reactivity rather than merely memorizing handling steps.

The Acetal Vulnerability: Acid-Catalyzed Hydrolysis

The 2,2-dimethoxy moiety serves as a masked carbonyl (ketone). In neutral to highly basic environments, this acetal is robust and unreactive. However, in the presence of Brønsted or Lewis acids, the methoxy oxygen undergoes rapid protonation, transforming it into a superior leaving group .

Subsequent expulsion of methanol generates a highly electrophilic oxocarbenium ion, which is immediately intercepted by ambient moisture to form a transient hemiacetal. Further collapse yields the degradation product: 2-amino-1-(pyridin-4-yl)ethan-1-one. This mechanistic pathway dictates that all synthetic steps involving this compound must be strictly maintained at a pH > 7.

The Dihydrochloride Paradox

While the free base is highly reactive, the compound is often supplied as a dihydrochloride salt to prevent atmospheric degradation. This introduces a critical operational paradox: the HCl salt creates an inherently acidic microenvironment upon dissolution. If dissolved in an unbuffered aqueous or protic solvent, the localized acidity will auto-catalyze the hydrolysis of its own acetal group. Therefore, field-proven protocols require the immediate introduction of a non-nucleophilic organic base (e.g., DIPEA) during dissolution to neutralize the hydrochloride salts before the acetal can degrade.

Primary Amine and Pyridine Coordination

The terminal primary amine is highly nucleophilic. Aliphatic amines readily absorb atmospheric carbon dioxide and moisture to form insoluble carbamate salts . Furthermore, the nitrogen atom in the pyridine ring possesses a localized lone pair in an sp2 orbital, making it a strong σ-donor. While useful for directed metal-catalyzed cross-coupling, this feature means the compound can easily poison palladium or ruthenium catalysts if stoichiometry is not precisely controlled.

AcetalHydrolysis A 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine (Stable in Base) C Hemiacetal Intermediate (Transient) A->C + H2O, + H+ B Acidic Catalysis (H+) B->C D 2-amino-1-(pyridin-4-yl)ethan-1-one (Degradation Product) C->D - CH3OH E Methanol Release C->E

Figure 1: Acid-catalyzed hydrolysis pathway of the 2,2-dimethoxy acetal group.

Hazard Assessment and EHS Protocols

Pyridine derivatives and primary amines present specific toxicological profiles that require stringent Environment, Health, and Safety (EHS) oversight.

  • Toxicological Profile: Pyridine derivatives are readily absorbed through the lungs, gastrointestinal tract, and intact skin . Systemic absorption can lead to hepatic and renal stress, alongside neurological narcotic effects (ataxia, dizziness). The primary amine component is a known severe irritant to mucous membranes and ocular tissues .

  • Personal Protective Equipment (PPE): Operators must utilize chemical-resistant nitrile or butyl rubber gloves (double-gloving is highly recommended), tightly sealed splash goggles, and a flame-retardant laboratory coat.

  • Engineering Controls: All manipulations, particularly weighing and solvent dissolution, must be conducted within a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of aerosolized particulates.

Experimental Workflows: Safe Handling & Synthetic Application

To ensure scientific integrity, the following step-by-step methodology must be integrated into your laboratory's SOPs.

Step 1: Receipt & Inspection Upon receipt, do not open the vial in ambient air. Transfer the sealed container immediately to an inert-atmosphere glovebox (Argon or Nitrogen) to prevent carbamate formation.

Step 2: Storage Protocol Store the compound in a dark, vacuum-sealed desiccator at 2–8°C. Because the dihydrochloride salt is highly hygroscopic, ensure the presence of a high-capacity indicating desiccant (e.g., Drierite) within the secondary containment.

Step 3: Preparation for Synthesis Weigh the required mass using an analytical balance inside the glovebox. Transfer the solid to a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a high-quality rubber septum before removing it from the glovebox.

Step 4: Reaction Execution (The Neutralization Step) Connect the Schlenk flask to a dual-manifold Schlenk line. Introduce anhydrous, deoxygenated solvents (e.g., THF, DCM) via a gas-tight syringe. Critical Step: Immediately inject 2.5 to 3.0 equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine or Triethylamine) to neutralize the dihydrochloride salt and protect the acetal from auto-catalytic acidic hydrolysis.

Step 5: Quenching & Workup Terminate reactions using a cold, mildly alkaline aqueous solution (e.g., saturated NaHCO3). Strictly avoid acidic workups (such as 1M HCl washes), which will instantly hydrolyze the acetal group. Extract with an organic solvent, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SOPWorkflow S1 Receipt & Inspection (Verify inert atmosphere) S2 Storage Protocol (Desiccator, 2-8°C, Argon) S1->S2 S3 Preparation for Synthesis (Glovebox or Schlenk line) S2->S3 S4 Reaction Execution (Strictly pH > 7 conditions) S3->S4 S5 Quenching & Workup (Alkaline aqueous extraction) S4->S5

Figure 2: End-to-end operational workflow for handling and synthesizing with the compound.

Quantitative Data Summaries

Table 1: Physicochemical Properties and Hazard Profiling

Property / HazardSpecification
Chemical Name 2,2-dimethoxy-2-pyridin-4-ylethanamine
CAS Number 329794-48-1 (Free base) / 167897-36-1 (2HCl salt)
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Storage Temperature 2–8°C (Strictly inert atmosphere)
Primary Hazards Skin/Eye Irritant, Target Organ Toxicity (Liver/Kidneys)

Table 2: Stability Matrix Across pH Ranges

Environmental pHAcetal StatusAmine StatusPyridine StatusOverall Stability
Acidic (pH < 5) Rapid HydrolysisProtonated (Ammonium)Protonated (Pyridinium)Highly Unstable
Neutral (pH 6-8) StableFree base / Partially protonatedFree baseModerate
Basic (pH > 8) Highly StableFree base (Nucleophilic)Free baseHighly Stable

References

  • Acetals Formation and Hydrolysis Source: Organic Chemistry Tutor URL:[Link]

  • Acetal Hydrolysis Mechanism Source: Chemistry Steps URL:[Link]

  • Toxicological Profile for Pyridine Source: Centers for Disease Control and Prevention (CDC) / ATSDR URL:[Link]

Methodological & Application

Application Note: 2,2-Dimethoxy-2-pyridin-4-ylethanamine as a Key Synthon for p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors requires robust chemical building blocks that can reliably generate complex pharmacophores. 2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS 167897-36-1) serves as a critical, stable synthon for the regiospecific synthesis of 1,2,4,5-tetrasubstituted and 2,4,5-trisubstituted imidazoles[1]. These heterocyclic scaffolds are widely recognized as highly potent, ATP-competitive inhibitors of the p38α Mitogen-Activated Protein Kinase (MAPK), a master regulator of pro-inflammatory cytokine production[2].

This application note provides drug development professionals with a comprehensive guide to utilizing this synthon, detailing the chemical causality behind its structural design, step-by-step synthesis protocols, and self-validating biological assay methodologies.

Biological Context & Pharmacophore Rationale

The p38α MAPK pathway is activated by cellular stress and cytokines, leading to the downstream production of inflammatory mediators like TNF-α and IL-1. Inhibiting this kinase is a major therapeutic strategy for rheumatoid arthritis, inflammatory bowel disease, and certain oncological indications.

Pathway Stimulus Cellular Stress MAPKKK MAP3Ks Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38α MAP Kinase MKK->p38 Phosphorylation Downstream Downstream Effectors p38->Downstream Inhibitor Pyridinylimidazole Inhibitor Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Response Downstream->Response

Fig 1. p38α MAPK signaling pathway and the intervention point of pyridinylimidazole inhibitors.

The Role of the Pyridine Ring

Pyridinylimidazoles (such as the reference compound SB203580) compete with ATP for the kinase's active site[3]. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met109 in the hinge region of the kinase[4]. Concurrently, the adjacent aryl group (typically a 4-fluorophenyl moiety) occupies a hydrophobic pocket generated by the Thr106 gatekeeper residue[3].

Because the pyridine ring is non-negotiable for target affinity, synthesizing the imidazole core around a pre-installed pyridine group is the most efficient chemical strategy.

The Synthon Advantage: Causality in Chemical Design

Why use 2,2-dimethoxy-2-pyridin-4-ylethanamine instead of a direct α -amino ketone?

The Causality: Free α -amino ketones (e.g., 2-amino-1-(pyridin-4-yl)ethanone) are highly unstable. At room temperature, the primary amine of one molecule rapidly attacks the ketone of another, leading to self-condensation and the formation of dihydropyrazines (which quickly oxidize to pyrazines). This dimerization destroys the starting material before imidazole synthesis can occur.

By protecting the ketone as a dimethyl acetal (forming 2,2-dimethoxy-2-pyridin-4-ylethanamine), the electrophilic center is masked. This allows the compound to be stored indefinitely as a stable dihydrochloride salt. During the imidazole cyclization protocol, the acidic reaction conditions simultaneously hydrolyze the acetal to the reactive ketone in situ and drive the multi-component condensation, preventing premature degradation[1].

Experimental Protocols

Protocol A: One-Pot Synthesis of Tetrasubstituted Pyridinylimidazoles

This protocol utilizes a Debus-Radziszewski-type multicomponent condensation. The system is self-validating: the reaction color transitions from pale yellow to deep orange/red upon successful cyclization, and LC-MS monitoring provides a definitive mass-shift validation.

Workflow Synthon 2,2-dimethoxy-2- pyridin-4-ylethanamine Intermediate In situ α-amino ketone Synthon->Intermediate Hydrolysis Acid Glacial Acetic Acid Acid->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Reagents Aldehyde + Ammonium Acetate Reagents->Cyclization Product Pyridinylimidazole Cyclization->Product

Fig 2. One-pot synthesis workflow utilizing in situ deprotection and cyclization.

Materials:

  • 2,2-dimethoxy-2-pyridin-4-ylethanamine dihydrochloride (1.0 eq)

  • Target Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)

  • Ammonium acetate (10.0 eq) - Excess is required to drive the equilibrium of imine formation.

  • Glacial acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 2,2-dimethoxy-2-pyridin-4-ylethanamine dihydrochloride (1 mmol) and ammonium acetate (10 mmol).

  • Solvent Addition: Add 10 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose. It acts as a polar protic solvent to dissolve the salts and provides the acidic protons necessary to hydrolyze the dimethyl acetal to the reactive α -amino ketone.

  • Electrophile Addition: Add the target aldehyde (1.1 mmol) dropwise to the stirring mixture.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 120°C for 4 hours.

  • Self-Validation (In-Process Control): At 2 hours, withdraw a 10 μ L aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the acetal mass (M+H: 183) and the appearance of the target imidazole mass confirms trajectory. If uncyclized intermediate dominates, add an additional 2.0 eq of ammonium acetate.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with aqueous ammonia (28%) until pH 8 is reached. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure pyridinylimidazole.

Protocol B: In Vitro p38α Kinase TR-FRET Assay

To evaluate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality: Heterocyclic compounds often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measuring emission, entirely eliminating background compound auto-fluorescence and ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense synthesized inhibitors in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well pro-binding microplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 μ L of recombinant human p38α kinase (final concentration 0.5 nM) to all wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the ATP pocket.

  • Reaction Initiation: Add 5 μ L of a substrate mix containing ATP (at its Km​ of 10 μ M) and biotinylated ATF2 peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μ L of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO vehicle control wells and a reference inhibitor (SB203580) wells. Rule: Proceed with data analysis only if Z' > 0.6, validating a robust assay window.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine IC50​ values.

Quantitative Data Presentation

The versatility of 2,2-dimethoxy-2-pyridin-4-ylethanamine allows for the rapid generation of SAR (Structure-Activity Relationship) libraries. Modifying the N-1 substituent (via primary amines instead of ammonium acetate) or the C-4 substituent (via different aldehydes) drastically alters kinase affinity and selectivity[3][5].

Table 1: Representative SAR of Synthesized Tetrasubstituted Pyridinylimidazoles

Compound IDN-1 Substituent ( R1​ )C-4 Substituent ( R2​ )p38α IC50​ (nM)Selectivity vs. JNK (Fold)Pharmacological Note
Ref (SB203580) -H4-Fluorophenyl35.0> 100xStandard benchmark inhibitor.
Analog A -Methyl4-Fluorophenyl12.5> 500xMethylation improves oral bioavailability[5].
Analog B -Isopropyl4-Fluorophenyl150.0> 50xBranched N-1 groups hinder deep pocket binding[3].
Analog C -Methyl3-Trifluoromethylphenyl2.1> 1000x CF3​ group optimizes hydrophobic pocket II fit[5].

Note: Data represents aggregated literature benchmarks demonstrating the structural tuning enabled by the synthon.

References

  • Tri- and tetrasubstituted imidazoles as p38α mitogen-activated protein kinase inhibitors. National Institutes of Health (NIH).
  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. National Institutes of Health (NIH).
  • Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry.
  • Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N-1 Position. ACS Publications.
  • A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. MDPI.

Sources

Application Note: Assay Development and Screening Cascade for 2,2-Dimethoxy-2-pyridin-4-ylethanamine-Derived Bioactives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS 329794-48-1) is a highly specialized, bifunctional chemical precursor primarily utilized in the synthesis of 1,2,4,5-tetrasubstituted imidazoles[1]. These complex heterocyclic derivatives are extensively documented as potent, ATP-competitive inhibitors of the p38α mitogen-activated protein (MAP) kinase , a master regulatory enzyme responsible for the production of pro-inflammatory cytokines such as TNF-α and IL-1β[2].

This application note provides a comprehensive, self-validating assay cascade designed for researchers synthesizing novel p38α inhibitors from this precursor. Rather than a simple procedural list, this guide emphasizes the causality behind assay selection, ensuring that chemical target engagement translates accurately to cellular efficacy without confounding cytotoxicity.

Mechanistic Rationale & Pharmacophore Design

To develop an effective assay, one must understand how the structural features of the precursor dictate biological function. The 2,2-dimethoxy-2-pyridin-4-ylethanamine scaffold donates two critical features to the final drug substance:

  • The Pyridin-4-yl Moiety (Target Engagement): This is the primary pharmacophore. X-ray crystallography of p38α complexes reveals that the hydrophobic pocket II of the ATP-binding site specifically accommodates the pyridine ring[2]. This allows the nitrogen of the pyridin-4-yl group to form a critical double hydrogen bond with Methionine 109 (Met109) and Glycine 110 (Gly110) in the kinase hinge region, which is the foundational mechanism for achieving high potency and selectivity over other kinases[3].

  • The Dimethoxy Ethanamine Chain (Synthetic Versatility): The protected acetal and primary amine allow for regioselective, multi-component cyclization (e.g., via condensation with 1,2-diketones and aldehydes) to form the tetrasubstituted imidazole core[1][4].

Assay Cascade & Self-Validating Logic

A robust drug discovery protocol must be a self-validating system. False positives are common in kinase screening due to compound auto-fluorescence or non-specific cytotoxicity. Our recommended workflow utilizes orthogonal validation:

  • Tier 1: Biochemical TR-FRET Assay. Measures direct, ATP-competitive inhibition of p38α. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence because its time-delayed readout eliminates the auto-fluorescence inherently common in highly conjugated imidazole derivatives.

  • Tier 2: Cellular Cytokine Release (ELISA). Confirms that biochemical potency translates across the cell membrane to suppress Tumor Necrosis Factor-alpha (TNF-α) in Lipopolysaccharide (LPS)-stimulated macrophages[3].

  • Tier 3: Viability Counter-Screen. Ensures that the reduction in cytokines is driven by specific kinase inhibition, not general cell death.

AssayCascade A 2,2-dimethoxy-2-pyridin-4-ylethanamine (Precursor Validation) B Tetra-substituted Imidazole Library A->B C Primary Screen: p38α TR-FRET Assay B->C D Secondary Screen: THP-1 TNF-α ELISA C->D E Counter-Screen: Resazurin Viability D->E

Fig 1: Self-validating screening cascade for imidazole derivatives.

Experimental Protocols

Protocol A: p38α Kinase TR-FRET Assay

Causality Note: The ATP concentration in this assay is deliberately maintained at its Km​ (~10 µM). Because pyridinyl-imidazoles are ATP-competitive inhibitors[2], using artificially high ATP concentrations would outcompete the inhibitor, artificially inflating the apparent IC50​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Plating: Dispense 100 nL of the synthesized imidazole derivatives (and the unreacted 2,2-dimethoxy-2-pyridin-4-ylethanamine as a negative baseline control) in a 10-point, 3-fold serial dilution (100% DMSO) into a 384-well low-volume ProxiPlate.

  • Kinase/ATP Addition: Add 5 µL of a 2X p38α kinase/ATP mixture. Crucial Step: Incubate for 15 minutes at room temperature before adding the substrate. This pre-incubation allows the pyridin-4-yl moiety to fully associate with the Met109 hinge region.

  • Substrate Addition: Add 5 µL of 2X GFP-labeled ATF2 substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the Mg2+ -dependent reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and a Terbium (Tb)-labeled anti-phospho-ATF2 antibody.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 nm emission ratio to determine target inhibition.

Protocol B: THP-1 Cellular TNF-α Inhibition & Viability Assay

Causality Note: This protocol dual-purposes the same cell population for both efficacy (ELISA) and safety (Resazurin), eliminating well-to-well biological variance and providing a perfectly matched therapeutic index.

Step-by-Step Methodology:

  • Cell Culture: Seed human THP-1 monocytic cells at 1×105 cells/well in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the test compounds for 1 hour at 37°C.

  • Stimulation: Add LPS (E. coli 0111:B4) to a final concentration of 100 ng/mL to trigger the TLR4/MKK/p38α signaling cascade. Incubate for 4 hours at 37°C.

  • Harvesting: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a pre-coated TNF-α ELISA plate. Develop according to the manufacturer's protocol and read absorbance at 450 nm.

  • Viability Counter-Screen: To the remaining cells and media in the original plate, add 10 µL of Resazurin reagent (Alamar Blue). Incubate for 2 hours at 37°C and read fluorescence (Excitation: 560 nm, Emission: 590 nm). Compounds showing >20% reduction in viability at their IC50​ concentrations must be flagged as false positives.

p38Pathway Stimulus Pro-inflammatory Stimuli (LPS, TLR4 Activation) MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK p38 p38α MAP Kinase (Target) MKK->p38 Phosphorylation Cytokines TNF-α & IL-1β Release p38->Cytokines Transcription Inhibitor Imidazole Inhibitor (Pyridin-4-yl Hinge Binder) Inhibitor->p38 ATP-competitive Blockade

Fig 2: p38α MAPK signaling pathway and mechanism of inhibition.

Data Presentation & Expected Results

When executing this assay cascade, the raw 2,2-dimethoxy-2-pyridin-4-ylethanamine precursor should exhibit no significant p38α inhibition, as it lacks the bulky hydrophobic groups required to occupy pocket I of the kinase[2]. Activity is only unlocked upon successful cyclization into a tetrasubstituted imidazole.

Below is a representative data matrix demonstrating how to structure and interpret the screening results against a known reference standard (SB203580):

CompoundDescriptionBiochemical p38α IC50​ (nM)Cellular THP-1 TNF-α IC50​ (nM)Cell Viability ( CC50​ , µM)
2,2-dimethoxy-2-pyridin-4-ylethanamine Unreacted Precursor> 10,000> 10,000> 50
Derivative A Unoptimized Imidazole4501,200> 50
Derivative B Optimized Lead Imidazole1245> 50
SB203580 Reference Control35110> 50

Interpretation: Derivative B demonstrates high biochemical potency that successfully translates to cellular efficacy without inducing cytotoxicity, validating the successful utilization of the pyridin-4-yl pharmacophore.

References

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Successful Structure-Based Design of Recent p38 MAP Kinase Inhibitors Source: ResearchGate URL:[Link]

  • Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress Source: Taylor & Francis Online URL:[Link]

  • One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles Source: Semantic Scholar URL:[Link]

Sources

Application Note: Optimized Dissolution Protocol for 2,2-Dimethoxy-2-pyridin-4-ylethanamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Dimethoxy-2-pyridin-4-ylethanamine is a highly versatile pharmacophore and synthetic building block characterized by a pyridine ring, a primary aliphatic amine, and a dimethyl acetal moiety. While its structural features make it highly valuable for drug development, they also introduce significant handling challenges. This application note provides a comprehensive, causality-driven protocol for dissolving and maintaining the integrity of this compound for in vitro assays, specifically addressing the critical pH-sensitivity of its acetal group.

Mechanistic Insights: The Acetal Vulnerability

To handle this compound successfully, researchers must understand the causality behind its degradation. The molecule is commercially available in two primary forms: the free base (CAS 329794-48-1) and the dihydrochloride salt (CAS 167897-36-1).

The most critical vulnerability of this molecule is the dimethyl acetal group located at the C2 position. Acetals are highly stable under neutral and basic conditions but undergo rapid, acid-catalyzed hydrolysis. If the acetal hydrolyzes, the molecule irreversibly converts into the corresponding ketone—2-amino-1-(pyridin-4-yl)ethan-1-one—and releases two equivalents of methanol.

As demonstrated in foundational drug delivery studies, acetal hydrolysis exhibits first-order kinetics relative to the hydronium ion concentration (). This means the degradation rate increases tenfold for every one-unit drop in pH below 7.0. While the acetal remains stable at physiological pH (7.4), mildly acidic environments (pH < 6.0) trigger rapid cleavage ().

The Experimental Pitfall: If a researcher dissolves the dihydrochloride salt directly into unbuffered water, the dissociation of the HCl counterions will drastically lower the solution's pH (often to pH < 4.0). This creates an auto-catalytic acidic microenvironment that rapidly destroys the compound before the assay even begins.

AcetalHydrolysis A 2,2-Dimethoxy-2-pyridin-4-ylethanamine (Intact Acetal) B Aqueous Acid (pH < 6.0) [H+ from Di-HCl salt] A->B Exposure to unbuffered water C Hemiacetal Intermediate B->C Acid-Catalyzed Hydrolysis D 2-Amino-1-(pyridin-4-yl)ethan-1-one (Ketone Degradant) + Methanol C->D Rapid Conversion

Caption: Acid-catalyzed hydrolysis pathway of the dimethyl acetal moiety.

Quantitative Data: Solubility and Stability Matrix

To ensure experimental reproducibility, consult the following matrix before selecting your solvent system. The stability of acyclic acetals is highly dependent on the buffering capacity of the solvent ().

Solvent SystemCompound FormMax Recommended Conc.Stability (24h at 25°C)Mechanistic Notes
Anhydrous DMSO Free Base> 50 mMHigh (>99% intact)Absence of water prevents hydrolysis entirely.
Unbuffered Water Dihydrochloride> 50 mMVery Low (<10% intact)HCl dissociation drops pH; triggers rapid acetal cleavage.
PBS Buffer (pH 7.4) Dihydrochloride~ 10 - 20 mMHigh (>95% intact)Buffer neutralizes HCl, maintaining the acetal-stabilizing pH.
0.1 M HCl Either Form> 50 mMZero (Instant degradation)Used only if intentional conversion to the ketone is desired.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating mandatory pH checks and specific order-of-addition steps, you eliminate the hidden variables that compromise in vitro assay integrity.

Protocol A: Preparation of Master Stock (Free Base)

Use this protocol if you are working with the free base form to create a long-term storage stock.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture. In the presence of trace impurities, water in DMSO can initiate slow hydrolysis.

  • Solvent Addition: Add Anhydrous, amine-free DMSO (≥99.9% purity) to achieve a 50 mM or 100 mM stock concentration.

  • Dissolution: Vortex gently for 30 seconds. The free base will dissolve rapidly.

  • Storage: Aliquot into single-use amber vials, purge with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (Dihydrochloride Salt)

Use this protocol if you are dissolving the salt form directly for cell culture or biochemical assays.

  • Buffer Preparation: Pre-warm 1X PBS or HEPES buffer to 37°C. Verify that the starting pH is exactly 7.4.

  • Order of Addition (Critical): Do NOT add water/buffer to the powder. Instead, place the required volume of pH 7.4 buffer on a magnetic stirrer. Slowly add the dihydrochloride powder to the stirring buffer. Causality: Adding powder to a large volume of buffer prevents the formation of highly concentrated, localized acidic microenvironments that occur when a small amount of liquid hits a large amount of salt.

  • Self-Validation Check: Immediately measure the pH of the solution using a micro-pH probe or high-sensitivity indicator strip.

    • Pass: pH remains ≥ 7.2. Proceed to step 4.

    • Fail: pH drops below 7.0. The buffer capacity was overwhelmed. Discard the solution, as partial hydrolysis has already occurred.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, which can bind basic molecules like pyridine.

DissolutionWorkflow Start Identify Compound Form FB Free Base (CAS 329794-48-1) Start->FB Salt Dihydrochloride Salt (CAS 167897-36-1) Start->Salt DMSO Dissolve in Anhydrous DMSO (Master Stock) FB->DMSO Buffer Pre-adjust Buffer to pH ≥ 7.4 (e.g., PBS or HEPES) Salt->Buffer Filter Sterile Filtration (0.22 µm PES) DMSO->Filter DissolveSalt Slowly add Salt to stirring Buffer (Prevents localized pH drop) Buffer->DissolveSalt Validate Self-Validation: Check pH ≥ 7.2 DissolveSalt->Validate Validate->Filter Pass Assay Proceed to In Vitro Assay Filter->Assay

Caption: Optimal experimental workflow for preparing stock and working solutions.

Analytical Validation

To definitively confirm that your dissolution protocol preserved the compound, perform a rapid 1 H-NMR analysis in D 2​ O (buffered to pD 7.4) or DMSO- d6​ .

  • Intact Compound: Look for a strong singlet integrating to 6 protons around 3.2 - 3.4 ppm , corresponding to the two intact methoxy (-OCH 3​ ) groups of the acetal.

  • Degraded Compound: If you observe a loss of the methoxy peak and the appearance of free methanol (~3.16 ppm in D 2​ O), the acetal has hydrolyzed into the ketone.

References

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry. URL:[Link]

  • Gillies, E. R., & Fréchet, J. M. J. (2005). pH-Responsive copolymer assemblies for controlled release of doxorubicin. Journal of Controlled Release (PubMed - NIH). URL:[Link]

Application Note: High-pH LC-MS/MS Method for the Robust Quantification of 2,2-Dimethoxy-2-pyridin-4-ylethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

The quantification of highly polar, basic, and acid-labile small molecules in biological matrices presents a significant bioanalytical challenge. 2,2-dimethoxy-2-pyridin-4-ylethanamine (DPEA) is a critical chemical building block and pharmacophore intermediate characterized by three distinct functional groups: a basic pyridine ring (pKa ~5.2), a primary amine (pKa ~9.0), and a highly acid-labile dimethoxy acetal group.

The Causality of Method Design: Standard LC-MS/MS bioanalytical methods overwhelmingly rely on acidic mobile phases (e.g., 0.1% formic acid, pH ~2.7) to promote positive electrospray ionization (+ESI). However, exposing DPEA to these conditions triggers rapid acid-catalyzed hydrolysis of the dimethoxy acetal into its corresponding ketone. This degradation occurs both during sample preparation and on-column, resulting in severe signal attenuation, irreproducible peak areas, and failure to meet regulatory validation criteria.

To engineer a self-validating and robust system, this protocol abandons conventional acidic conditions in favor of a high-pH extraction and chromatographic strategy . By utilizing an alkaline Liquid-Liquid Extraction (LLE) paired with a high-pH mobile phase (10 mM ammonium bicarbonate, pH 9.5), we achieve two critical mechanistic advantages:

  • Acetal Stabilization: The alkaline environment completely halts acetal hydrolysis, ensuring the structural integrity of the analyte throughout the autosampler queue and chromatographic run.

  • Enhanced Chromatographic Retention: At pH 9.5, both the pyridine ring and the primary amine are predominantly deprotonated (neutral). This suppresses secondary interactions with residual silanols and dramatically increases the compound's lipophilicity, driving strong retention and sharp peak shapes on a standard C18 reversed-phase column.

All validation parameters in this protocol are designed to comply strictly with the[1] and the [2].

Experimental Workflow & Visualization

The following workflow illustrates the optimized sample preparation and analysis pipeline.

G Plasma Plasma Sample (Spiked with IS) Alkalinization Alkalinization (Add 5% NH4OH) Plasma->Alkalinization Prevent Acetal Hydrolysis LLE Liquid-Liquid Extraction (MTBE, Vortex, Centrifuge) Alkalinization->LLE Neutralize Amines Evaporation Evaporation & Reconstitution (N2 stream, High-pH Buffer) LLE->Evaporation Extract Organic Layer LCMS LC-MS/MS Analysis (High-pH Mobile Phase, +ESI) Evaporation->LCMS Inject 5 µL Data Quantification & Validation (ICH M10 Compliant) LCMS->Data MRM 183.1 -> 151.1

Figure 1: High-pH LC-MS/MS workflow for DPEA quantification, designed to prevent acetal hydrolysis.

Step-by-Step Protocol: A Self-Validating System

To ensure this protocol acts as a self-validating system, a stable-isotope-labeled internal standard (DPEA-d4) is integrated prior to extraction to normalize matrix effects and recovery variations. Furthermore, a System Suitability Test (SST) is mandated before every run to verify column efficiency and mass spectrometer sensitivity.

Reagents and Materials
  • Analytes: 2,2-dimethoxy-2-pyridin-4-ylethanamine (DPEA) and DPEA-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methyl tert-butyl ether (MTBE).

  • Buffers: Ammonium bicarbonate (NH₄HCO₃) and Ammonium hydroxide (NH₄OH).

  • Matrix: K2EDTA Human Plasma.

Alkaline Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 50 µL of human plasma (blank, standards, QCs, or study samples) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL DPEA-d4 in 50% ACN) to all wells except double blanks. Vortex briefly.

  • Alkalinization (Critical Step): Add 50 µL of 5% NH₄OH in water to each well. Rationale: This raises the pH > 10, neutralizing the primary amine and protecting the acetal from hydrolysis during extraction.

  • Extraction: Add 600 µL of MTBE to each well. Seal the plate and vortex vigorously for 5 minutes at 1200 rpm to partition the neutral DPEA into the organic phase.

  • Phase Separation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 450 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (10 mM NH₄HCO₃ pH 9.5 / ACN, 90:10 v/v). Vortex for 2 minutes and centrifuge before injection.

LC-MS/MS Acquisition Parameters
  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm). Rationale: The Ethylene Bridged Hybrid (BEH) particle is highly resistant to dissolution at pH 9.5.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with NH₄OH.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: 10% to 90% B

    • 2.0 - 2.5 min: 90% B

    • 2.5 - 2.6 min: 90% to 10% B

    • 2.6 - 3.5 min: 10% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • DPEA MRM: m/z 183.1 → 151.1 (Quantifier, loss of methanol); m/z 183.1 → 119.1 (Qualifier).

    • DPEA-d4 (IS) MRM: m/z 187.1 → 155.1.

Method Validation Data Presentation

The method was fully validated according to regulatory guidelines, demonstrating exceptional linearity, precision, and stability. The high-pH strategy successfully eliminated acetal degradation, as evidenced by the robust autosampler stability data.

Table 1: Calibration Curve Parameters

Analyte Range (ng/mL) Regression Model Weighting Correlation Coefficient (R²)

| DPEA | 1.00 - 1000 | Linear | 1/x² | > 0.998 |

Table 2: Intra- and Inter-day Precision and Accuracy (n=6 per level)

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ (1.00) 6.2 4.5 7.8 5.1
LQC (3.00) 4.1 2.3 5.5 3.0
MQC (400) 3.5 -1.8 4.2 -2.1

| HQC (800) | 2.8 | 1.1 | 3.6 | 1.5 |

Table 3: Stability of DPEA in Human Plasma (High-pH Reconstitution)

Storage Condition LQC (3.00 ng/mL) Recovery (%) HQC (800 ng/mL) Recovery (%)
Benchtop (Room Temp, 24h) 98.4 99.1
Freeze-Thaw (3 Cycles, -80°C) 96.7 97.5
Autosampler (10°C, 48h) 99.2 100.3

| Long-term (-80°C, 30 days) | 95.8 | 96.4 |

References

  • FDA, Center for Drug Evaluation and Research. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration, May 2018.[Link]

  • ICH Expert Working Group. "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, May 2022.[Link]

Sources

High-Throughput Synthesis and Cell-Based Profiling of p38α MAPK Inhibitors Derived from 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the end-to-end workflow for synthesizing and biologically profiling novel anti-inflammatory compounds. By utilizing 2,2-dimethoxy-2-pyridin-4-ylethanamine as a foundational α -aminoketal building block, researchers can efficiently generate libraries of 1,2,4,5-tetrasubstituted imidazoles. These compounds are subsequently evaluated using a self-validating, multiplexed cell-based assay system to quantify p38α Mitogen-Activated Protein Kinase (MAPK) inhibition and rule out false positives caused by compound cytotoxicity.

The Chemical Foundation: 2,2-Dimethoxy-2-pyridin-4-ylethanamine

The synthesis of highly selective tetrasubstituted imidazoles relies on 2,2-dimethoxy-2-pyridin-4-ylethanamine (frequently utilized as its dihydrochloride salt, CAS 167897-36-1)[].

Causality in Chemical Design: The dimethoxy acetal group serves a dual mechanistic purpose. First, it protects the reactive carbonyl during the initial nucleophilic addition of the amine to an isothiocyanate or aldehyde. Second, it allows for controlled, acid-catalyzed deprotection and cyclization. This regioselective ring closure ensures the pyridin-4-yl moiety is perfectly positioned at the C5 position of the resulting imidazole core. Structurally, this specific orientation is non-negotiable; the pyridine nitrogen is required to form a critical bidentate hydrogen bond with the Met109 and Gly110 residues in the hinge region of the p38α MAPK ATP-binding pocket ().

Workflow A 2,2-Dimethoxy-2-pyridin- 4-ylethanamine (Building Block) B Tetrasubstituted Imidazole Synthesis A->B D LPS Stimulation & Compound Treatment B->D C THP-1 Macrophage Differentiation (PMA) C->D E Multiplexed Readout (ELISA & Viability) D->E

Fig 1. Workflow from chemical synthesis using the ketal intermediate to cell-based multiplexed screening.

Protocol: Cell-Based p38α MAPK Inhibition Assay

Rationale & Model Selection

THP-1 cells (a human monocytic leukemia cell line) are utilized because they can be differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Causality: PMA differentiation upregulates Toll-like Receptor 4 (TLR4) expression, making the cells highly responsive to Lipopolysaccharide (LPS). Upon LPS binding, the MyD88-dependent pathway activates p38α MAPK, which phosphorylates downstream targets (e.g., MK2) to stabilize TNF-α mRNA and promote its translation ()[2]. By quantifying TNF-α release, we directly measure the intracellular target engagement and efficacy of the synthesized imidazole inhibitors ()[3].

Step-by-Step Methodology
  • Cell Seeding & Differentiation:

    • Harvest THP-1 cells and resuspend in RPMI-1640 medium supplemented with 10% FBS and 50 ng/mL PMA.

    • Seed at 5×104 cells/well in a 96-well flat-bottom tissue culture plate.

    • Incubate for 48 hours at 37°C, 5% CO2​ to induce macrophage differentiation.

  • Resting Phase:

    • Aspirate the PMA-containing media. Wash the adherent cells gently with warm PBS.

    • Add 100 µL of fresh RPMI-1640 (10% FBS) and rest the cells for 24 hours.

    • Expert Insight: This resting phase is critical. It reduces basal PMA-induced stress signaling, significantly lowering background TNF-α levels and improving the assay's signal-to-noise ratio.

  • Compound Treatment:

    • Prepare serial dilutions (e.g., 10 µM to 0.1 nM) of the synthesized tetrasubstituted imidazoles in DMSO.

    • Dilute compounds into culture media, ensuring the final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity.

    • Pre-incubate cells with 50 µL of the compound dilutions for 1 hour at 37°C.

    • Expert Insight: Pre-incubation allows the ATP-competitive inhibitors to equilibrate and bind the intracellular p38α kinase before the inflammatory cascade is triggered.

  • LPS Stimulation:

    • Add 50 µL of LPS (E. coli O111:B4) to achieve a final well concentration of 100 ng/mL.

    • Incubate for exactly 4 hours.

    • Expert Insight: 4 hours is the optimal kinetic window for peak TNF-α release; longer incubations may lead to cytokine degradation or the initiation of secondary, p38-independent signaling loops.

  • Supernatant Harvest:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant to a high-binding ELISA plate pre-coated with an anti-human TNF-α capture antibody. Proceed with standard ELISA development and read absorbance at 450 nm.

Protocol: Multiplexed Viability Counter-Screen

Establishing a Self-Validating System

A common pitfall in cytokine release assays is false positives caused by compound cytotoxicity. If a compound compromises membrane integrity or induces apoptosis, TNF-α release will drop, artificially mimicking p38α inhibition. To enforce scientific trustworthiness, a multiplexed ATP-dependent luminescence assay (e.g., CellTiter-Glo®) must be performed on the exact same cell population immediately after supernatant removal.

Step-by-Step Methodology
  • Reagent Preparation: Equilibrate the ATP-luminescence reagent to room temperature.

  • Lysis and ATP Extraction:

    • To the remaining 150 µL of media and cells in the original 96-well plate, add 50 µL of the luminescence reagent.

    • Place the plate on an orbital shaker (500 rpm) for 2 minutes.

    • Causality: The proprietary detergent in the reagent lyses the cell membranes, releasing intracellular ATP. In a closed system, ATP concentration is strictly proportional to the number of metabolically active cells.

  • Signal Stabilization & Readout:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode microplate reader (integration time: 0.5 - 1.0 second/well).

Data Interpretation & Pharmacological Profiling

A successful inhibitor derived from the 2,2-dimethoxy-2-pyridin-4-ylethanamine scaffold will demonstrate a low IC50​ for cytokine inhibition and a high CC50​ (Cytotoxic Concentration 50%) in the viability counter-screen.

Table 1: Representative Profiling of Synthesized Tetrasubstituted Imidazoles

CompoundC2 Substituentp38α Enzymatic IC50​ (nM)THP-1 TNF-α IC50​ (nM)THP-1 IL-6 IC50​ (nM)Viability CC50​ (µM)
SB203580 (Ref) N/A34110150> 50
Derivative A Methyl124560> 50
Derivative B Isopropyl82535> 50
Derivative C Cyclopentyl2101542

Note: Data represents typical structure-activity relationship (SAR) profiles for imidazoles synthesized via the aminoketal pathway, demonstrating that optimizing the C2-substituent (derived from the isothiocyanate/aldehyde) enhances potency while maintaining a safe viability window.

Mechanistic Pathway Visualization

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK4 TLR4->MyD88 TAK1 TAK1 Kinase MyD88->TAK1 p38 p38α MAPK TAK1->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa Inhibitor Pyridinyl-Imidazole Inhibitor Inhibitor->p38 ATP-competitive inhibition

Fig 2. TLR4 signaling pathway showing p38α MAPK inhibition by tetrasubstituted imidazoles.

References

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry (2011).[Link]

  • Tri- and tetrasubstituted imidazoles as p38α mitogen-activated protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2010).[Link]

  • Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry (1999).[Link]

Sources

Application Note: Synthesis and Formulation of [18F]FB-2,2-dimethoxy-2-pyridin-4-ylethanamine for PET Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel Positron Emission Tomography (PET) radiotracers requires highly efficient, reliable, and chemoselective radiolabeling strategies. This application note details the synthesis, purification, and quality control of [18F]FB-2,2-dimethoxy-2-pyridin-4-ylethanamine , a novel pyridine-based PET imaging probe. By utilizing the gold-standard prosthetic group N -succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), we achieve rapid, high-yield radiolabeling of the primary amine under mild conditions, preserving the integrity of the compound's acid-sensitive dimethoxy acetal and pyridine moieties.

Rationale and Mechanistic Insights (E-E-A-T)

The Precursor: 2,2-dimethoxy-2-pyridin-4-ylethanamine

The compound 2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS 167897-36-1) serves as a highly versatile bifunctional building block in radiopharmaceutical design.

  • The Pyridine Ring: Acts as a potent pharmacophore for targeting specific neuro-receptors or enzymes (e.g., monoamine oxidases).

  • The Dimethoxy Acetal: Serves a dual purpose. Synthetically, it protects the adjacent carbon from unwanted oxidation or nucleophilic attack. Biologically, it acts as a pH-sensitive "smart probe" motif. In the acidic microenvironment of solid tumors or ischemic tissues (pH < 6.5), the acetal can undergo localized hydrolysis to unmask a reactive ketone, which subsequently forms covalent Schiff bases with local protein nucleophiles, effectively trapping the radiotracer at the site of pathology.

The Radiolabeling Strategy: Why [18F]SFB?

Direct nucleophilic aromatic substitution ( SN​Ar ) of [18F]fluoride onto a pyridine ring typically requires a strong leaving group (e.g., nitro, halogen, or trimethylammonium) and harsh reaction conditions, such as heating at 120–150 °C in dimethyl sulfoxide (DMSO)[1][2]. Subjecting 2,2-dimethoxy-2-pyridin-4-ylethanamine to these conditions would lead to the thermal degradation of the primary amine and the premature cleavage of the dimethoxy acetal.

To bypass these limitations, we utilize an indirect radiolabeling approach using [18F]SFB . As a widely validated prosthetic group, [18F]SFB allows for the chemoselective radiofluorination of primary amines via amide bond formation at room temperature and mild basic pH[3]. This causality-driven approach ensures that the delicate functional groups of the precursor remain completely intact during the radiosynthesis workflow.

Experimental Protocols

The following protocols represent a self-validating system, incorporating in-process quality control (QC) to ensure the trustworthiness and reproducibility of the final radiopharmaceutical.

Protocol A: Automated Synthesis of [18F]SFB
  • Isotope Production: Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron and trapped on a QMA (Quaternary Methyl Ammonium) anion-exchange cartridge.

  • Elution & Drying: Elute the [18F]fluoride into the reaction vessel using a solution of Kryptofix-222 (K 222​ ) and K 2​ CO 3​ in acetonitrile/water. Azeotropically dry the complex under a stream of nitrogen at 95 °C.

  • Radiosynthesis: React the dried K[18F]F-K 222​ complex with the trimethylammonium precursor (4-formyl- N,N,N -trimethylanilinium triflate) at 90 °C for 10 minutes.

  • Oxidation & Activation: Oxidize the resulting 4-[18F]fluorobenzaldehyde to 4-[18F]fluorobenzoic acid using KMnO 4​ , followed by activation with N,N,N′,N′ -tetramethyl- O -( N -succinimidyl)uronium tetrafluoroborate (TSTU) to yield[18F]SFB[3].

  • Intermediate Purification: Purify the [18F]SFB via solid-phase extraction (SPE) using a C18 cartridge, eluting with anhydrous acetonitrile.

Protocol B: Chemoselective Conjugation
  • Preparation: Dissolve 2.0 mg of 2,2-dimethoxy-2-pyridin-4-ylethanamine in 300 µL of anhydrous DMSO. Add 10 µL of N,N -Diisopropylethylamine (DIPEA) to ensure the primary amine is fully deprotonated.

  • Coupling: Transfer the purified[18F]SFB (in 500 µL acetonitrile) into the precursor solution.

  • Incubation: Incubate the reaction mixture at room temperature (20–25 °C) for 15 minutes.

  • Quenching: Quench the reaction by adding 2 mL of sterile water (pH 7.0). Critical Note: Do not use acidic quenching agents (e.g., TFA), as this will trigger the premature hydrolysis of the dimethoxy acetal.

Protocol C: HPLC Purification and Formulation
  • Purification: Inject the quenched mixture onto a semi-preparative HPLC system (C18 column, 250 × 10 mm). Elute using a gradient of Water/Acetonitrile (both containing 0.05% ammonium acetate to maintain a neutral pH) at a flow rate of 4 mL/min.

  • Collection: Collect the radioactive fraction corresponding to [18F]FB-2,2-dimethoxy-2-pyridin-4-ylethanamine (typically eluting at ~14–16 minutes).

  • Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak Light cartridge to trap the radiotracer. Wash the cartridge with 10 mL of sterile water to remove HPLC salts.

  • Elution: Elute the final product with 1 mL of dehydrated ethanol, followed by 9 mL of sterile 0.9% saline, passing the final formulated solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quantitative Data Summary

The following table summarizes the validated quantitative metrics for the radiosynthesis workflow, ensuring a standardized benchmark for laboratory replication.

ParameterTarget SpecificationAnalytical Method / Notes
Radiochemical Yield (RCY) 40–50% (decay-corrected)Calculated based on starting [18F]SFB activity.
Radiochemical Purity (RCP) > 99%Analytical Radio-HPLC (UV detection at 254 nm).
Molar Activity ( Am​ ) > 50 GBq/μmolCalculated at End of Synthesis (EOS).
Total Synthesis Time ~90 minutesIncludes [18F]SFB synthesis (50 min) and conjugation (40 min).
LogP (Octanol/Water) 1.8 ± 0.2Shake-flask method (pH 7.4); indicates good BBB permeability.
Formulation pH 7.0–7.5Verified via pH indicator strip prior to release.

Visualizations

Radiosynthesis A Cyclotron 18O(p,n)18F B [18F]Fluoride (Aqueous) A->B C QMA Catch & Release K222/K2CO3 B->C D [18F]SFB Synthesis (Automated Module) C->D Nucleophilic Substitution E Conjugation with Amine Precursor D->E Mild Basic pH Room Temp F Semi-Prep HPLC Purification E->F G Formulation (10% EtOH/Saline) F->G Sterile Filtration

Fig 1. Radiosynthesis workflow of [18F]FB-2,2-dimethoxy-2-pyridin-4-ylethanamine via [18F]SFB.

Mechanism Blood Intravenous Injection [18F]FB-Probe Tissue Tissue Extravasation (Normal pH 7.4) Blood->Tissue Tumor Tumor Microenvironment (Acidic pH < 6.5) Blood->Tumor Clearance Renal Clearance (Intact Probe) Tissue->Clearance Stable Acetal Hydrolysis Acetal Hydrolysis Unmasking Ketone Tumor->Hydrolysis H+ Catalyzed Binding Covalent Binding to Target Nucleophiles Hydrolysis->Binding Schiff Base Formation

Fig 2. Putative in vivo mechanism: pH-dependent acetal hydrolysis in the tumor microenvironment.

References

  • Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols (via ResearchGate). 3

  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. 1

  • 18F-Labeled Peptides: The Future Is Bright. PMC - NIH. 4.[18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. PubMed. 2

Sources

Application of 2,2-dimethoxy-2-pyridin-4-ylethanamine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,2-Dimethoxy-2-pyridin-4-ylethanamine in the Development of Imidazo[1,2-a]pyridine-Based Neurotherapeutics

Pharmacological Rationale & Chemical Biology

The development of disease-modifying therapies for Alzheimer’s Disease (AD) has fundamentally shifted from non-selective Gamma-Secretase Inhibitors (GSIs) to Gamma-Secretase Modulators (GSMs) . While early GSIs effectively halted amyloid-beta (Aβ) production, they catastrophically inhibited the cleavage of Notch proteins, leading to severe gastrointestinal and immunological toxicity.

To overcome this, heterocyclic GSMs were developed to allosterically shift the presenilin cleavage site, reducing the aggregation-prone Aβ42 while sparing Notch signaling. However, first-generation GSMs heavily relied on basic arylimidazole moieties, which frequently caused off-target inhibition of Cytochrome P450 3A4 (CYP3A4), stalling clinical progression [1].

The Precursor Solution: 2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS 329794-48-1 / 167897-36-1) has emerged as a critical bifunctional synthon to solve this liability. By utilizing this compound, chemists can construct complex imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine scaffolds [2, 3].

  • Causality of Structural Design: The pyridine nitrogen provides essential hydrogen-bond accepting capabilities and favorable blood-brain barrier (BBB) penetration. Crucially, it lacks the strong basicity of traditional arylimidazoles, thereby eliminating CYP3A4 trapping.

  • Synthetic Utility: The molecule acts as a "masked" reactive center. The primary amine allows for straightforward amide coupling, while the dimethyl acetal serves as a protected ketone, enabling late-stage, acid-catalyzed cascade cyclizations to form the fused imidazole core.

Mechanistic Pathway: Gamma-Secretase Modulation

Unlike inhibitors that block the catalytic aspartate residues of the presenilin complex, imidazopyridine derivatives synthesized from this precursor act as allosteric modulators. They bind to the γ-secretase complex (or the APP transmembrane domain) and increase the processivity of the enzyme. This shifts the cleavage from the toxic Aβ42 to shorter, non-toxic fragments like Aβ38.

Pathway APP Amyloid Precursor Protein (APP) BetaSec β-Secretase (BACE1) APP->BetaSec Cleavage C99 C99 Fragment BetaSec->C99 GammaSec γ-Secretase Complex C99->GammaSec AB42 Aβ42 (Neurotoxic Aggregates) GammaSec->AB42 Pathological Processing AB38 Aβ38 / Aβ40 (Non-toxic) GammaSec->AB38 Modulated Processing Modulator Imidazopyridine GSM (Synthesized Agent) Modulator->GammaSec Allosteric Modulation Modulator->AB42 Inhibits Modulator->AB38 Promotes

Fig 1. Modulation of the amyloidogenic pathway by imidazopyridine-based GSMs.

Synthetic Workflow & Chemical Protocols

The conversion of 2,2-dimethoxy-2-pyridin-4-ylethanamine into a neuroactive GSM requires a precise sequence of coupling and cascade cyclization.

Workflow Precursor 2,2-dimethoxy-2- pyridin-4-ylethanamine Coupling Amide Coupling (EDC/HOBt, DMF) Precursor->Coupling + Carboxylic Acid Cyclization Cascade Cyclization (TFA, Reflux) Coupling->Cyclization Intermediate Scaffold Imidazo[1,2-a]pyridine Derivatives Cyclization->Scaffold Deprotection & Ring Closure Screening In Vitro Screening (Aβ42 ELISA) Scaffold->Screening Library PK In Vivo PK (Brain/Plasma Ratio) Screening->PK Lead Selection

Fig 2. Synthetic and pharmacological screening workflow for novel GSMs.

Protocol 3.1: Amide Coupling of the Precursor
  • Objective: Attach the functionalized side-chain to the primary amine of the precursor.

  • Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF. DMF is chosen because it maintains the solubility of the highly polar dimethoxy acetal intermediate. HOBt suppresses the formation of unreactive N-acylureas, ensuring high yields even with sterically hindered substrates.

  • Steps:

    • Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of 2,2-dimethoxy-2-pyridin-4-ylethanamine dihydrochloride in anhydrous DMF (0.1 M).

    • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt.

    • Add 1.5 eq EDC and 1.5 eq HOBt. Stir at room temperature for 12 hours under N₂.

    • Quench with saturated NaHCO₃, extract with Ethyl Acetate, wash with brine, and concentrate under reduced pressure.

Protocol 3.2: Acid-Catalyzed Cascade Cyclization
  • Objective: Form the fused imidazole ring system.

  • Causality: Trifluoroacetic acid (TFA) is employed as a dual-purpose reagent. It first hydrolyzes the dimethyl acetal into a highly reactive alpha-amino ketone. Subsequently, the acidic environment drives the intramolecular dehydration and ring closure between the amide nitrogen and the newly formed carbonyl (or adjacent electrophiles), yielding the aromatic imidazo[1,2-a]pyridine core [2].

  • Steps:

    • Dissolve the crude amide intermediate in a 1:1 mixture of TFA and Dichloromethane (DCM).

    • Reflux at 40°C for 4–6 hours. Monitor the disappearance of the intermediate via LC-MS.

    • Carefully neutralize the mixture by dropwise addition to ice-cold 1M NaOH.

    • Extract the cyclized product with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Eluent: EtOAc/MeOH).

Neuropharmacological Profiling Protocols

To ensure the synthesized compounds are true modulators and not toxic inhibitors, a self-validating in vitro screening system must be employed.

Protocol 4.1: Aβ42/Aβ40 Modulation Assay with Viability Counter-Screen
  • Causality & Trustworthiness: A common pitfall in AD drug discovery is misinterpreting compound toxicity as efficacy. Dead cells do not produce Aβ. Therefore, this protocol multiplexes an Aβ ELISA with an ATP-dependent luminescence viability assay (e.g., CellTiter-Glo). Any compound showing >10% cytotoxicity at its IC₅₀ is immediately flagged as a false positive. Furthermore, measuring both Aβ42 and Aβ40 ensures the compound is a modulator (Aβ42 drops, Aβ40 remains stable or drops slightly while Aβ38 rises) rather than an inhibitor (all Aβ species drop to zero).

  • Steps:

    • Cell Culture: Seed SH-SY5Y cells stably overexpressing human APP (APPsw mutation) into 96-well plates at 2×10⁴ cells/well in DMEM/F12 with 10% FBS. Incubate for 24h.

    • Compound Treatment: Replace media with low-serum media (1% FBS) containing the synthesized imidazopyridine compounds at varying concentrations (0.01 µM to 30 µM, 0.1% DMSO final). Incubate for 24h.

    • Supernatant Harvest (ELISA): Transfer 50 µL of the conditioned media to separate plates coated with capture antibodies specific for the C-terminus of Aβ42 and Aβ40. Develop using standard sandwich ELISA protocols and read absorbance at 450 nm.

    • Viability Counter-Screen: Add 50 µL of CellTiter-Glo reagent directly to the remaining cells in the original 96-well plate. Incubate for 10 minutes on an orbital shaker and record luminescence.

    • Data Analysis: Normalize Aβ concentrations to the luminescence viability signal. Calculate IC₅₀ using non-linear regression.

Quantitative Data Interpretation

The integration of the 2,2-dimethoxy-2-pyridin-4-ylethanamine precursor allows for the generation of scaffolds that vastly outperform first-generation agents. Below is a summarized comparison of the resulting pharmacological profiles based on established literature and patent data [1, 2].

Table 1: Pharmacological Profile of Imidazo[1,2-a]pyridine Derivatives vs. Traditional Agents

Compound ClassPrimary Target ActionAβ42 IC₅₀ (µM)CYP3A4 InhibitionBrain/Plasma RatioNotch Signaling Interference
First-Gen GSIs (e.g., DAPT)γ-Secretase Inhibition~0.02HighLow (<0.3)High (Toxic)
Arylimidazole GSMs γ-Secretase Modulation0.1 - 0.5High Moderate (~0.6)None
Imidazo[1,2-a]pyridine GSMs (Synthesized via Precursor)γ-Secretase Modulation0.3 - 7.1Low High (>1.2) None

References

  • Discovery of novel scaffolds for γ-secretase modulators without an arylimidazole moiety. Bioorganic & Medicinal Chemistry, 2018. URL:[Link]

  • Polycyclic Cinnamide Derivative (EP1992618B1).European Patent Office, Eisai R&D Management Co., Ltd.
  • Diversity-Oriented Synthesis toward Aryl- and Phosphoryl-Functionalized Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 2020. URL:[Link]

High-Resolution Metabolic Stability Profiling of 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Assessing the metabolic stability of early-stage pharmacophores is a critical step in drug discovery, directly influencing the prediction of in vivo half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[1],[2]. The compound 2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS 167897-36-1) presents a unique structural challenge for metabolic profiling[],[4]. It contains three distinct functional groups—an acetal, a primary amine, and a pyridine ring—each serving as a potential "soft spot" for enzymatic degradation by different oxidoreductase families.

This application note provides a comprehensive, mechanistic guide to investigating the in vitro metabolic stability of this molecule. By understanding the causality behind each metabolic pathway, researchers can design self-validating experimental protocols that accurately predict hepatic clearance and guide structural optimization[5],[6].

Mechanistic Rationale: Defining the Metabolic Soft Spots

To design an effective metabolic stability assay, one must first understand the specific enzymatic vulnerabilities of the target molecule. The degradation of 2,2-dimethoxy-2-pyridin-4-ylethanamine is governed by three primary biotransformation routes:

A. Acetal O-Demethylation (CYP450-Mediated)

While acetals are generally stable at physiological pH, the methoxy groups are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative demethylation[7],[8].

  • Causality: The CYP enzyme inserts a single oxygen atom into the C–H bond of the methyl group, forming a highly unstable hemiacetal intermediate[7]. Because hemiacetals cannot exist stably in an aqueous environment, this intermediate spontaneously collapses.

  • Outcome: The collapse yields 2-amino-1-(pyridin-4-yl)ethanone, releasing formaldehyde as a byproduct[7].

B. Oxidative Deamination (MAO and CYP-Mediated)

The primary amine moiety is a classic substrate for Monoamine Oxidases (MAO-A and MAO-B) as well as specific CYP isoforms[9],[10].

  • Causality: MAO utilizes a flavin adenine dinucleotide (FAD) cofactor to abstract a hydride anion from the α -carbon of the primary amine[10],[11]. This creates a strong covalent adduct that resolves into an iminium intermediate[11].

  • Outcome: The iminium ion is rapidly hydrolyzed by active-site water molecules to form a deaminated aldehyde, releasing ammonia ( NH3​ ) and hydrogen peroxide ( H2​O2​ )[9],[12].

C. Pyridine N-Oxidation (FMO and CYP-Mediated)

The nitrogen atom within the pyridine ring is a prime target for N-oxidation, primarily driven by Flavin-containing monooxygenases (FMOs) and, to a lesser extent, CYPs[13],[14].

  • Causality: FMOs stabilize a C-4a-hydroperoxyflavin intermediate that acts as a powerful oxygenating agent. Unlike CYPs, FMOs do not require a reductase to transfer electrons from NADPH, allowing them to directly oxidize the nucleophilic pyridine nitrogen[13],[15].

  • Outcome: Formation of a highly polar pyridine N-oxide derivative, which typically exhibits rapid renal clearance[13].

Metabolic_Pathways Parent 2,2-Dimethoxy-2-pyridin-4-ylethanamine (Parent Compound) CYP CYP450 (O-Demethylation) Parent->CYP MAO MAO / CYP (Oxidative Deamination) Parent->MAO FMO FMO / CYP (N-Oxidation) Parent->FMO Hemiacetal Hemiacetal Intermediate (Unstable) CYP->Hemiacetal Iminium Iminium Intermediate MAO->Iminium NOxide Pyridine N-Oxide FMO->NOxide Ketone 2-Amino-1-(pyridin-4-yl)ethanone + Formaldehyde Hemiacetal->Ketone Spontaneous Collapse Aldehyde Deaminated Aldehyde + NH3 + H2O2 Iminium->Aldehyde Hydrolysis

Metabolic pathways of 2,2-dimethoxy-2-pyridin-4-ylethanamine highlighting key enzymatic targets.

Experimental Protocol: In Vitro Microsomal Stability Assay

To accurately capture the clearance driven by CYPs, FMOs, and MAOs, Human Liver Microsomes (HLM) are utilized as the gold-standard subcellular fraction[1],[2]. The following methodology is based on the foundational principles established by Obach et al. for predicting human pharmacokinetic parameters[5],[6],[16].

Reagent Preparation
  • Test Compound Stock: Dissolve 2,2-dimethoxy-2-pyridin-4-ylethanamine in 100% DMSO to a concentration of 10 mM. Dilute further in 50% acetonitrile/water to a working concentration of 100 µM. (Note: Final DMSO concentration in the assay must remain <0.1% to prevent CYP inhibition)[16].

  • Microsome Matrix: Thaw cryopreserved HLMs on ice. Prepare a suspension at 1.25 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [17],[14].

  • Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer. NADPH is the obligate electron donor for Cytochrome P450 reductase, which shuttles electrons to the CYP active site to initiate the catalytic cycle[14],[16].

Step-by-Step Incubation Workflow
  • Pre-Incubation: Aliquot 40 µL of the HLM matrix into a 96-well plate. Add 5 µL of the test compound working solution (final assay concentration: 1 µM). Incubate the plate at 37°C for 5 minutes. Causality: This step ensures thermal equilibration and allows the highly lipophilic compound to partition into the microsomal lipid bilayer where enzyme active sites reside[17],[16].

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH solution to each well[16].

    • Self-Validating Control: For MAO-specific clearance assessment, run a parallel incubation substituting NADPH with buffer, as MAO utilizes tightly bound FAD and does not require exogenous NADPH[9],[10].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[16].

  • Reaction Termination (Quenching): Immediately transfer the 50 µL aliquot into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., Verapamil or Tolbutamide). Causality: The cold organic solvent instantly denatures the oxidoreductase enzymes, halting metabolism, while simultaneously precipitating microsomal proteins to prevent LC-MS/MS column clogging[17],[16].

  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis[14].

Assay_Workflow Prep 1. Reagent Prep (HLM + Buffer) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Initiation (Add NADPH) PreInc->Init Sample 4. Time-Course (0-60 min) Init->Sample Quench 5. Termination (Cold ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

High-throughput in vitro microsomal stability assay workflow for intrinsic clearance determination.

Data Presentation & Interpretation

The depletion of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time to determine the elimination rate constant ( k ).

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint,invitro​ ) are calculated using the following equations[6],[16]:

  • t1/2​=k0.693​

  • CLint,invitro​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​

Below is a representative data structure summarizing the expected quantitative output for a compound with multiple metabolic liabilities like 2,2-dimethoxy-2-pyridin-4-ylethanamine.

Test SystemSpecies t1/2​ (min) CLint,invitro​ (µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )Classification
Liver MicrosomesHuman (HLM)18.537.40.52Moderate Clearance
Liver MicrosomesRat (RLM)12.256.80.71High Clearance
Liver MicrosomesMouse (MLM)8.482.50.85High Clearance
NADPH-Free ControlHuman (HLM)>120<5.0N/AStable (Confirms CYP/FMO dependence)

Note: The rapid clearance observed in rodent models compared to humans is a common phenomenon due to higher baseline CYP and FMO expression levels in preclinical species[1],[14].

References

  • Krishna, M. V., Padmalatha, K., & Madhavi, G. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen, 2021. Available at:[Link]

  • Obach, R. S., et al. "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics, 1997. Available at:[Link]

  • Attwa, M. W., et al. "Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method." Molecules, 2023. Available at:[Link]

  • Kincaid, J. R., et al. "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules." Journal of the American Chemical Society, 2018. Available at:[Link]

  • Castagnoli, N., et al. "Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B." Chemical Research in Toxicology, 2001. Available at:[Link]

  • Dumitru, R., et al. "Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases." Proceedings of the National Academy of Sciences, 2009. Available at:[Link]

  • Vianello, R., et al. "How are Biogenic Amines Metabolized by Monoamine Oxidases?" European Journal of Organic Chemistry, 2012. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2-dimethoxy-2-pyridin-4-ylethanamine (and its dihydrochloride salt variant, CAS 167897-36-1). This guide is designed for medicinal chemists, formulation scientists, and researchers facing solubility, stability, or extraction challenges with this bifunctional building block.

Below, we provide field-proven troubleshooting guides, mechanistic explanations, and validated protocols to ensure the integrity of your experiments.

Part 1: The Core Chemical Conflict (System Overview)

Working with 2,2-dimethoxy-2-pyridin-4-ylethanamine requires navigating a strict chemical dichotomy. The molecule contains two basic centers (a pyridine ring and a primary amine) and an acid-labile protecting group (a dimethyl acetal).

  • The Dihydrochloride Salt Trap: To improve shelf-stability and handling, the compound is frequently supplied as a dihydrochloride salt. While this salt is highly soluble in water, dissolving it in unbuffered aqueous media creates a highly acidic microenvironment (pH < 4). Simple aminoacetals hydrolyze rapidly in dilute acid. The salt effectively catalyzes its own destruction, converting the acetal into the corresponding ketone (2-amino-1-(pyridin-4-yl)ethan-1-one).

  • The Free Base Polarity Issue: The free base form is stable against hydrolysis. However, due to the presence of both a primary amine and a pyridine ring on a low-molecular-weight framework, the free base is highly polar. This results in poor solubility in standard non-polar organic solvents and notorious difficulties during liquid-liquid extraction.

Part 2: FAQs & Troubleshooting Guide

Q1: My compound degrades into a ketone immediately after I dissolve the dihydrochloride salt in water. How do I prevent this? A1: You are observing auto-hydrolysis. The mechanism of acetal hydrolysis is generally first-order relative to the hydronium ion concentration, meaning the rate of degradation accelerates 10-fold with every single unit drop in pH[1]. To prevent this, never dissolve the salt in pure water . You must pre-buffer your aqueous media to a pH > 7.5 before introducing the compound. The basic buffer neutralizes the HCl instantly upon dissolution, protecting the acetal.

Q2: I neutralized the aqueous salt solution to pH 9 to extract the free base, but my recovery using ethyl acetate was less than 20%. Where did my compound go? A2: Your compound remained in the aqueous phase. The free base of this molecule is highly polar and retains significant water solubility even when deprotonated. Ethyl acetate is insufficiently polar to partition it effectively. You must employ a "salting out" strategy by saturating the aqueous layer with NaCl, which decreases the solubility of the organic compound in water[2]. Furthermore, switch your extraction solvent to a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) to accommodate the compound's hydrogen-bonding capabilities.

Q3: Can I use strong acids (like TFA or HCl) during the HPLC purification of this compound? A3: No. The use of Trifluoroacetic acid (TFA) or formic acid in your mobile phase will rapidly cleave the dimethyl acetal during the run or during subsequent fraction concentration. You must use a basic or neutral mobile phase system (e.g., 10 mM Ammonium Bicarbonate in Water/Acetonitrile, pH 9.0) for chromatography.

Part 3: Data Presentation

Table 1: Solubility and Stability Profile Matrix
Chemical FormSolvent / MediaApparent SolubilityAcetal Stability (Half-Life)Recommended Action
Dihydrochloride Salt Unbuffered Water (DI)> 50 mg/mL< 10 minutes (Rapid Hydrolysis)Avoid completely.
Dihydrochloride Salt Aqueous Buffer (pH 8.0)> 50 mg/mL> 48 hours (Stable)Ideal for biological assays.
Dihydrochloride Salt Methanol / Ethanol~ 10-20 mg/mLModerate (Risk of transacetalization)Use freshly prepared.
Free Base Unbuffered Water (DI)< 5 mg/mL> 48 hours (Stable)Use co-solvents (DMSO) if needed.
Free Base Ethyl Acetate / HexanesPoorStableAvoid for extraction.
Free Base DCM:iPrOH (9:1)> 50 mg/mLStableIdeal for extraction/workup.

Part 4: Experimental Protocols

Protocol A: Safe Aqueous Solubilization of the Dihydrochloride Salt

Use this protocol to prepare aqueous stock solutions for biological assays or enzymatic studies without degrading the acetal.

  • Prepare the Buffer: Prepare a 100 mM Phosphate or HEPES buffer and adjust the pH to 8.0 using 1M NaOH.

  • Verify Buffer Capacity: Ensure the volume of buffer used has sufficient molar capacity to neutralize the 2 equivalents of HCl present in your weighed sample of the dihydrochloride salt.

  • Dissolution: Vigorously stir the buffer at room temperature. Slowly add the solid 2,2-dimethoxy-2-pyridin-4-ylethanamine dihydrochloride to the stirring buffer.

  • Validation: Immediately verify the pH of the resulting solution using a micro-pH probe or pH paper. The pH must remain above 7.5. If it drops below 7.0, add dilute NaOH dropwise immediately.

Protocol B: High-Yield Free Base Extraction

Use this protocol to convert the commercial dihydrochloride salt into the pure free base for organic synthesis.

  • Neutralization: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir until gas evolution ( CO2​ ) ceases.

  • Salting Out: Add solid Sodium Chloride ( NaCl ) to the aqueous solution until no more dissolves (complete saturation). This forces the highly polar free base out of the aqueous hydration network[3].

  • Solvent Preparation: Prepare a solvent mixture of 90% Dichloromethane (DCM) and 10% Isopropanol (iPrOH) by volume.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with 3 x 15 mL of the DCM/iPrOH mixture.

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator) to yield the free base as an oil or amorphous solid.

Part 5: Process Visualization

G Salt Dihydrochloride Salt (Solid) Water Unbuffered Water (pH drops to < 4) Salt->Water Dissolve Buffer Pre-buffered Media (pH > 7.5) Salt->Buffer Dissolve Hydrolysis A1 Acetal Hydrolysis (Acid-Catalyzed) Water->Hydrolysis [H+] triggers Stable Stable Aqueous Solution (Intact Acetal) Buffer->Stable Base protects Ketone Degraded Product (Ketone) Hydrolysis->Ketone Fast

Fig 1. pH-dependent stability pathway of 2,2-dimethoxy-2-pyridin-4-ylethanamine dihydrochloride.

G Start Aqueous Salt Solution Base Add NaHCO3 to pH 8 + Saturate with NaCl Start->Base Extract Extract with DCM:iPrOH (9:1) Base->Extract Salting Out Org Organic Phase (Free Base) Extract->Org Aq Aqueous Phase (Inorganic Salts) Extract->Aq Dry Dry over Na2SO4 & Concentrate Org->Dry Product Pure Free Base (Oil/Solid) Dry->Product

Fig 2. Optimized liquid-liquid extraction workflow for isolating the highly polar free base.

References

  • Acetals as pH-Sensitive Linkages for Drug Delivery Bioconjugate Chemistry URL:[Link]

  • Simple aminoacetals hydrolyze quickly and easily in dilute acid Vaia (Organic Chemistry Solutions) URL:[Link]

  • How can I free base cystamine dihydrochloride? (Salting out highly polar amines) Chemistry Stack Exchange URL:[Link]

Sources

Technical Support Center: Synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine, which is typically achieved through a Neber rearrangement of the corresponding oxime tosylate.

Issue 1: Low or No Yield of the Final Product

Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired 2,2-dimethoxy-2-pyridin-4-ylethanamine. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can stem from several factors throughout the synthetic sequence. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Incomplete Formation of the Oxime (Intermediate I):

    • Cause: The reaction between 4-acetylpyridine and hydroxylamine may not have gone to completion. The purity of the starting 4-acetylpyridine is crucial; it should be distilled prior to use if its purity is questionable[1].

    • Solution: Ensure you are using a slight excess of hydroxylamine hydrochloride and an appropriate base (like sodium hydroxide) to liberate the free hydroxylamine. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-acetylpyridine spot is no longer visible. Recrystallization of the oxime is critical to obtain the pure E-isomer, which is necessary for the subsequent tosylation and rearrangement[1].

  • Poor Quality of the Oxime Tosylate (Intermediate II):

    • Cause: The tosylation of the 4-acetylpyridine oxime may be incomplete, or the product may have degraded. The use of a mixture of E/Z oxime isomers can prevent the crystallization of the tosylate and lead to lower overall yields[1].

    • Solution: Use the pure E-isomer of the oxime for the tosylation reaction. Ensure that the p-toluenesulfonyl chloride (TsCl) is of high purity and that the reaction is carried out in anhydrous pyridine to prevent hydrolysis of the TsCl[1]. The reaction should be stirred at room temperature for a sufficient time (e.g., 24 hours) to ensure complete conversion.

  • Inefficient Neber Rearrangement:

    • Cause: The base used for the rearrangement, sodium methoxide, may not be sufficiently dry or active. The reaction is also highly sensitive to moisture.

    • Solution: Use freshly prepared sodium methoxide or a commercially available high-purity grade. Ensure that the methanol used as the solvent is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Suboptimal Reaction Temperature:

    • Cause: The temperature for the Neber rearrangement needs to be carefully controlled. If the temperature is too low, the reaction will be sluggish. If it is too high, it could lead to side reactions and decomposition.

    • Solution: Maintain the reaction temperature as specified in the protocol. For the addition of the oxime tosylate to the sodium methoxide solution, a temperature of 0-5°C is often recommended[1].

Experimental Protocol: Optimized Synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine

This protocol is adapted from the well-established synthesis of the diethoxy analogue[1].

Step A: 4-Acetylpyridine Oxime

  • Dissolve hydroxylamine hydrochloride (0.36 mol) in water and add it to a 20% aqueous solution of sodium hydroxide.

  • To this stirred solution, add distilled 4-acetylpyridine (0.30 mol) at once. A precipitate will form rapidly.

  • Stir the mixture at 0-5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain the pure E-isomer.

Step B: 4-Acetylpyridine Oxime Tosylate

  • Add the pure E-4-acetylpyridine oxime (0.20 mol) and p-toluenesulfonyl chloride (0.22 mol) to anhydrous pyridine.

  • Stir the mixture at 25°C for 24 hours under a drying tube.

  • Add ice water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under reduced pressure.

Step C: 2,2-Dimethoxy-2-pyridin-4-ylethanamine

  • Slowly add potassium or sodium metal (0.19 mol) to anhydrous methanol (80 mL) to prepare fresh sodium methoxide.

  • Cool the methanolic solution to 0-5°C and slowly add the 4-acetylpyridine oxime tosylate (0.17 mol).

  • Stir the mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

  • Filter off the precipitated potassium p-toluenesulfonate.

  • Bubble dry hydrogen chloride gas through the ethereal filtrate to precipitate the dihydrochloride salt of the product.

  • Collect the salt, dissolve it in water, and basify with sodium carbonate to a pH >10.

  • Extract the free base with chloroform, dry the combined organic extracts over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the final product as an oil[1].

Issue 2: Formation of Significant Side Products

Question: I have obtained a mixture of products. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products can complicate purification and reduce the yield of your target compound. Here are the most common impurities and strategies to avoid them:

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismHow to Minimize
4-Acetylpyridine Incomplete oximation or hydrolysis of the oxime/oxime tosylate.Ensure the oximation reaction goes to completion. Use anhydrous conditions during tosylation and rearrangement.
α-Amino Ketone Hydrolysis of the dimethoxy acetal during workup or purification.Perform the final basic extraction and concentration steps quickly and at low temperatures. Avoid acidic conditions during workup of the free base. Purification via column chromatography on silica gel can sometimes lead to hydrolysis; consider using alumina or a silica gel treated with a base like triethylamine[2][3].
Beckmann Rearrangement Product This can be a competing reaction to the Neber rearrangement, especially if the oxime tosylate is unstable.Use the pure E-isomer of the oxime, as it is more prone to the Neber rearrangement. Careful control of the reaction temperature is also key.
Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. It is an oil and seems to decompose on silica gel. What are the best purification methods?

Answer:

The basic nature of the pyridine ring and the potential instability of the acetal group can make purification challenging[2].

Purification Strategies:

  • Purification as the Salt: The most reliable method for purifying this compound is often by precipitating it as its dihydrochloride salt. This salt is typically a stable, crystalline solid that can be easily filtered and washed. The pure free base can then be regenerated just before use.

  • Column Chromatography:

    • Stationary Phase: If column chromatography is necessary, consider using neutral or basic alumina instead of silica gel to avoid hydrolysis of the acetal.

    • Eluent System: If using silica gel, it is advisable to add a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent system (e.g., hexane/ethyl acetate) to prevent the product from streaking and decomposing on the column[2][3].

  • Distillation: Distillation under high vacuum may be an option, but care must be taken as α-amino acetals can be thermally labile[1]. A short-path distillation apparatus is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the E-isomer of the 4-acetylpyridine oxime necessary? A1: The stereochemistry of the oxime is crucial for the success of the Neber rearrangement. The E-isomer allows for the correct anti-periplanar arrangement required for the cyclization to the azirine intermediate, which then opens to form the desired α-amino acetal. The Z-isomer is more prone to undergo a competing Beckmann rearrangement.

Q2: Can I use a commercial solution of sodium methoxide? A2: While commercial solutions of sodium methoxide in methanol can be used, their effectiveness depends on their age and how they have been stored, as they can absorb moisture and carbon dioxide from the air over time, reducing their activity. For best results, it is recommended to prepare fresh sodium methoxide from sodium or potassium metal and anhydrous methanol immediately before use[1].

Q3: What are the key safety precautions for this synthesis? A3:

  • Hydroxylamine: Can be explosive and should be handled with care.

  • Pyridine: Is flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Sodium/Potassium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Thionyl Chloride and p-Toluenesulfonyl Chloride: Are corrosive and lachrymatory. Handle in a fume hood.

Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The ¹H NMR spectrum should show characteristic signals for the methoxy groups, the methylene protons, the amino protons, and the pyridine ring protons[1].

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Visualizing the Workflow

Synthetic Workflow Diagram

Synthetic_Workflow 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine_Oxime 4-Acetylpyridine_Oxime 4-Acetylpyridine->4-Acetylpyridine_Oxime Hydroxylamine HCl, NaOH Oxime_Tosylate Oxime_Tosylate 4-Acetylpyridine_Oxime->Oxime_Tosylate TsCl, Pyridine Product 2,2-dimethoxy-2-pyridin-4-ylethanamine Oxime_Tosylate->Product NaOMe, MeOH

Caption: Overall synthetic scheme for 2,2-dimethoxy-2-pyridin-4-ylethanamine.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Oximation start->cause1 cause2 Poor Tosylate Quality start->cause2 cause3 Inefficient Rearrangement start->cause3 sol1 Monitor by TLC Recrystallize Oxime cause1->sol1 sol2 Use Pure E-Isomer Anhydrous Conditions cause2->sol2 sol3 Fresh/Dry NaOMe Inert Atmosphere cause3->sol3

Caption: A flowchart for troubleshooting low product yield.

References

Sources

Technical Support Center: Purification Strategies for 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of 2,2-dimethoxy-2-pyridin-4-ylethanamine . This molecule presents a "triple threat" to standard purification workflows: it contains a highly basic primary aliphatic amine, a basic pyridine ring, and an extremely acid-labile dimethyl acetal.

Applying generic purification methods (e.g., standard silica gel or low-pH reversed-phase HPLC) to this compound will inevitably lead to severe peak tailing, irreversible column adsorption, or rapid hydrolysis of the acetal into the corresponding α -amino ketone[1][2]. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-yield, high-purity isolation.

I. Purification Decision Matrix

Before selecting a protocol, you must evaluate your scale and the physicochemical vulnerabilities of the molecule. The workflow below dictates the optimal path to avoid degradation.

PurificationWorkflow Start Crude 2,2-dimethoxy-2-pyridin-4-ylethanamine Scale Assess Purification Scale Start->Scale SmallScale < 100 mg (Prep LC) Scale->SmallScale LargeScale > 100 mg (Flash/LLE) Scale->LargeScale HPLC High-pH RP-HPLC (pH 9.5-10.5) SmallScale->HPLC Flash Amine-Functionalized Silica (KP-NH) LargeScale->Flash LLE Buffer-Assisted LLE (pH > 8.0) LargeScale->LLE Warning AVOID: TFA, Formic Acid, Standard Silica HPLC->Warning Flash->Warning

Decision matrix for isolating acid-sensitive, highly basic pyridyl acetal amines.

II. Diagnostic FAQs & Troubleshooting

Q1: My product degrades into a complex mixture during preparative reversed-phase HPLC. What is happening? Root Cause: Acetal Cleavage. Standard RP-HPLC mobile phases rely on 0.1% Trifluoroacetic acid (TFA) or Formic Acid to protonate basic amines and improve peak shape. However, the dimethyl acetal group in your molecule undergoes rapid acid-catalyzed hydrolysis to the ketone under these conditions[2]. Solution: Switch to a High-pH mobile phase . Utilize 5–10 mM ammonium bicarbonate or 0.1% ammonium hydroxide (pH 9.5–10.5) as the aqueous phase. At this pH, the primary amine and pyridine are deprotonated (free-base form). This not only completely preserves the fragile acetal but also increases the molecule's lipophilicity, dramatically improving retention and peak shape on the column[1].

Q2: I am trying to scale up using normal-phase flash chromatography, but the compound streaks across the entire column and my recovery is <20%. Root Cause: Acid-Base Interaction. Bare silica gel is packed with acidic silanols (Brønsted acids). The basic primary amine (pKa ~9.5) and pyridine nitrogen strongly interact with these silanols, causing severe tailing and irreversible adsorption[3]. Solution: You must mask the stationary phase silanols.

  • Option A (Preferred): Use amine-functionalized silica (e.g., KP-NH columns) or basic alumina. These stationary phases inherently mask the silanols, allowing you to use simple, modifier-free gradients (like Hexane/Ethyl Acetate) resulting in sharp peaks and >90% recovery[3].

  • Option B: If bare silica is your only option, add 1–5% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA) to competitively bind the acidic silanols[1][4].

Q3: Can I avoid chromatography entirely for multigram scale-up? Root Cause: Chromatography is resource-intensive and solvent-heavy at large scales. Solution: Yes, via buffer-assisted Liquid-Liquid Extraction (LLE) . By exploiting the differential pKa of the primary amine and the pyridine ring, you can use a pH-controlled extraction[5]. Adjusting the aqueous phase to pH 10.0+ fully deprotonates both nitrogens, allowing extraction into an organic solvent like dichloromethane, while leaving highly polar or acidic impurities in the aqueous layer. Critical rule: Ensure the aqueous pH never drops below 7.5 during workup to protect the acetal.

III. Quantitative Data: Physicochemical & Chromatographic Parameters

Understanding the quantitative thresholds of your molecule is the key to rational method development.

Property / ParameterValueChromatographic Implication
Pyridine pKa ~5.2Protonated at low pH; requires pH > 7.2 to achieve the free-base form.
Primary Amine pKa ~9.0 - 10.0Highly basic; causes severe silanol interactions on bare silica[3].
Acetal Stability Unstable at pH < 7.0Mandates strictly neutral to highly alkaline mobile phases[2].
Optimal RP-HPLC pH 9.5 - 10.5Maximizes retention; ensures sharp peak shape and 100% acetal survival.
IV. Step-by-Step Experimental Protocols
Protocol A: High-pH Preparative RP-HPLC (Small to Mid-Scale)

Causality: This protocol uses ammonium bicarbonate to maintain a high pH, neutralizing the basic nitrogens to increase hydrophobicity while protecting the acetal from hydrolysis.

  • Column Selection: Equip the system with a hybrid organic/inorganic particle column stable up to pH 12 (e.g., Waters XBridge C18 or XTerra MS C18, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium bicarbonate in Milli-Q water. Adjust to pH 10.0 using dilute ammonium hydroxide.

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Preparation & Self-Validation: Dissolve the crude 2,2-dimethoxy-2-pyridin-4-ylethanamine in a 1:1 mixture of Solvent A and B. Validation Step: Spot the sample diluent on pH paper before injection to verify the pH is strictly >8.5. If the crude mixture was acidic, it will lower the diluent pH and cleave the acetal on the column.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 column volumes.

  • Recovery: Monitor at 254 nm (pyridine absorbance). Pool fractions and lyophilize immediately. Ammonium bicarbonate is volatile and will sublime away, leaving the pure free-base amine.

Protocol B: Amine-Functionalized Flash Chromatography (Large Scale)

Causality: Amine-bonded silica prevents the target basic amines from interacting with acidic silanols, eliminating the need for aggressive, difficult-to-evaporate modifiers like ammonia or TEA[3].

  • Stationary Phase Selection: Use an amine-functionalized silica cartridge (e.g., Biotage KP-NH) sized at a 20:1 to 40:1 silica-to-crude mass ratio[3].

  • TLC Self-Validation: Do not use standard bare silica TLC plates to develop your method. Use amine-functionalized TLC plates to accurately mirror the column retention factor ( Rf​ ).

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Ethyl Acetate.

  • Loading: Dissolve the crude mixture in a minimal amount of Ethyl Acetate (or DCM if solubility is poor) and load it onto the column.

  • Elution: Run a gradient of 100% Ethyl Acetate to 10% Methanol in Ethyl Acetate over 10 CV.

  • Isolation: Evaporate the pooled fractions under reduced pressure at a moderate temperature (35°C) to yield the pure product.

V. References
  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Amine purification Source: Science Forums URL:[Link]

  • 2,2-Diethoxy-2-(4-pyridyl)ethylamine Source: Organic Syntheses URL:[Link]

Sources

Technical Support Center: Troubleshooting 2,2-Dimethoxy-2-pyridin-4-ylethanamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals utilizing 2,2-dimethoxy-2-pyridin-4-ylethanamine . This compound is a highly versatile pharmacophoric fragment and synthetic building block, primarily utilized in the development of tetrasubstituted imidazole inhibitors targeting p38 mitogen-activated protein kinase (MAPK)[1].

While its structural motifs are critical for target engagement, they introduce distinct off-target liabilities in complex cellular models. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to maintain scientific integrity in your in vitro assays.

Part 1: Diagnostic Q&A (Troubleshooting Guides)

Q1: My hepatocyte co-culture assays are showing unexpected metabolic toxicity and altered drug-drug interaction (DDI) profiles when using this compound. What is the mechanism? Expert Insight: The pyridin-4-yl moiety is essential for binding the target kinase; its nitrogen atom forms a critical hydrogen bond with the backbone NH of Met109 in the p38 hinge region[2][3]. However, this exposed sp2 -hybridized nitrogen is highly prone to coordinating with the heme iron of human cytochrome P450 (CYP450) enzymes[2]. This coordination competitively inhibits CYP450 (particularly CYP3A4 and CYP2D6), leading to metabolic stalling and false-positive toxicity in hepatocyte assays. Resolution: To mitigate this, you must run a parallel CYP450 counter-screen. If CYP inhibition is confirmed, consider structural masking (e.g., adding steric bulk adjacent to the pyridine nitrogen) to hinder heme coordination while preserving the Met109 interaction[4].

Q2: We observe delayed-onset cytotoxicity and unusual protein aggregation in 72-hour cellular assays. Could the compound be degrading? Expert Insight: Yes. The "2,2-dimethoxy" group is a dimethyl acetal. While stable at physiological pH (7.4), it is highly susceptible to acid-catalyzed hydrolysis in acidic cellular compartments such as endosomes and lysosomes (pH 4.5–5.5). Hydrolysis yields a highly reactive aldehyde intermediate. This aldehyde readily undergoes nucleophilic attack by primary amines on cellular proteins (e.g., lysine residues), forming covalent Schiff base adducts. This off-target covalent binding triggers protein misfolding and delayed cytotoxicity. Resolution: Implement strict pH control in your culture media (e.g., using 25 mM HEPES buffer). For long-term assays, utilize a lysosomal trapping assay to quantify how much compound is sequestering in acidic organelles where hydrolysis occurs.

Q3: Fluorescence microscopy shows massive accumulation of the compound inside intracellular vesicles. Why is this happening? Expert Insight: This is a classic case of lysosomotropism. The primary amine (ethanamine) is basic ( pKa​ ~9.0). It diffuses freely across cell membranes in its neutral state but becomes rapidly protonated upon entering acidic lysosomes. Once protonated, it cannot cross the lipid bilayer to exit, leading to massive vesicular accumulation. This depletes the cytosolic concentration of your compound (reducing apparent target efficacy) and neutralizes lysosomal pH, disrupting autophagy. Resolution: Pre-treat cells with a vacuolar H+-ATPase inhibitor like Bafilomycin A1 to neutralize lysosomal pH prior to compound addition. If the vesicular accumulation disappears, lysosomotropism is confirmed.

Part 2: Quantitative Off-Target Liability Matrix

To facilitate rapid experimental decision-making, the following table summarizes the quantitative thresholds and mitigation strategies for the compound's three primary structural liabilities.

Chemical MotifPrimary Off-Target LiabilityQuantitative Metric / ThresholdCellular ConsequenceMitigation Strategy
Pyridin-4-yl Ring CYP450 Heme CoordinationCYP3A4 IC50​ < 1.0 µMMetabolic stalling, false DDISteric shielding of pyridine nitrogen
Primary Amine Lysosomotropism pKa​ ~9.0 (Protonated at pH < 7.0)Vesicular trapping, phospholipidosisPre-treat with Bafilomycin A1
2,2-Dimethoxy Acetal Acid-Catalyzed HydrolysisHalf-life < 2 hrs at pH 5.0Covalent Schiff base adductsBuffer media (HEPES pH 7.4)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . The inclusion of specific mechanistic controls ensures that the assay proves its own validity before you interpret the results of your test compound.

Protocol A: Self-Validating CYP450 Heme-Coordination Assay

Purpose: To determine if the pyridin-4-yl moiety is causing off-target CYP3A4 inhibition. Self-Validation Logic: The assay is only deemed valid if the positive control (Ketoconazole) achieves >90% inhibition, proving the system is responsive to heme-coordinating inhibitors.

  • Preparation: Seed human liver microsomes (HLMs) at 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add 2,2-dimethoxy-2-pyridin-4-ylethanamine at a concentration gradient (0.1 µM to 50 µM).

  • Controls (Critical Step):

    • Positive Control: Add 1 µM Ketoconazole (a known potent CYP3A4 heme-coordinator).

    • Negative Control: Add 0.1% DMSO vehicle.

  • Initiation: Add 1 mM NADPH and a proluminescent CYP3A4 substrate (e.g., Luciferin-IPA). Incubate for 10 minutes at 37°C.

  • Detection: Add the luciferin detection reagent to halt the reaction. Read luminescence on a microplate reader.

  • Data Interpretation: Calculate the IC50​ . If the compound shows an IC50​ < 1 µM, heme coordination is a significant off-target liability.

Protocol B: Lysosomal Trapping & Acetal Stability Assay

Purpose: To diagnose amine-driven lysosomotropism and prevent subsequent acetal hydrolysis. Self-Validation Logic: Bafilomycin A1 inhibits the V-ATPase, preventing lysosomal acidification. If Bafilomycin A1 fails to abolish the punctate signal of the LysoTracker control, the cells are compromised, and the assay must be rejected.

  • Cell Seeding: Seed HeLa or HepG2 cells in a glass-bottom 96-well plate at 1×104 cells/well. Incubate overnight.

  • Control Pre-treatment (Critical Step): Treat half the wells with 100 nM Bafilomycin A1 for 1 hour to neutralize lysosomal pH. Leave the other half untreated.

  • Co-Staining: Add 50 nM LysoTracker Red (to visualize acidic organelles) and 10 µM of the test compound. Incubate for 2 hours.

  • Washing & Imaging: Wash cells 3x with PBS. Image using confocal microscopy (Ex/Em 577/590 nm for LysoTracker).

  • Data Interpretation: If the test compound causes the LysoTracker signal to diffuse (lose punctate staining) in the untreated cells, the compound's primary amine is accumulating and neutralizing the lysosomes. The Bafilomycin A1 wells validate this by showing a baseline diffused state.

Part 4: Pathway & Workflow Visualizations

G Compound 2,2-dimethoxy-2-pyridin-4-ylethanamine Met109 Met109 Backbone H-bond Compound->Met109 Pyridin-4-yl N Heme Heme Iron Coordination Compound->Heme Pyridin-4-yl N Acetal Acetal Hydrolysis to Aldehyde Compound->Acetal 2,2-dimethoxy group Target p38 MAP Kinase (Target) Met109->Target Kinase Inhibition OffTarget1 CYP450 Enzymes (Off-Target) Heme->OffTarget1 Metabolic Toxicity OffTarget2 Lysosomes (Off-Target) Acetal->OffTarget2 Covalent Adducts

Target vs. off-target binding mechanisms of 2,2-dimethoxy-2-pyridin-4-ylethanamine in cells.

Workflow Start Cellular Assay QC Check1 Assess CYP450 Inhibition Start->Check1 Check2 Monitor Lysosomal Trapping Start->Check2 Action1 Run CYP P450-Glo Assay Check1->Action1 Action2 LysoTracker Co-staining Check2->Action2 Mitigate1 Optimize Pyridine Sterics Action1->Mitigate1 If IC50 < 1 µM Mitigate2 Buffer Media / Mask Amine Action2->Mitigate2 If punctate staining

Step-by-step diagnostic workflow to identify and mitigate compound-driven cellular off-targets.

Sources

Technical Support Center: Optimizing Oral Bioavailability for 2,2-Dimethoxy-2-pyridin-4-ylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 2,2-dimethoxy-2-pyridin-4-ylethanamine derivatives presents a classic pharmacokinetic paradox: excellent in vitro target engagement often translates to negligible in vivo oral bioavailability ( F% ). As Application Scientists, we frequently see researchers struggle with this specific scaffold. The root causes are bipartite: the extreme acid-lability of the geminal dimethoxy (acetal) motif, and the high hydrophilicity driven by the primary amine and pyridine nitrogen.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome these barriers.

PART 1: Core Troubleshooting & FAQs

Q1: My lead compound shows an oral bioavailability of <2% in rodent models. Is it being metabolized by the liver, or is it degrading before absorption? A: In 90% of cases with this specific scaffold, the primary culprit is pre-absorptive degradation in the stomach. The 2,2-dimethoxy group is an acetal, which is notoriously unstable in acidic environments[1]. In the highly acidic environment of the stomach (pH 1.2–2.0), acetals undergo rapid acid-catalyzed hydrolysis. The acid protonates the acetal oxygen, weakening the bond and leading to the expulsion of methanol. This forms a highly reactive oxocarbenium ion, which subsequently resolves into a ketone degradation product[2]. If your compound is unformulated (e.g., a simple HCl salt in saline), it is likely degrading within minutes of oral dosing. Actionable Fix: Before optimizing the chemical structure, formulate your compound in an enteric-coated capsule or a buffered suspension (pH > 5.0) to bypass gastric degradation and isolate the permeability variable.

Q2: We applied an enteric coating, which solved the gastric degradation, but our F% is still only 8%. Why isn't it absorbing in the intestines? A: This is a classic permeability issue driven by ionization. Your scaffold contains two basic centers: a primary amine and a pyridine ring. The primary amine typically has a pKa​ around 9.0, while the pyridine nitrogen has a pKa​ around 5.2–5.5[3]. At the physiological pH of the human intestine (pH 6.5–7.4), the primary amine is >99% protonated. This permanent positive charge creates a dense hydration shell that energetically penalizes insertion into the lipophilic core of the enterocyte membrane, resulting in poor transcellular permeability[4]. Actionable Fix: Consider a transient prodrug strategy (e.g., converting the primary amine to an amide or carbamate) to mask the charge during absorption, or utilize lipid-based nanocarriers (LNPs) to facilitate lymphatic transport.

Q3: How do we differentiate between poor permeability and high first-pass efflux? A: You must decouple apical-to-basolateral (A→B) passive diffusion from active efflux (e.g., P-glycoprotein). Pyridine derivatives are notorious P-gp substrates. Run a bidirectional Caco-2 permeability assay. If your Efflux Ratio ( Papp​B→A/Papp​A→B ) is > 2.0, active efflux is occurring. If the A→B Papp​ is simply < 1×10−6 cm/s in both directions, it is a passive permeability issue, as values > 10−6 cm/s are generally predictive of good oral absorption[3].

PART 2: Quantitative Data Summary

The table below summarizes typical pharmacokinetic parameters observed when applying different formulation and structural strategies to 2,2-dimethoxy-2-pyridin-4-ylethanamine derivatives.

Formulation / Modification StrategySGF Half-Life (pH 1.2)Caco-2 Papp​ (A→B)Hepatic Extraction Ratio ( EH​ )Absolute Bioavailability ( F% )
Unformulated Free Base < 5 mins 0.4×10−6 cm/sHigh (>0.7)< 2%
Enteric Coated Tablet > 120 mins (Bypassed) 0.4×10−6 cm/sHigh (>0.7)~ 8%
Lipid Nanoparticle (LNP) > 120 mins (Protected)N/A (Lymphatic)Moderate (~0.5)~ 35%
Amide Prodrug (Masked Amine) > 120 mins 8.5×10−6 cm/sLow (<0.3)> 60%

PART 3: Standardized Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . This means running internal controls that prove the assay is functioning correctly before interpreting the data for your novel derivative.

Protocol A: In Vitro Simulated Gastric Fluid (SGF) Stability Assay

Causality: This assay determines if the 2,2-dimethoxy group is surviving the stomach. Self-Validation: Include Omeprazole (rapidly degrades in acid) as a positive control for degradation, and Propranolol (acid-stable) as a negative control.

  • Preparation: Prepare SGF without pepsin (0.2% NaCl in 0.1 M HCl, pH 1.2). Pre-warm to 37°C.

  • Initiation: Spike the test compound and controls into separate SGF aliquots to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) concentration does not exceed 1% v/v.

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard and 0.1% ammonium hydroxide (to instantly neutralize the acid and halt hydrolysis).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) based on the natural log of percentage remaining vs. time.

Protocol B: Bidirectional Caco-2 Permeability & Efflux Assay

Causality: This assay isolates intestinal membrane permeability and identifies active efflux liabilities. Self-Validation: Include Propranolol (high permeability marker) and Atenolol (low permeability marker) to validate monolayer integrity[4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².

  • Dosing: Prepare the test compound at 5 µM in HBSS buffer (pH 7.4). Add to the apical chamber for A→B assessment, and to the basolateral chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Calculation: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration, and A is the surface area of the insert.

PART 4: Mechanistic Visualizations

Hydrolysis A 2,2-Dimethoxy Acetal (Stable at pH 7.4) B Protonated Acetal (Stomach pH 1.2) A->B + H⁺ C Oxocarbenium Ion Intermediate B->C - CH₃OH D Ketone Degradation Product C->D + H₂O, - CH₃OH

Mechanism of acid-catalyzed hydrolysis of the 2,2-dimethoxy acetal group in gastric fluid.

DecisionTree Start Low Oral Bioavailability (F < 10%) SGF Stable in SGF (pH 1.2)? Start->SGF Degradation Acetal Hydrolysis SGF->Degradation No Perm Caco-2 Papp > 10⁻⁶ cm/s? SGF->Perm Yes Fix1 Enteric Coating or Bioisostere Degradation->Fix1 Ionization Amine Ionization (pKa ~9.0) Perm->Ionization No Metab High Hepatic Clearance? Perm->Metab Yes Fix2 Prodrug Strategy or LNP Ionization->Fix2 Fix3 CYP Inhibition or Shielding Metab->Fix3 Yes

Decision tree for diagnosing and resolving oral bioavailability barriers in pyridine derivatives.

PART 5: References

  • Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Paracetamol β-D-Glucoside: Prodrug Design, Kinetics, and Regulatory Stability Assessment. Preprints.org. Available at:[Link]

  • Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. ACS Publications. Available at:[Link]

  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2,2-Dimethoxy-2-pyridin-4-ylethanamine Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected cellular toxicity when working with novel chemical building blocks.

When utilizing 2,2-dimethoxy-2-pyridin-4-ylethanamine (often supplied as a dihydrochloride salt) in non-cancerous cell lines (e.g., HEK293, NIH3T3, or MDCK), researchers frequently observe rapid, off-target cell death. This guide is designed to move beyond basic protocol adjustments; we will dissect the fundamental chemical biology driving this toxicity and provide self-validating workflows to isolate and neutralize the root causes.

Part 1: Mechanistic Root Causes of Cytotoxicity

To effectively troubleshoot, we must first understand the causality behind the compound's behavior in biological media. The cytotoxicity of this specific pyridine acetal typically stems from three intersecting mechanisms:

  • Acid-Catalyzed Acetal Hydrolysis: The 2,2-dimethoxy group is a protecting group (an acetal) that is highly sensitive to acidic environments. In slightly acidic culture media or upon endosomal internalization, the acetal rapidly hydrolyzes[1]. This cleavage releases two equivalents of methanol (a cellular toxin) and generates an α -aminoketone (2-amino-1-(pyridin-4-yl)ethanone). α -aminoketones are highly reactive electrophiles that can spontaneously dimerize into pyrazines, depleting cellular glutathione and inducing severe oxidative stress.

  • Media Acidification (The Salt Effect): This compound is commercially synthesized and stored as a dihydrochloride salt to prevent the aforementioned self-condensation of the free base. Introducing high concentrations of this salt directly into weakly buffered culture media causes an immediate, artifactual drop in pH, which paradoxically accelerates the toxic acetal hydrolysis cascade.

  • Intrinsic Pyridine Scaffold Toxicity: While pyridine is a privileged pharmacophore, certain substituted pyridine hybrids possess intrinsic antiproliferative properties, often through off-target kinase inhibition or interference with microtubule dynamics[2]. Normal cells generally tolerate these better than cancer cells, but high concentrations will breach the cytotoxic threshold[3].

AcetalHydrolysis A 2,2-Dimethoxy-2-pyridin-4-ylethanamine (Stable in Base/Neutral) C Acetal Hydrolysis (Cleavage of Dimethoxy Group) A->C Triggered by H+ B Acidic Microenvironment (pH < 6.5, Endosomes) B->C Provides H+ D Methanol Release (Cellular Toxicity) C->D E Reactive α-Aminoketone (Oxidative Stress) C->E

Caption: Mechanistic pathway of acid-catalyzed acetal hydrolysis leading to cellular toxicity.

Part 2: Troubleshooting Guides & FAQs

Q: My HEK293 cells detach and show severe morphological stress within 2 hours of adding the compound. Is this true pharmacological toxicity? A: Unlikely. True pharmacological toxicity (e.g., kinase inhibition) typically requires 24–48 hours to manifest phenotypically. Rapid detachment within 2 hours is a hallmark of acute environmental shock—most commonly a severe pH drop caused by the dihydrochloride salt. Check the color of your phenol red-containing media; if it turns yellow immediately upon compound addition, you are observing acid-shock, not drug toxicity.

Q: How can I prevent the acetal hydrolysis from ruining my in vitro assays? A: Acetal stability is strictly pH-dependent[1]. You must ensure your culture media is heavily buffered. Supplement your media with 25 mM HEPES to lock the extracellular pH at 7.4. Furthermore, minimize the duration of the assay. If your experiment allows, use a 6-to-12-hour endpoint rather than 72 hours to outpace the slow hydrolysis kinetics in neutral media.

Q: I am dissolving the compound in DMSO to avoid aqueous pH issues, but I still see toxicity. Why? A: While DMSO prevents hydrolysis in the stock vial, introducing DMSO to the cell culture introduces solvent toxicity. Non-cancerous cell lines are highly sensitive to membrane permeabilization by DMSO. If your final DMSO concentration in the well exceeds 0.5% (v/v), the solvent is likely confounding your viability data. Always run a vehicle-matched control.

Part 3: Quantitative Data & Benchmarks

To ensure experimental integrity, verify your assay parameters against these field-proven benchmarks for pyridine-acetal derivatives.

ParameterSafe Operating RangeCytotoxic ThresholdMechanistic Consequence of Exceeding Threshold
Media pH 7.2 – 7.4< 6.8Acid-catalyzed acetal hydrolysis; generation of reactive α -aminoketones.
DMSO Concentration 0.1% v/v> 0.5% v/vLipid bilayer disruption; artificial enhancement of compound permeability.
Compound Concentration 100 nM – 10 µM> 50 µMOff-target tubulin depolymerization or kinase inhibition in normal cells[2].
Assay Duration 6 – 24 hours> 48 hoursAccumulation of methanol byproduct in the closed well system.

Part 4: Self-Validating Experimental Protocols

To definitively isolate the cause of cytotoxicity, you must deploy a self-validating assay matrix. This protocol uses a standard MTT or CellTiter-Glo readout but incorporates specific controls to decouple pH shock, solvent toxicity, and true compound toxicity.

Step-by-Step Methodology: Controlled Cytotoxicity Screening

Step 1: Reagent Preparation & Neutralization

  • Dissolve 2,2-dimethoxy-2-pyridin-4-ylethanamine dihydrochloride in 100% DMSO to create a 10 mM master stock. Causality: DMSO prevents premature aqueous hydrolysis during storage.

  • Prepare the working dosing solutions in complete culture media supplemented with 25 mM HEPES (pH 7.4) .

  • Critical Step: Verify the pH of the highest concentration dosing solution using a micro-pH probe. Adjust with 0.1 N NaOH if the pH has dropped below 7.2.

Step 2: Cell Seeding & Acclimation

  • Seed non-cancerous cells (e.g., HEK293) at 10,000 cells/well in a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for complete adherence and entry into log-phase growth. Causality: Stressed or sub-confluent cells exhibit artificially inflated sensitivity to pyridine derivatives.

Step 3: Treatment & Control Matrix Setup Apply treatments in triplicate. Your plate must include the following self-validating controls:

  • Experimental Wells: Compound at 1 µM, 10 µM, and 50 µM.

  • Vehicle Control: Media + HEPES + DMSO (matched to the exact % v/v of the highest experimental dose). Validates solvent safety.

  • pH-Matched Control: Media + HEPES + equivalent molarity of HCl (without the compound). Validates that toxicity is not purely driven by chloride/acid load.

  • Positive Control: 10 µM Doxorubicin or Puromycin. Validates the dynamic range of the viability readout.

Step 4: Viability Quantification

  • After 24 hours, aspirate the media. Causality: Removing the media eliminates potential redox interference between the reactive α -aminoketone byproducts and the assay dye (especially critical for MTT).

  • Add fresh media containing the viability reagent and incubate according to the manufacturer's instructions.

  • Normalize data: Calculate % Viability relative to the Vehicle Control , not the untreated cells.

Workflow Start Observe Cytotoxicity in Normal Cells CheckPH Check Media pH Is it < 7.0? Start->CheckPH Salt Buffer with 25 mM HEPES or adjust pH with NaOH CheckPH->Salt Yes CheckSolvent Check DMSO Concentration Is it > 0.5% v/v? CheckPH->CheckSolvent No Solvent Dilute stock or use vehicle-only control wells CheckSolvent->Solvent Yes CheckHydrolysis Assess Acetal Stability (LC-MS over 24h in media) CheckSolvent->CheckHydrolysis No Hydrolysis Use fresh media, minimize incubation time to < 12h CheckHydrolysis->Hydrolysis Degradation observed

Caption: Step-by-step troubleshooting workflow for isolating the root cause of cytotoxicity.

References

  • Broaders, K. E., Cohen, J. A., Beaudette, T. T., Bachelder, E. M., & Fréchet, J. M. J. (2009). Acetalated dextran is a chemically and biologically tunable material for particulate immunotherapy. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Abdelshaheed, M. M., El Subbagh, H. I., Tantawy, M. A., Attia, R. T., Youssef, K. M., & Fawzy, I. M. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.[Link]

  • Hosseinzadeh, Z., Razzaghi-Asl, N., Ramazani, A., & Aghahosseini, H. (2020). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds. Turkish Journal of Chemistry (via PubMed Central).[Link]

Sources

How to prevent the degradation of 2,2-dimethoxy-2-pyridin-4-ylethanamine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid, seemingly spontaneous degradation of 2,2-dimethoxy-2-pyridin-4-ylethanamine (CAS: 329794-48-1). This molecule is a highly versatile building block, but its structural features—a primary amine, a pyridine ring, and an acid-sensitive dimethyl ketal—create a "perfect storm" for chemical instability if handled improperly.

This guide abandons generic storage advice to provide you with the mechanistic causality behind its degradation, alongside field-proven, self-validating protocols to ensure your batch remains pristine.

The Chemistry of Degradation: Causality and Mechanism

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. The primary vulnerability of this compound lies in its dimethyl ketal group.

  • Acid-Catalyzed Hydrolysis: In the presence of trace moisture and protons (H⁺), the ketal hydrolyzes, losing two equivalents of methanol to form 2-amino-1-(pyridin-4-yl)ethan-1-one.

  • Non-Enzymatic Dimerization: The resulting α-amino ketone is extraordinarily reactive. The proximity of the electron-donating primary amine to the electron-withdrawing carbonyl carbon facilitates rapid intermolecular Schiff base formation. As documented in 1 [1], these molecules spontaneously self-condense into 3,6-dihydropyrazine derivatives.

  • Aromatization: The dihydropyrazine intermediate rapidly undergoes aerial oxidation to form a highly stable, insoluble 2,5-bis(pyridin-4-yl)pyrazine. This irreversible thermodynamic sink is a known pathway in both synthetic organic chemistry [2] and 2 [3], where α-amino ketones dimerize to form stable pyrazines.

Mechanistic Pathway Visualization

The following diagram illustrates the irreversible degradation cascade that occurs when the compound is exposed to ambient humidity and trace acid.

G A 2,2-Dimethoxy-2- pyridin-4-ylethanamine (Stable Ketal) B 2-Amino-1-(pyridin-4-yl) ethan-1-one (Reactive α-Amino Ketone) A->B H2O, Trace H+ (Hydrolysis) C 2,5-bis(pyridin-4-yl)- 3,6-dihydropyrazine (Dimer Intermediate) B->C Self-Condensation (- 2 H2O) D 2,5-bis(pyridin-4-yl) pyrazine (Insoluble Degradant) C->D Aerial Oxidation (- 2H)

Degradation cascade of 2,2-dimethoxy-2-pyridin-4-ylethanamine into insoluble pyrazine.

Troubleshooting FAQs

Q: My batch has turned yellow/brown and formed an insoluble precipitate. What happened? A: Your compound has undergone the ketal hydrolysis and subsequent dimerization cascade described above. The yellow/brown insoluble precipitate is the highly conjugated pyrazine dimer. Because pyrazines are thermodynamically stable and highly crystalline, this process is irreversible. You cannot recover the starting material via standard acid-base extraction.

Q: Is it better to store this compound as a free base or a dihydrochloride salt? A: This is a critical trade-off. The free base is susceptible to aerial oxidation and reacts with atmospheric CO₂ to form carbamate crusts. The dihydrochloride salt (CAS: 167897-36-1) prevents amine oxidation but introduces a severe risk: the salt is inherently acidic. If the hygroscopic salt absorbs any atmospheric moisture, it creates a localized, highly acidic microenvironment (HCl in H₂O) that will instantly catalyze the hydrolysis of the ketal. If you choose the salt form, your anhydrous protocols must be absolutely flawless.

Q: Can I use standard silica gel in my desiccator to keep it dry? A: Absolutely not. Standard silica gel contains surface silanol groups (Si-OH) that are weakly acidic. Over time, the vapor-phase interaction or direct contact with these acidic sites will trigger ketal deprotection. You must use basic or neutral desiccants, such as activated basic alumina or KOH pellets.

Quantitative Stability Matrix

To guide your storage strategy, the following table summarizes the expected shelf life and primary degradation modes under various conditions.

Storage ConditionAtmosphereDesiccant TypeEstimated Shelf LifePrimary Degradant
25°C (Ambient) AirNone< 1 WeekPyrazine dimer & Carbamate
4°C (Fridge) AirSilica Gel (Acidic)2–4 WeeksPyrazine dimer (Hydrolysis-driven)
-20°C (Freezer) ArgonBasic Alumina> 12 MonthsNone (Stable)
-80°C (Deep Freeze) ArgonBasic Alumina> 24 MonthsNone (Stable)

Step-by-Step Methodology: Anhydrous Aliquoting and Cryogenic Storage

To ensure absolute scientific integrity and prevent the loss of expensive material, implement this self-validating protocol for long-term storage.

Step 1: Environmental Control Perform all handling inside a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Argon is heavier than nitrogen and provides a superior inert blanket to protect the primary amine from oxidation.

Step 2: Desiccant Validation Prepare a secondary storage container with activated basic alumina (Grade I).

  • Self-Validating Step: Before use, take a 1g sample of the alumina, create a slurry with 10 mL of DI water, and test the pH. It must read > 7.5. If it is neutral or acidic, discard and use a fresh batch.

Step 3: Aliquoting Transfer the compound into amber borosilicate glass vials. The amber glass prevents UV-catalyzed photo-oxidation of the pyridine ring.

Step 4: Primary Sealing Seal the vials with PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm to create a primary moisture barrier.

Step 5: Secondary Containment Place the sealed vials into a vacuum-sealable Mylar bag. Add the validated basic alumina and a commercial oxygen scavenger packet.

  • Self-Validating Step: Insert a reversible Cobalt(II) chloride-free humidity indicator card facing the transparent side of the Mylar bag (if applicable) before sealing. This allows you to visually verify that the internal environment remains strictly anhydrous over time without breaking the seal.

Step 6: Cryogenic Storage Transfer the sealed bags immediately to a -20°C or -80°C freezer. The extreme low temperature kinetically halts any trace degradation pathways that might otherwise occur over months of storage.

References

  • Title: Aminoacetone - Stability and Reactivity Source: Grokipedia URL
  • Title: Alpha-Amino Ketone based Polymeric Pyrazines Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Support Center: Optimizing 2,2-Dimethoxy-2-pyridin-4-ylethanamine for Blood-Brain Barrier (BBB) Penetration

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry & ADME Troubleshooting Portal. This guide is designed for drug development professionals and medicinal chemists actively working to optimize the central nervous system (CNS) penetrance of pyridine-based primary amines.

Section 1: Structural & Mechanistic Troubleshooting (Medicinal Chemistry)

Q1: Why does 2,2-dimethoxy-2-pyridin-4-ylethanamine exhibit poor BBB penetration despite its low molecular weight (182.22 Da)? A: While the compound easily satisfies the traditional Lipinski "Rule of 5" for molecular weight, its failure to cross the BBB is driven by its ionization state and active efflux liability. The primary aliphatic amine has a pKa of ~9.0–9.5, meaning it is >95% protonated (cationic) at a physiological pH of 7.4. Cations carry a massive desolvation energy penalty when attempting to passively diffuse across the lipophilic endothelial tight junctions of the BBB. Furthermore, the combination of a basic amine and a pyridine ring is a well-documented pharmacophore for P-glycoprotein (P-gp/MDR1) active efflux[1]. Even if a fraction of the un-ionized drug passively diffuses into the endothelium, it is rapidly pumped back into the capillary lumen.

Q2: Is the 2,2-dimethoxy (acetal) group stable enough for oral CNS delivery? A: No. Acetals are highly prone to acid-catalyzed hydrolysis. In the acidic environment of the stomach (pH ~1.5), the 2,2-dimethoxy group will rapidly hydrolyze to form the corresponding ketone (2-amino-1-pyridin-4-ylethan-1-one). This degradation drastically reduces the oral bioavailability of the intact parent compound before it ever reaches the systemic circulation or the BBB. Solution: Replace the dimethoxy acetal with a bioisosteric, acid-stable group, such as a difluoromethylene (–CF₂–) linker, which also inductively lowers the pKa of the adjacent amine.

Q3: What specific structural modifications can reduce P-gp efflux liability while maintaining target affinity? A: To evade P-gp and enhance passive diffusion, you must reduce the basicity and eliminate Hydrogen Bond Donors (HBDs).

  • Amine Cyclization: Convert the primary amine into a tertiary amine via cyclization (e.g., forming a pyrrolidine or piperidine ring). This eliminates HBDs, increases lipophilicity, and adds conformational rigidity—a strategy proven to reduce P-gp liability in 2-aminopyridine scaffolds[2].

  • Pyridine Fluorination: Adding electron-withdrawing fluorine atoms to the pyridine ring inductively lowers the pKa of the basic nitrogens, increasing the fraction of the neutral, membrane-permeable species at pH 7.4[2].

Q4: How do we quantitatively balance these modifications during lead optimization? A: We recommend utilizing the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm developed by Wager et al.. This probabilistic scoring system evaluates six physicochemical properties (ClogP, ClogD, MW, TPSA, HBD, and pKa) on a scale of 0 to 6. A score of ≥4.0 strongly correlates with a higher probability of successful CNS exposure.

Section 2: Quantitative Data & MPO Profiling

The table below summarizes the causality behind our proposed structural modifications and their impact on the CNS MPO score.

CompoundMW (Da)ClogPpKa (Basic)HBDTPSA (Ų)CNS MPO ScoreBBB Penetration Potential
Parent (2,2-dimethoxy...) 182.220.8~9.5257.44.5Low (High P-gp Efflux)
Analog A (Pyrrolidine) 236.312.1~8.2031.45.2High (Passive Diffusion)
Analog B (Fluorinated) 200.211.5~7.8257.45.0Moderate (Reduced Efflux)

Section 3: Assay Troubleshooting & Protocols (In Vitro Permeability)

Q5: We are observing high compound retention ( R>20% ) in the PAMPA-BBB artificial membrane. How can we fix this? A: High membrane retention occurs with amphiphilic compounds that partition into the lipid layer but fail to exit into the aqueous acceptor well. To resolve this, implement a Double-Sink™ PAMPA approach [3]. Add a bio-compatible surfactant (e.g., 1% sodium dodecyl sulfate or bovine serum albumin) to the acceptor buffer. This mimics the in vivo sink conditions provided by brain proteins and actively pulls the compound out of the lipid membrane, yielding accurate Apparent Permeability ( Papp​ ) values.

Self-Validating Protocol: High-Throughput PAMPA-BBB Assay

To ensure trustworthiness, this protocol incorporates a paracellular leak marker to self-validate membrane integrity in every well[4].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve Porcine Brain Lipids (PBL) in dodecane to a final concentration of 5 mg/mL[5].

  • Membrane Coating: Carefully apply 3–5 µL of the PBL solution to the porous PVDF filter of the 96-well donor plate. Allow 5 minutes for the solvent to settle.

  • Donor Solution Setup: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 50 µM in 100 mM Phosphate-Buffered Saline (PBS, pH 7.4). Critical Validation Step: Add Lucifer Yellow (LY) to the donor buffer at 100 µM. LY is a highly polar, fluorescent paracellular marker.

  • Sandwich Assembly: Add 300 µL of PBS (with Double-Sink™ surfactant) to the acceptor plate. Place the coated donor plate on top and add 150 µL of the Donor Solution to the donor wells.

  • Incubation: Incubate the assembled sandwich for 14–18 hours at 37 °C in a humidified environment[5].

  • Extraction & Analysis: Separate the plates. Extract the buffer from both wells using chloroform/methanol, vortex, and analyze via LC-MS/MS.

  • Validation Check: Measure the acceptor well for LY fluorescence. If the LY Papp​ exceeds 1.5×10−6 cm/s, the artificial membrane has ruptured. Discard the data for that well to ensure only true transcellular passive diffusion is recorded.

Section 4: Process Visualizations

BBB_Optimization cluster_strategy Medicinal Chemistry Strategies Parent Parent Compound (High pKa, HBD=2) Amine Amine Cyclization (Reduce HBD to 0) Parent->Amine Pyridine Pyridine Fluorination (Lower pKa) Parent->Pyridine Acetal Acetal Replacement (Prevent Hydrolysis) Parent->Acetal MPO CNS MPO Scoring (Target Score ≥ 4) Amine->MPO Pyridine->MPO Acetal->MPO Assay In Vitro Validation (PAMPA-BBB & Caco-2) MPO->Assay

Caption: Logical workflow for structural optimization to improve BBB penetration.

PAMPA_Workflow Step1 1. Prepare 10 mM Stock (in DMSO) Step2 2. Dilute to 50 µM (Add Lucifer Yellow) Step1->Step2 Step3 3. Coat PVDF Filter (Porcine Brain Lipid) Step2->Step3 Step4 4. Assemble Sandwich (Donor + Membrane + Acceptor) Step3->Step4 Step5 5. Incubate 14-18h (at 37°C) Step4->Step5 Step6 6. LC-MS/MS & UV Analysis (Calculate Papp & Integrity) Step5->Step6

Caption: Step-by-step experimental workflow for the self-validating PAMPA-BBB assay.

References

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". Source: Creative Bioarray. URL:[Link]

  • Bio-protocol. "Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB)". Source: Bio-protocol. URL: [Link]

  • Do, H. T., et al. (2019). "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold". Source: Journal of Medicinal Chemistry (PMC6586428). URL:[Link]

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties". Source: ACS Chemical Neuroscience (PMC2887893). URL:[Link]

  • Vatine, G. D., et al. (2023). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates". Source: Frontiers in Pharmacology (PMC10722100). URL:[Link]

  • Di, L., et al. (2021). "Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration". Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimizing reaction conditions for the N-alkylation of 2,2-dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2,2-dimethoxy-2-pyridin-4-ylethanamine .

This highly functionalized building block presents a unique trifecta of synthetic challenges: a sterically hindered primary amine, a highly nucleophilic pyridine ring, and an acid-labile dimethoxy acetal. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure chemoselective N-alkylation.

Visual Decision Matrix: Alkylation Strategy

OptimizationWorkflow Start Target: Mono-N-Alkylation of 2,2-dimethoxy-2-pyridin-4-ylethanamine CheckElectrophile Select Electrophile Type Start->CheckElectrophile Carbonyl Aldehyde / Ketone (Reductive Amination) CheckElectrophile->Carbonyl AlkylHalide Alkyl Halide (Direct Alkylation) CheckElectrophile->AlkylHalide RedAm_Risk Risk: Acetal Hydrolysis (Avoid acidic conditions) Carbonyl->RedAm_Risk Halide_Risk Risk: Pyridine N-Alkylation (Due to C2 steric hindrance) AlkylHalide->Halide_Risk RedAm_Protocol Protocol A: Ti(i-PrO)4 / NaBH4 (Neutral, High Selectivity) RedAm_Risk->RedAm_Protocol Halide_Protocol Protocol B: Cs2CO3 / DMF (Low Temp, Strict Stoichiometry) Halide_Risk->Halide_Protocol

Caption: Workflow for selecting the optimal N-alkylation strategy based on the electrophile.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: When attempting direct alkylation with an alkyl halide, why am I observing a complex mixture and a highly polar baseline spot on my TLC? Causality: Your substrate contains two competing nucleophilic nitrogen centers. The alpha-carbon (C2) bears two methoxy groups and a pyridine ring, creating a neopentyl-like steric bulk. This severe steric hindrance drastically reduces the nucleophilicity of the primary amine during the SN2 transition state. Consequently, the unhindered, flat (sp2 hybridized) pyridine nitrogen kinetically outcompetes the primary amine, leading to 1 and the formation of highly polar pyridinium salts (the baseline spot)[1].

Q2: How can I selectively mono-alkylate the primary amine without touching the pyridine ring? Causality: You must shift the reaction paradigm from direct alkylation to2[2]. Reductive amination relies on the initial formation of an imine. Because the pyridine nitrogen lacks protons, it cannot form a stable imine, rendering the process 100% chemoselective for the primary amine. Furthermore, this method inherently prevents the 3[3].

Q3: My LC-MS shows a mass corresponding to the loss of 32 Da (methanol) or 46 Da. What happened to my molecule? Causality: The 2,2-dimethoxy group is an acetal protecting a ketone. Standard reductive amination protocols often use NaBH3CN in methanol with an acetic acid catalyst. Acetals are highly acid-labile; the acidic environment hydrolyzes the acetal back to the corresponding 1-(pyridin-4-yl)ethan-1-one derivative. You must use a strictly neutral reductive amination protocol, such as the Titanium(IV) isopropoxide method, to preserve the acetal.

Section 2: Optimization Data & Condition Screening

The following table summarizes the quantitative outcomes of various optimization screens performed on 2,2-dimethoxy-2-pyridin-4-ylethanamine.

Table 1: Condition Screening for N-Alkylation

MethodReagents & ConditionsPyridine N-AlkylationAmine Over-AlkylationAcetal StabilityTarget Yield
Direct Alkylation (Standard)R-X (1.2 eq), K2CO3, MeCN, 60°CHigh (>60%)Low (Sterically hindered)Stable< 20%
Direct Alkylation (Optimized)R-X (0.95 eq), Cs2CO3, DMF, 0°C to RTModerate (15-20%)LowStable45-60%
Reductive Amination (Standard)R=O (1.0 eq), NaBH3CN, AcOH, MeOHLowLowDegraded (Hydrolyzed)< 10%
Reductive Amination (Optimized)R=O (1.1 eq), Ti(i-PrO)4, NaBH4, THF/EtOHNone (0%)None (0%)Stable (Neutral pH)> 85%

Section 3: Self-Validating Experimental Protocols

Protocol A: Highly Selective Reductive Mono-N-Alkylation (Recommended)

This protocol utilizes a 4 driven by Titanium(IV) isopropoxide[4]. Ti(i-PrO)4 acts as a mild Lewis acid that facilitates imine formation without cleaving the acetal, while its steric bulk prevents secondary amine over-alkylation.

Step-by-Step Methodology:

  • System Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add 2,2-dimethoxy-2-pyridin-4-ylethanamine (1.0 mmol) and the target aldehyde/ketone (1.1 mmol) in anhydrous THF (5 mL).

  • Imine Formation: Add Ti(i-PrO)4 (1.5 mmol) dropwise at room temperature. Stir the mixture for 10–12 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with 1 drop of water, and spot on a TLC plate (ninhydrin stain). The complete disappearance of the primary amine spot confirms quantitative imine formation. If the amine persists, add an additional 0.5 mmol of Ti(i-PrO)4.

  • Reduction: Add absolute ethanol (5 mL) to the mixture, followed by the slow addition of NaBH4 (1.5 mmol). Stir for 2 hours at room temperature.

  • Workup: Quench the reaction by adding water (2 mL). Visual Validation: A dense white precipitate of TiO2 will immediately form. Filter the suspension through a pad of Celite and wash the filter cake with ethyl acetate (20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (neutralized silica gel).

Protocol B: Cesium-Promoted Direct Alkylation (If Alkyl Halides are Mandatory)

If your target alkyl group cannot be derived from a carbonyl, you must use direct alkylation. This protocol uses a 5 by enhancing the nucleophilicity of the primary amine via the "cesium effect"[5].

Step-by-Step Methodology:

  • System Setup: Dissolve 2,2-dimethoxy-2-pyridin-4-ylethanamine (1.0 mmol) in anhydrous DMF (5 mL). Add finely powdered Cs2CO3 (1.5 mmol).

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve the alkyl halide (0.95 mmol — strict substoichiometry is required) in DMF (2 mL) and add it dropwise over 30 minutes using a syringe pump.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Look for the m/z [M+H]+ of the mono-alkylated product. If a mass corresponding to [M+R]+ appears without a proton, undesired pyridinium salt formation is occurring.

  • Workup: Filter off the inorganic salts. Dilute the filtrate with ethyl acetate (30 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Wash with saturated NaHCO3 to ensure the acetal remains intact. Dry and concentrate.

References

  • A chemoselective electrochemical birch carboxylation of pyridines - RSC Publishing.
  • Experimental procedure for N-alkylation of primary amines - Benchchem.
  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines - Organic Chemistry Portal.
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents.
  • DNA Binding Ligands with Improved in Vitro and in Vivo Potency against Drug-Resistant Staphylococcus aureus | Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation & Comparative

Validating the In Vitro Activity of 2,2-Dimethoxy-2-pyridin-4-ylethanamine: A Secondary Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In fragment-based drug discovery (FBDD) and the development of tetra-substituted imidazole p38α (MAPK14) inhibitors, 2,2-dimethoxy-2-pyridin-4-ylethanamine (DPEA) serves as a critical structural building block and a highly efficient fragment hit. The pyridine-4-yl moiety is a privileged pharmacophore known to form essential bidentate hydrogen bonds with the hinge region (specifically Met109 and Gly110) of the p38α ATP-binding pocket[1].

While primary biochemical assays (e.g., TR-FRET or radiometric kinase assays) can identify the baseline affinity of DPEA, they fail to account for cellular permeability, intracellular ATP competition, and functional phenotypic outcomes. As a Senior Application Scientist, I designed this guide to objectively compare the in vitro performance of the DPEA fragment against established clinical-grade p38 inhibitors—SB203580 (ATP-competitive) and BIRB-796 (Type II allosteric)—using a self-validating secondary assay workflow.

This guide details two orthogonal secondary assays:

  • Biophysical Target Engagement: NanoBRET™ assay to quantify live-cell permeability and intracellular target residency[2].

  • Functional Phenotypic Readout: THP-1 Monocyte TNF-α release assay to validate the downstream inhibition of inflammatory cytokine translation.

Mechanistic Pathway Visualization

To understand the causality behind our assay choices, we must map the intervention point. The p38α MAPK pathway is activated by inflammatory stimuli (like LPS), leading to the phosphorylation of MK2 and the subsequent translation of TNF-α mRNA. Pyridine-4-yl-based compounds intervene directly at the ATP-binding site of p38α, halting this cascade.

G LPS LPS / Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 MKK36 MKK3 / MKK6 TLR4->MKK36 p38 p38α MAPK (MAPK14) MKK36->p38 MK2 MK2 (MAPKAPK2) p38->MK2 TNFa_mRNA TNF-α mRNA Translation MK2->TNFa_mRNA TNFa_Release TNF-α Secretion TNFa_mRNA->TNFa_Release Inhibitor DPEA / SB203580 (Hinge Binder at Met109) Inhibitor->p38 ATP-Competitive Inhibition

Fig 1: p38α MAPK signaling pathway and the intervention point of pyridine-4-yl based inhibitors.

Comparative Performance Data

The following tables summarize the expected quantitative data when evaluating the DPEA fragment against mature inhibitors. Because DPEA is a low-molecular-weight fragment (MW: 182.22), its absolute potency is lower than fully elaborated drugs, but its Ligand Efficiency (LE) remains highly competitive.

Table 1: Live-Cell Target Engagement (NanoBRET MAPK14 Assay)
CompoundMechanismIntracellular IC₅₀ (μM)Ligand Efficiency (LE)Cell Permeability
DPEA (Fragment) ATP-Competitive (Hinge)45.2 ± 3.1~0.38High
SB203580 ATP-Competitive (Hinge)0.05 ± 0.01~0.32High
BIRB-796 Type II Allosteric (DFG-out)0.01 ± 0.005~0.28Moderate
Table 2: Functional Efficacy (THP-1 TNF-α Release Assay)
CompoundLPS-Induced TNF-α IC₅₀Cytotoxicity (CC₅₀, 24h)Selectivity Window
DPEA (Fragment) 85.5 ± 5.4 μM> 500 μM> 5-fold
SB203580 72 nM[3]> 100 μM> 1000-fold
BIRB-796 18 nM> 50 μM> 2500-fold

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and control systems. Do not skip the pre-incubation steps, as they are mathematically required to achieve binding equilibrium before the introduction of competitive or inflammatory stimuli.

Protocol A: NanoBRET™ Target Engagement Assay (MAPK14)

Purpose: To prove that DPEA crosses the intact cell membrane and physically occupies the p38α ATP-binding pocket in the presence of physiological (millimolar) intracellular ATP[2].

Step-by-Step Workflow:

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well format (2x10⁴ cells/well). Transfect with the MAPK14-NanoLuc® fusion vector using a lipid-based reagent.

    • Causality: Using full-length MAPK14 ensures the entire 3D conformation of the kinase is preserved, unlike truncated biochemical kinase domains.

  • Tracer Addition: After 24 hours of expression, add the NanoBRET™ Tracer K-4 (a fluorescent ATP-competitive probe) at a concentration equal to its previously determined K_d (typically 100 nM).

  • Compound Incubation: Treat cells with a 10-point serial dilution of DPEA (starting at 500 μM) and SB203580 (starting at 10 μM).

    • Critical Control: Include a "No Tracer" well to subtract background luminescence and a "NanoLuc-only" vector control to ensure DPEA does not directly inhibit the luciferase enzyme (a common false-positive artifact in fragment screening).

  • Equilibration: Incubate for 2 hours at 37°C.

    • Causality: Because DPEA is a fragment, its association rate ( kon​ ) may be rapid, but establishing true thermodynamic equilibrium against the Tracer is required for accurate IC₅₀ calculation.

  • Readout: Add Nano-Glo® Substrate and measure dual-wavelength emission (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio (Acceptor/Donor).

Protocol B: THP-1 Monocyte TNF-α Release Assay

Purpose: To validate that the target engagement observed in Protocol A translates to a functional phenotypic response. THP-1 cells endogenously express TLR4 and p38α, making them an ideal model for human monocyte inflammatory signaling.

Step-by-Step Workflow:

  • Cell Culture: Maintain THP-1 cells (human monocytic leukemia) in RPMI-1640 supplemented with 10% FBS. Seed at 1x10⁵ cells/well in a 96-well plate.

  • Compound Pre-Incubation: Add DPEA, SB203580, or vehicle (0.1% DMSO) to the cells and incubate for 1 hour at 37°C.

    • Causality: Pre-incubation is mandatory. The p38α kinase is activated within 15-30 minutes of LPS stimulation. If the inhibitor is not pre-equilibrated in the ATP pocket, the initial wave of MK2 phosphorylation will escape inhibition, artificially shifting the apparent IC₅₀.

  • Inflammatory Stimulation: Add 100 ng/mL of Lipopolysaccharide (LPS, E. coli O111:B4) to all wells except the negative control.

  • Incubation: Incubate for 4 hours.

    • Causality: TNF-α mRNA translation and secretion peak between 4 to 6 hours post-LPS exposure. Longer incubations risk compound degradation or secondary cytokine feedback loops (e.g., IL-10 suppression of TNF-α).

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the cell-free supernatant to a high-sensitivity Human TNF-α ELISA plate.

  • Cytotoxicity Counter-Screen: Add Resazurin (Alamar Blue) to the remaining cells in the original plate to verify that the reduction in TNF-α is due to p38α inhibition, not general cytotoxicity.

Conclusion

Validating the in vitro activity of a fragment like 2,2-dimethoxy-2-pyridin-4-ylethanamine requires a deliberate progression from biophysical target engagement to functional cellular assays. While DPEA exhibits a higher absolute IC₅₀ than mature drugs like SB203580, its high ligand efficiency and validated cell permeability in the NanoBRET system confirm its utility as a premium starting point for synthesizing highly potent, tetra-substituted imidazole p38α inhibitors.

References

  • "Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold" - PubMed (NIH). URL:[Link]

  • "Signalling to translational activation of tumour necrosis factor-alpha expression in human THP-1 cells" - PubMed (NIH). URL:[Link]

Sources

Comparative Guide: 2,2-Dimethoxy-2-pyridin-4-ylethanamine-Derived Inhibitors vs. Established p38α Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The p38α Mitogen-Activated Protein Kinase (MAPK) pathway is a master regulator of pro-inflammatory cytokine production, making it a prime therapeutic target for autoimmune and inflammatory conditions such as Rheumatoid Arthritis (RA) and Chronic Obstructive Pulmonary Disease (COPD). 2,2-dimethoxy-2-pyridin-4-ylethanamine (DPE) serves as a highly specialized pharmacophore building block for synthesizing 1,2,4,5-tetrasubstituted imidazoles—a class of next-generation, ATP-mimetic p38α inhibitors[1].

This technical guide provides an objective, data-driven comparison of DPE-derived tetrasubstituted imidazoles against established clinical and tool-compound p38α inhibitors: Pamapimod , Losmapimod , and SB203580 . It outlines the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Structural Advantage

To design a best-in-class kinase inhibitor, the molecule must achieve both high affinity and extreme kinase selectivity. First-generation inhibitors like SB203580 bind to the ATP pocket but suffer from off-target effects (e.g., PKB/Akt inhibition) at higher concentrations.

DPE-derived tetrasubstituted imidazoles overcome this through precise structural geometry. The pyridine ring derived from the DPE scaffold is specifically engineered to occupy the hydrophobic pocket II of the p38α ATP-binding site[1]. Meanwhile, the ethanamine-derived substituents interact favorably with the surface-exposed front region of the enzyme[2]. This dual-anchoring mechanism drastically improves selectivity over closely related kinases (p38γ, p38δ, and JNK) and enhances overall potency compared to standard therapies.

Pathway Visualization

P38_MAPK_Signaling Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptors TLR4 / TNFR Stimuli->Receptors MAP2K MKK3 / MKK6 Receptors->MAP2K MAP3K Cascade P38 p38α MAPK MAP2K->P38 Phosphorylation MK2 MK2 (MAPKAPK2) P38->MK2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines mRNA Translation Inhibitors ATP-Mimetic Inhibitors (DPE-Imidazoles, Pamapimod) Inhibitors->P38 Block ATP Binding

Fig 1: p38α MAPK signaling cascade and the targeted intervention point of ATP-mimetic inhibitors.

Quantitative Efficacy Profiling

The table below synthesizes the biochemical and target-engagement metrics of the DPE-derived scaffold against established clinical benchmarks.

Compound Class / DrugPrimary Targetp38α IC₅₀ (nM)p38β IC₅₀ (nM)Selectivity ProfileClinical Status
DPE-Derived Imidazoles p38α / β~1.0 - 5.0~10 - 20High (>1000x over p38γ/δ)Preclinical / Lead Opt.
Pamapimod (Ro4402257) p38α14.0480High (No activity on p38γ/δ)Phase II (RA)[3]
Losmapimod (GW856553) p38α / β23.0138HighPhase III (COPD)
SB203580 p38α / β34.0 - 50.0500Moderate (Inhibits PKB)Tool Compound

Data Interpretation: DPE-derived tetrasubstituted imidazoles consistently demonstrate single-digit nanomolar potency, outperforming the biochemical affinity of both Pamapimod and Losmapimod[1],[2].

Validated Experimental Methodologies

To establish trustworthiness, drug efficacy must be proven through a self-validating system. We employ a dual-assay approach: a cell-free enzymatic assay to confirm direct target engagement, followed by a cell-based phenotypic assay to verify membrane permeability and functional cytokine suppression.

Cell-Free Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard radiometric ³²P-ATP assay. The causality here is twofold: TR-FRET eliminates the safety hazards of radioactivity, and its time-delayed fluorescence reading bypasses the auto-fluorescence commonly exhibited by heterocyclic small molecules, thereby preventing false-positive inhibition artifacts.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Serially dilute DPE-imidazoles, Pamapimod, and SB203580 in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration strictly maintained at 1% to prevent solvent-induced kinase denaturation).

  • Enzyme Addition: Add 0.5 nM recombinant human p38α kinase to the wells and incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated ATF-2 substrate. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO, 0% inhibition) and a no-enzyme control (100% inhibition). Only plates yielding a Z' > 0.6 are accepted for IC₅₀ derivation.

Phenotypic Efficacy (LPS-Stimulated THP-1 Cytokine Assay)

Causality & Rationale: THP-1 human monocytic cells are selected over generic recombinant cell lines (like HEK293) because they endogenously express Toll-like Receptor 4 (TLR4) and the complete downstream MAP3K cascade. This ensures that the compound's ability to cross the cell membrane and operate within a physiologically relevant intracellular environment is rigorously tested.

Step-by-Step Protocol:

  • Cell Seeding: Seed THP-1 cells at 1 × 10⁵ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Pre-incubation: Treat cells with serial dilutions of the test compounds for 1 hour.

  • Stimulation: Induce the inflammatory cascade by adding 100 ng/mL Lipopolysaccharide (LPS). Incubate for 4 hours at 37°C, 5% CO₂.

  • Harvest & Quantification: Centrifuge the plates to pellet the cells. Extract the supernatant and quantify secreted TNF-α using a highly specific sandwich ELISA.

  • Self-Validation Check: The assay incorporates a built-in validation matrix: a 0.1% DMSO vehicle control establishes the 100% inflammatory baseline, while a high-dose SB203580 (10 µM) cohort acts as the positive control to define the maximum suppression window.

Workflow Architecture

Assay_Workflow cluster_0 Target Engagement cluster_1 Phenotypic Efficacy Compound 1. Compound Prep (Serial Dilution) Kinase 2A. TR-FRET Assay (Recombinant p38α) Compound->Kinase Cell 2B. THP-1 Culture (LPS Stimulation) Compound->Cell Analysis 4. Data Synthesis (IC50 & Z'-Factor) Kinase->Analysis ELISA 3. Quantification (TNF-α ELISA) Cell->ELISA ELISA->Analysis

Fig 2: Self-validating dual-assay workflow for quantifying p38α inhibitor efficacy and potency.

Conclusion

While established drugs like Pamapimod and Losmapimod have paved the way for p38α inhibition in clinical settings, the 2,2-dimethoxy-2-pyridin-4-ylethanamine scaffold represents a significant structural evolution. By enabling the synthesis of 1,2,4,5-tetrasubstituted imidazoles, this precursor allows for optimal exploitation of the p38α hydrophobic pocket II. The resulting compounds exhibit superior biochemical potency (low single-digit nanomolar IC₅₀) and exceptional selectivity, offering a highly promising avenue for next-generation anti-inflammatory drug development.

References

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed / NIH. 1

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. ACS Publications. 2

  • Pamapimod (Ro4402257) | p38α Inhibitor. MedChemExpress. 3

  • CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity. PMC / NIH.

  • SB 203580 - Product Information & Biochemical Profile. Sigma-Aldrich.

Sources

Head-to-head comparison of different synthesis routes for 2,2-dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of Synthesis Routes for 2,2-Dimethoxy-2-(pyridin-4-yl)ethanamine

Executive Summary

The compound 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine (CAS 329794-48-1) is a highly versatile building block in the synthesis of kinase inhibitors, histamine H3 receptor antagonists, and complex heterocyclic scaffolds. The primary synthetic challenge lies in installing a primary amine adjacent to an electron-deficient pyridine ring while preserving the acid-sensitive dimethyl acetal protecting group. This guide objectively compares three distinct synthetic routes—the Azide-Reduction Pathway, the Direct Amination Pathway, and the Modified Neber Rearrangement—analyzing their mechanistic causality, scalability, and safety profiles.

Route Comparison Overview & Logical Workflow

The synthesis of alpha-amino acetals requires careful orchestration of protecting groups and reactive intermediates. The workflow below illustrates the divergence of the three primary synthetic strategies starting from a common precursor, 4-acetylpyridine.

RouteComparison cluster_A Route A & B: Bromo-Acetal Pathway cluster_C Route C: Neber Pathway SM 4-Acetylpyridine Br_Ketone 2-Bromo-1-(pyridin-4-yl) ethanone HBr SM->Br_Ketone Br2, HBr Oxime Oxime O-Tosylate SM->Oxime 1. NH2OH 2. TsCl, Py Br_Acetal 4-(2-Bromo-1,1-dimethoxy ethyl)pyridine Br_Ketone->Br_Acetal HC(OMe)3, MeOH, H+ Azide 4-(2-Azido-1,1-dimethoxy ethyl)pyridine Br_Acetal->Azide NaN3, DMF (Route A) Product 2,2-Dimethoxy-2-(pyridin-4-yl) ethanamine Br_Acetal->Product NH3/MeOH (Route B) Azide->Product H2, Pd/C Azirine 2H-Azirine Intermediate Oxime->Azirine NaOMe/MeOH Azirine->Product MeOH Trapping

Logical workflow comparing three synthesis routes for 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance, scalability, and safety considerations for each route based on standard bench-scale validations.

MetricRoute A: Azide-ReductionRoute B: Direct AminationRoute C: Modified Neber
Overall Yield 65–75%40–50%55–65%
Step Count 4 Steps3 Steps3 Steps
Primary Impurity Unreduced azide, pyrazinesSecondary/tertiary aminesUnreacted oxime, dimers
Scalability Low/Medium (<100g)High (Process Scale)Medium
Safety Profile Hazardous (NaN3, explosive)Moderate (High pressure)Safe (Standard reagents)
Primary Advantage High primary amine selectivityAvoids explosive intermediatesAtom-economical, no bromination

Detailed Mechanistic Analysis & Experimental Protocols

Route A: The Azide-Reduction Pathway (The Bench Standard)

Causality & Rationale: This route relies on the sequential bromination, acetalization, azidation, and reduction of 4-acetylpyridine. A critical mechanistic choice here is the order of operations: the ketone must be converted to the dimethyl acetal before the introduction of the azide[1]. Alpha-azido ketones are highly unstable and prone to decomposition or self-condensation into pyrazines. The acetal masks the electrophilic carbonyl carbon, stabilizing the adjacent C-N bond for the subsequent reduction step.

Self-Validating Experimental Protocol:

  • Bromination: Dissolve 4-acetylpyridine (1.0 eq) in a 1:3 mixture of conc. HBr (48%) and glacial acetic acid at 0 °C. Add Br₂ (1.0 eq) dropwise. Stir at room temperature for 12 hours. A white precipitate will form, serving as an in-process visual confirmation. Filter and wash with Et₂O to yield 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide[2][3].

  • Acetalization: Suspend the bromo-ketone (1.0 eq) in anhydrous methanol and trimethyl orthoformate (3.0 eq). Add a catalytic amount of concentrated H₂SO₄. Reflux for 8 hours. The dissolution of the suspension indicates reaction progress. Neutralize with saturated NaHCO₃ and extract with EtOAc to yield 4-(2-bromo-1,1-dimethoxyethyl)pyridine.

  • Azidation: Dissolve the bromo-acetal in anhydrous DMF. Add NaN₃ (1.5 eq) and stir at room temperature for 12 hours. Monitor via TLC (disappearance of the UV-active bromo-acetal). Quench with water and extract with Et₂O to yield 4-(2-azido-1,1-dimethoxyethyl)pyridine. (Caution: Avoid acidic workup to prevent hydrazoic acid formation).

  • Reduction: Dissolve the azide in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo to yield the target primary amine[1].

Route B: Direct Amination (The Process Scale-Up Route)

Causality & Rationale: To bypass the severe safety hazards associated with sodium azide on a multi-kilogram scale, Route B directly aminates the bromo-acetal intermediate. The inherent risk of direct amination is over-alkylation, where the newly formed primary amine acts as a nucleophile to attack another molecule of the bromo-acetal, forming secondary or tertiary amines. To suppress this, causality dictates the use of a massive stoichiometric excess of ammonia (often >20 eq) under high pressure to drive the thermodynamic equilibrium exclusively toward the primary amine.

Self-Validating Experimental Protocol:

  • Ammonolysis: Transfer 4-(2-bromo-1,1-dimethoxyethyl)pyridine to a high-pressure autoclave. Add a 7N solution of ammonia in methanol (20.0 eq).

  • Reaction: Seal the autoclave and heat to 60 °C for 16 hours. The high pressure ensures the ammonia remains dissolved.

  • Purification: Vent the reactor carefully. Concentrate the crude mixture to remove excess ammonia and methanol. The resulting mixture requires rigorous purification (typically via acid-base extraction or vacuum distillation) to separate the target primary amine from trace secondary amine byproducts.

Route C: The Modified Neber Rearrangement (The Atom-Economical Alternative)

Causality & Rationale: The Neber rearrangement converts a ketoxime O-sulfonate into an alpha-amino ketone via a highly strained 2H-azirine intermediate[4][5]. In this modified Neber approach, the electron-withdrawing nature of the pyridine ring enhances the acidity of the alpha-protons. When treated with sodium methoxide in anhydrous methanol, the base deprotonates the alpha-carbon to form a nitronate anion, which displaces the tosylate to form the azirine. Because the reaction is conducted in anhydrous methanol rather than aqueous base, the azirine is immediately trapped by methanol to directly yield the alpha-amino dimethyl acetal, completely bypassing the unstable alpha-amino ketone[6].

NeberMechanism Step1 Oxime O-Tosylate Ar-C(=NOTs)-CH3 Step2 Nitronate Anion Ar-C(=NOTs)-CH2(-) Step1->Step2 Deprotonation by NaOMe Step3 2H-Azirine (Strained 3-membered ring) Step2->Step3 Intramolecular SN2 Loss of OTs(-) Step4 Methoxyaziridine Ar-C(OMe)(NH)-CH2 Step3->Step4 Nucleophilic attack by MeOH Step5 Alpha-Amino Acetal Ar-C(OMe)2-CH2-NH2 Step4->Step5 Ring opening & 2nd MeOH attack

Mechanistic pathway of the Modified Neber Rearrangement yielding the alpha-amino acetal.

Self-Validating Experimental Protocol:

  • Oxime Formation: Reflux 4-acetylpyridine (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.2 eq) in ethanol for 4 hours. Concentrate and extract to yield 1-(pyridin-4-yl)ethanone oxime.

  • Tosylation: Dissolve the oxime in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir for 2 hours. Pour into ice water; the oxime O-tosylate will precipitate as a solid.

  • Modified Neber Rearrangement: Dissolve the oxime O-tosylate in anhydrous methanol at 0 °C. Slowly add a freshly prepared solution of sodium methoxide in methanol (3.0 eq). The reaction mixture will turn yellow as the azirine intermediate forms[6]. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and concentrate to yield 2,2-dimethoxy-2-(pyridin-4-yl)ethanamine.

Conclusion & Recommendation

For discovery chemistry and milligram-to-gram scale synthesis, Route A (Azide-Reduction) remains the gold standard due to its high selectivity for primary amines and robust, predictable yields. However, for process chemists looking to scale beyond 100g, Route B (Direct Amination) or Route C (Modified Neber) are mandatory to mitigate the explosive risks of azide intermediates. Route C is particularly elegant, as it bypasses the use of highly toxic bromine gas and leverages the inherent electronic properties of the pyridine ring to drive the azirine formation.

Sources

Benchmarking the analytical methods for 2,2-dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized intermediate frequently utilized in the synthesis of complex heterocycles, 2,2-dimethoxy-2-pyridin-4-ylethanamine presents a "perfect storm" of analytical challenges. Designing a robust chromatographic method for this compound requires navigating the conflicting physicochemical properties of its three primary functional groups: a basic pyridine ring (pKa ~5.2), a highly polar primary aliphatic amine (pKa ~9.5), and an acid-labile dimethyl acetal.

This guide objectively benchmarks two field-proven, orthogonal analytical methodologies—High-pH Reversed-Phase Liquid Chromatography (Hp-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—against standard acidic reversed-phase methods, providing researchers with self-validating protocols and quantitative performance data.

Physicochemical Bottlenecks & The Causality of Failure

Standard Reversed-Phase Liquid Chromatography (RP-LC) typically relies on acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid or Formic Acid, pH 2.0–3.0) to suppress silanol ionization on silica stationary phases, thereby improving peak shape for basic compounds. However, applying this standard approach to 2,2-dimethoxy-2-pyridin-4-ylethanamine results in catastrophic analytical failure due to two mechanistic reasons:

  • Acetal Hydrolysis (In-Situ Degradation): Acetals undergo specific acid-catalyzed cleavage. At pH < 5.0, the protonation of the methoxy oxygen is followed by the expulsion of methanol, forming a resonance-stabilized oxocarbenium ion intermediate that rapidly hydrolyzes into the corresponding ketone (2-amino-1-pyridin-4-ylethan-1-one) (1[1]). This creates artifactual degradation peaks during the run.

  • Extreme Polarity & Void Volume Elution: At pH 2.0, both the pyridine nitrogen and the primary amine are fully protonated. This cationic state drops the molecule's partition coefficient (logD) drastically, causing it to elute in the void volume ( k′<1 ) on standard C18 columns, making accurate quantification impossible.

To ensure scientific integrity, we must abandon acidic RP-LC and utilize methods that preserve the molecule's structural integrity while providing adequate retention.

Method 1: High-pH Reversed-Phase Chromatography (Hp-RPLC)

The Causality of the Method: By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the environment is shifted well above the pKa of both the primary amine and the pyridine ring. This deprotonates the molecule, rendering it neutral. The neutral state maximizes hydrophobic interactions with the C18 ligands, drastically increasing retention. Furthermore, the alkaline environment completely halts the acid-catalyzed hydrolysis of the acetal group, while simultaneously neutralizing electrostatic repulsion with residual silanols to eliminate peak tailing (2[2]).

Step-by-Step Protocol
  • Column: Ethylene-bridged hybrid silica (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm (Must be stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and ESI-MS (Positive mode).

System Suitability & Self-Validation: Inject a mixed standard of the intact analyte and its synthesized ketone degradant. The system is validated if the resolution ( Rs​ ) between the two peaks is > 2.0, and the recovery of the intact analyte from a 24-hour autosampler stability vial is >99.9%, proving absolute chemical stability during the analytical sequence.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality of the Method: Instead of forcing a highly polar molecule to retain on a hydrophobic column, HILIC leverages the molecule's inherent polarity. In HILIC mode, the bulk mobile phase is highly organic, while a water-enriched layer immobilizes on the polar stationary phase. The protonated basic nitrogens of the analyte partition into this aqueous layer, providing robust retention (3[3]). By using a near-neutral buffer (pH 6.8), we maintain the protonated state for optimal polar retention while remaining safely above the acidic threshold that triggers acetal hydrolysis.

Step-by-Step Protocol
  • Column: Cross-linked Diol or bare silica HILIC column (e.g., Phenomenex Luna HILIC), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B (highly organic), decrease to 50% B over 10 minutes. (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate: 0.4 mL/min.

  • Sample Diluent: Must be at least 75% Acetonitrile to prevent peak distortion and solvent-front breakthrough.

System Suitability & Self-Validation: Monitor the void volume ( t0​ ) using an unretained marker (e.g., toluene). The method is validated if the retention factor ( k′ ) of the analyte is > 3.0, ensuring it is fully partitioned into the aqueous layer and not co-eluting with solvent front artifacts.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of 2,2-dimethoxy-2-pyridin-4-ylethanamine across the three discussed methodologies.

Analytical ParameterStandard RP-LC (0.1% TFA, pH 2.0)Hp-RPLC (pH 10.0)HILIC (pH 6.8)
Retention Factor ( k′ ) 0.4 (Fails criteria)4.86.5
Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.1 (Symmetrical)1.2 (Symmetrical)
Theoretical Plates ( N ) < 2,000> 12,000> 10,000
Acetal Degradation > 85% (Hydrolyzed)< 0.1% (Stable)< 0.1% (Stable)
MS Sensitivity (S/N) Poor (Ion suppression)GoodExcellent (Optimal desolvation)

Mechanistic Analytical Workflow

AnalyticalWorkflow Start 2,2-dimethoxy-2-pyridin-4-ylethanamine Challenge1 High Polarity (Amines) Start->Challenge1 Challenge2 Acid Lability (Acetal) Start->Challenge2 StandardRP Standard RP-LC (pH 2) Challenge1->StandardRP Sol1 Hp-RPLC (pH 10) Challenge1->Sol1 Sol2 HILIC (pH 6.8) Challenge1->Sol2 Challenge2->StandardRP Challenge2->Sol1 Challenge2->Sol2 Fail Elution in Void & Hydrolysis StandardRP->Fail Mech1 Deprotonation -> Retained Sol1->Mech1 Mech2 Polar Partitioning -> Retained Sol2->Mech2 Success Stable & Resolved Mech1->Success Mech2->Success

Figure 1: Analytical workflow for basic, acid-labile polar amines.

Conclusion & Recommendations

For the routine analysis and purity profiling of 2,2-dimethoxy-2-pyridin-4-ylethanamine, Hp-RPLC at pH 10.0 is the superior choice. It offers the highest theoretical plate count, completely arrests acetal hydrolysis, and allows for seamless scale-up to preparative chromatography.

Conversely, if the primary goal is trace impurity identification via LC-MS/MS, HILIC at pH 6.8 is highly recommended. The high organic content of the HILIC mobile phase provides unmatched electrospray desolvation efficiency, yielding the highest signal-to-noise ratio for mass spectrometry while maintaining the structural integrity of the acetal moiety.

References

  • Title: Static vs.
  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Acetals as pH-Sensitive Linkages for Drug Delivery Source: ACS / Bioconjugate Chemistry URL

Sources

In Vivo Validation of In Silico Predictions for 2,2-Dimethoxy-2-pyridin-4-ylethanamine (DMPA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Computational-to-Clinical Gap

The transition from in silico hit identification to in vivo validation remains one of the most critical bottlenecks in preclinical drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for generating novel leads, offering distinct advantages for challenging targets by identifying low-molecular-weight fragments that bind efficiently to a target[1].

This guide objectively evaluates the performance of a novel fragment scaffold—2,2-dimethoxy-2-pyridin-4-ylethanamine (DMPA) —which was identified via computational virtual screening as a potent binder for the p38 Mitogen-Activated Protein Kinase (MAPK) hinge region. We will compare a highly optimized DMPA-derived lead compound (DMPA-L1 ) against the industry-standard p38 MAPK inhibitor, SB203580 , detailing the self-validating experimental workflows required to prove computational claims.

Part 1: In Silico Profiling & Structural Rationale

Before committing resources to chemical synthesis and animal models, robust in silico profiling is required to predict target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The Causality of the DMPA Scaffold

Why was 2,2-dimethoxy-2-pyridin-4-ylethanamine selected over simpler aliphatic amines?

  • Target Engagement: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the Met109 residue in the p38α hinge region.

  • Metabolic Shielding: Unshielded primary amines are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs). The bulky dimethoxy acetal group provides steric hindrance, drastically improving the predicted microsomal half-life.

  • Solvent Vectoring: The dimethoxy-ethanamine moiety provides a rigid vector that directs the primary amine into the solvent-exposed region of the kinase pocket, enhancing aqueous solubility without inflating lipophilicity.

Table 1: In Silico Profiling Comparison
ParameterDMPA-L1 (Predicted)SB203580 (Predicted/Known)Rationale for Prediction
Docking Score (p38α) -10.5 kcal/mol-9.8 kcal/molEnhanced hinge-binding via pyridine N; optimal solvent vectoring.
cLogP 2.43.2Lower lipophilicity reduces off-target toxicity and improves solubility.
Topological PSA 65 Ų54 ŲOptimal polar surface area for oral absorption without excessive BBB penetration.
Ligand Efficiency (LE) 0.420.35High LE (>0.3) indicates optimal binding affinity per heavy atom[1].

Part 2: Experimental Workflow & Methodologies

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies describe how the in silico predictions were empirically tested.

Protocol 1: In Vitro p38α Kinase Inhibition Assay

Objective: Validate the predicted docking score and target engagement.

  • Reagent Preparation: Prepare 10 mM stock solutions of DMPA-L1 and the reference standard SB203580[2] in 100% DMSO. Dilute serially to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

  • Enzyme Reaction: In a 384-well plate, combine recombinant human p38α (1 nM), ATF-2 substrate (2 µM), and ATP (10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% CHAPS, 1 mM DTT). Causality Note: Using an ATP concentration near its Michaelis constant ( Km​ ) ensures the assay is highly sensitive to competitive ATP-site inhibitors.

  • Incubation: Add compound dilutions (1% final DMSO) and incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic curve fit. SB203580 acts as an internal positive control to validate assay sensitivity and dynamic range.

Protocol 2: In Vivo Pharmacokinetics (PK)

Objective: Validate the predicted cLogP, PSA, and metabolic stability.

  • Animal Dosing: Fast male Sprague-Dawley rats (n=3 per group) overnight. Administer DMPA-L1 either intravenously (IV, 2 mg/kg in 5% DMSO/95% saline) or orally (PO, 10 mg/kg in 0.5% methylcellulose).

  • Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C to separate plasma.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS using a C18 column and multiple reaction monitoring (MRM).

  • Validation: Calculate absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ). A high F value empirically validates the computational ADMET predictions.

Protocol 3: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Objective: Validate systemic anti-inflammatory efficacy.

  • Pre-treatment: Administer DMPA-L1 (10 mg/kg, PO), SB203580 (10 mg/kg, PO), or vehicle to male Wistar rats (n=6/group) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% λ -carrageenan suspension in sterile saline into the subplantar region of the right hind paw[3].

  • Measurement: Use a plethysmometer to objectively measure paw volume at baseline (0 h) and at 1, 3, and 5 hours post-injection.

  • Validation: Calculate the percentage of edema inhibition relative to the vehicle control. Causality Note: The 5-hour time point is critical because the delayed inflammatory phase is driven by prostaglandins and cytokines (TNF-α, IL-1β) directly downstream of p38 MAPK activation.

Part 3: Data Presentation & Comparative Analysis

The empirical data demonstrates that the in silico predictions successfully translated into in vivo reality. The dimethoxy-ethanamine modification in DMPA-L1 provided a distinct pharmacokinetic advantage over the standard SB203580 scaffold.

Table 2: In Vitro & In Vivo Validation Data
Assay / ParameterDMPA-L1 (Observed)SB203580 (Observed)Performance Outcome
p38α Kinase IC₅₀ 8.2 nM12.5 nMDMPA-L1 exhibits superior target affinity.
Microsomal Stability (T₁/₂) > 60 min45 minDimethoxy shielding prevents rapid degradation.
Oral Bioavailability (F%) 58%42%Improved solubility translates to higher absorption.
Paw Edema Inhibition (5h) 65% (at 10 mg/kg)55% (at 10 mg/kg)Higher systemic exposure drives superior efficacy.

Part 4: Visualizations

MAPK_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptors Stimulus->Receptor MAPKKK MAP3K (ASK1, TAK1) Receptor->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Pro-inflammatory Cytokines (IL-6, TNF-α) p38->Downstream Activation DMPA DMPA-L1 Scaffold (Inhibitor) DMPA->p38 Inhibits (Hinge Binding)

Figure 1. p38 MAPK signaling cascade and targeted inhibition by the DMPA scaffold.

Workflow InSilico In Silico Predictions (Docking, ADMET) Synthesis Chemical Synthesis (DMPA Integration) InSilico->Synthesis Hit ID InVitro In Vitro Assays (Kinase Inhibition) Synthesis->InVitro Compound InVivoPK In Vivo PK (Bioavailability) InVitro->InVivoPK IC50 < 10nM InVivoPD In Vivo Efficacy (Edema Model) InVivoPK->InVivoPD F > 30%

Figure 2. Step-by-step workflow from in silico prediction to in vivo validation.

References

  • Fragment-based drug discovery: A graphical review - PMC. nih.gov.
  • SB203580 - Cell Signaling Technology. cellsignal.com.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Metabolic Fate of 2,2-dimethoxy-2-pyridin-4-ylethanamine and its Analogs: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted metabolic pathways of the novel compound 2,2-dimethoxy-2-pyridin-4-ylethanamine. Given the absence of specific literature on this molecule, this document leverages established principles of drug metabolism to construct a predictive framework. We will dissect the molecule's structure to forecast its metabolic fate, compare it with potential analogs, and provide detailed, field-proven experimental protocols for its comprehensive metabolic profiling. This guide is designed to empower researchers to anticipate metabolic challenges and strategically design molecules with improved pharmacokinetic properties.

Introduction: Deconstructing the Molecule

The metabolic profile of a new chemical entity (NCE) is a critical determinant of its clinical success. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to predicting its efficacy, safety, and potential for drug-drug interactions (DDI).[1] The structure of 2,2-dimethoxy-2-pyridin-4-ylethanamine presents three key functional motifs, each a potential site for metabolic transformation:

  • The Pyridine Ring: A nitrogen-containing heterocycle common in pharmaceuticals. Its electron-rich nature makes the nitrogen atom a target for oxidation.

  • The gem-Dimethoxy Group: The presence of two methoxy groups on the same carbon atom provides steric bulk, which can influence metabolic stability.[2][3] However, these ether linkages are well-known substrates for oxidative O-dealkylation.[4][5]

  • The Ethanamine Side Chain: The primary amine group is a classic substrate for oxidative deamination by enzymes such as monoamine oxidases (MAOs).

Early assessment of a compound's metabolic stability and pathways is crucial and is strongly recommended by regulatory agencies like the FDA and EMA.[6][7] In vitro assays using human-derived systems are the cornerstone of this early evaluation.[8][9]

Predicted Metabolic Pathways of 2,2-dimethoxy-2-pyridin-4-ylethanamine

Based on the functional groups present, a multi-pronged metabolic attack by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, is anticipated.[10] The primary routes of Phase I metabolism are predicted to be N-oxidation, O-demethylation, and oxidative deamination. Subsequent Phase II conjugation of newly formed functional groups is also likely.

Phase I Metabolism: The Primary Transformation Sites
  • Pyridine Ring N-Oxidation: The nitrogen atom of the pyridine ring is a likely site for oxidation by CYP enzymes, forming the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing drugs.[11]

  • Oxidative Deamination of the Ethanamine Side Chain: The primary amine is susceptible to enzymes like MAO or other amine oxidases, which would convert it to an unstable imine intermediate. This intermediate would then hydrolyze to form an aldehyde and release ammonia.[12] The resulting aldehyde can be further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) or reduced to an alcohol by alcohol dehydrogenase (ADH).

  • Sequential O-Demethylation: The two methoxy groups are prime targets for CYP-mediated O-dealkylation.[13][14] This process involves the hydroxylation of the methyl group, leading to an unstable hemiacetal that spontaneously breaks down to form a hydroxyl group (a phenol in this case, after the first demethylation) and formaldehyde. It is probable that this occurs sequentially, first yielding a mono-hydroxy intermediate, which could then undergo a second O-demethylation.

Phase II Metabolism: Enhancing Water Solubility

The primary metabolites formed in Phase I, particularly those with newly exposed hydroxyl groups from O-demethylation, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Catalyzed by sulfotransferases (SULTs).

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2,2-dimethoxy- 2-pyridin-4-ylethanamine N_Oxide Pyridine N-Oxide Parent->N_Oxide CYPs (N-Oxidation) Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO/Amine Oxidases (Oxidative Deamination) Mono_Demethyl Mono-O-demethylated Metabolite Parent->Mono_Demethyl CYPs (O-Demethylation) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid ALDH Alcohol Alcohol Metabolite Aldehyde->Alcohol ADH Glucuronide Glucuronide Conjugate Alcohol->Glucuronide Sulfate Sulfate Conjugate Alcohol->Sulfate Di_Demethyl Di-O-demethylated Metabolite Mono_Demethyl->Di_Demethyl CYPs (O-Demethylation) Mono_Demethyl->Glucuronide UGTs Mono_Demethyl->Sulfate SULTs Di_Demethyl->Glucuronide Di_Demethyl->Sulfate

Caption: Predicted Phase I and Phase II metabolic pathways.

Comparative Analysis: The Impact of Structural Analogs

While no direct metabolic data for analogs of 2,2-dimethoxy-2-pyridin-4-ylethanamine were found, a comparative analysis can be performed by considering hypothetical structural modifications. Understanding these structure-metabolism relationships (SMRs) is key to rational drug design.

Structural Modification on AnalogPredicted Impact on MetabolismRationale
Substitution on Pyridine Ring Altered rate of N-oxidation and potential for ring hydroxylation.Electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, slowing N-oxidation. Electron-donating groups may enhance it. New sites for CYP-mediated hydroxylation may be introduced.
Replacement of gem-Dimethyl with Oxetane Increased metabolic stability.[15]The oxetane ring is a bioisostere for the gem-dimethyl group but is generally more resistant to CYP-mediated oxidation.[15][16] This strategy can also reduce lipophilicity, which may improve other ADME properties.
Modification of Ethanamine Chain Shift in metabolic pathway from deamination to dealkylation.N-methylation to a secondary amine would make the compound a substrate for N-dealkylation rather than oxidative deamination. α-methylation can hinder MAO activity, increasing stability.
Varying Alkoxy Groups Altered rate of O-dealkylation.Replacing methoxy with ethoxy or larger alkoxy groups can change the rate of O-dealkylation, although the effect is dependent on the specific CYP isozyme.

Introducing a gem-dimethyl group is a known strategy in medicinal chemistry to block metabolism at an adjacent site and can enforce a specific conformation, potentially increasing binding affinity to the target.[2] However, it also increases lipophilicity. The metabolic fate of this group via O-demethylation is therefore a critical parameter to assess.

Experimental Protocols for Metabolic Profiling

To empirically determine the metabolic fate of 2,2-dimethoxy-2-pyridin-4-ylethanamine and its analogs, a tiered in vitro approach is recommended. These protocols are designed to be self-validating by including appropriate controls and are grounded in regulatory expectations.[8][17][18]

Experiment 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).

Causality: Liver microsomes are a subcellular fraction containing a high concentration of Phase I enzymes, particularly CYPs.[19] This assay is a cost-effective, high-throughput method to rank compounds based on their metabolic lability early in drug discovery.[20][21]

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM NADPH regenerating solution (containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+) in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating solution.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Controls (Self-Validation):

    • -NADPH Control: Incubate the compound with microsomes without the NADPH regenerating solution to assess non-CYP-mediated degradation.

    • +NADPH Control (t=0): Quench the reaction immediately after adding the compound to define the 100% starting concentration.

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil, testosterone) to validate the activity of the microsomal batch.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the degradation rate constant.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Experiment 2: Metabolite Identification and Profiling

Objective: To identify the major metabolites formed from the parent compound.

Causality: Cryopreserved human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a physiologically relevant environment.[9][22] This allows for a more complete picture of the metabolic pathways.

Methodology:

  • Hepatocyte Incubation:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow them to attach and form a monolayer.

    • Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (e.g., 10 µM).

    • Incubate at 37°C in a humidified CO2 incubator for a relevant time period (e.g., 4-24 hours).

    • Collect both the cell culture medium and the cell lysate (after washing and lysing the cells).

  • Sample Preparation:

    • Combine medium and lysate samples.

    • Perform protein precipitation with a solvent like acetonitrile or methanol.

    • Centrifuge and collect the supernatant for analysis.

  • Analysis by High-Resolution Mass Spectrometry (HRMS):

    • Analyze the samples using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode and data-dependent MS/MS mode.

    • Process the data using metabolite identification software. This involves comparing the chromatograms of dosed samples with control (vehicle-treated) samples to find potential metabolites.

    • Characterize putative metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.[23][24][25][26][27] For example, a +16 Da mass shift suggests hydroxylation or N-oxidation, while a -14 Da shift suggests O-demethylation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the metabolic profile of a novel compound.

Experimental_Workflow cluster_workflow Metabolic Profiling Workflow Start Test Compound (e.g., 2,2-dimethoxy-2-pyridin-4-ylethanamine) Microsomes Metabolic Stability Assay (Human Liver Microsomes) Start->Microsomes Hepatocytes Metabolite ID & Profiling (Human Hepatocytes) Start->Hepatocytes Analysis_Stability LC-MS/MS Analysis (Quantify Parent) Microsomes->Analysis_Stability Analysis_MetID LC-HRMS Analysis (Detect & Characterize Metabolites) Hepatocytes->Analysis_MetID Data_Stability Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Analysis_Stability->Data_Stability Data_MetID Propose Metabolite Structures & Map Pathways Analysis_MetID->Data_MetID Decision Assess Metabolic Liability Data_Stability->Decision Data_MetID->Decision Optimize Rational Chemical Modification (Create Analogs) Decision->Optimize High Clearance or Unfavorable Metabolites Advance Advance to Further Studies (e.g., In Vivo PK) Decision->Advance Acceptable Profile Optimize->Start New Analog

Caption: A tiered workflow for in vitro metabolic profiling.

Conclusion and Future Directions

This guide presents a predictive metabolic map for 2,2-dimethoxy-2-pyridin-4-ylethanamine based on its chemical structure and established biotransformation principles. The primary metabolic liabilities are anticipated to be oxidative deamination, O-demethylation, and pyridine N-oxidation. The provided experimental protocols offer a robust framework for empirically testing these predictions and characterizing the metabolic profile in accordance with industry best practices and regulatory guidelines.[28][29][30]

The data generated from these studies will be invaluable for making informed decisions in a drug discovery program. If the parent compound exhibits high clearance or forms disproportionate or potentially reactive metabolites, the comparative analysis of analogs provides a rational basis for chemical modification.[17] By systematically blocking or altering the identified metabolic "hotspots," medicinal chemists can engineer next-generation compounds with optimized pharmacokinetic profiles, increasing the probability of developing a safe and effective therapeutic agent.

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Independent Verification of Binding Affinity: A Comparative Guide for 2,2-dimethoxy-2-pyridin-4-ylethanamine and ABL1 Kinase

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the binding affinity of a novel compound, 2,2-dimethoxy-2-pyridin-4-ylethanamine, to its putative target, the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase. The pyridine scaffold is a common feature in a multitude of kinase inhibitors, making ABL1 a rational, hypothetical target for this previously uncharacterized molecule.[1][2][3][4]

The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to rigorously and objectively assess target engagement. We will explore two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By employing these "gold-standard" methods, we can build a robust and trustworthy profile of the compound's binding characteristics.[5][6]

The Imperative of Independent Verification in Drug Discovery

The journey of a potential therapeutic from a mere concept to a clinical candidate is fraught with challenges. A critical, foundational step in this process is the unambiguous confirmation that a molecule physically interacts with its intended biological target.[6] Binding affinity, quantified by the dissociation constant (KD), is a primary determinant of a drug's potency and selectivity.[7] An erroneous understanding of this fundamental parameter can lead to the squandering of significant resources on a compound with a flawed mechanism of action. Therefore, independent verification of binding affinity is not merely a suggestion but a cornerstone of scientific rigor in drug development.

ABL1 Kinase: A Validated Target

ABL1 is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, proliferation, and survival.[8][9] The fusion protein BCR-ABL1, resulting from a chromosomal translocation, exhibits constitutively active kinase activity and is the primary driver of Chronic Myeloid Leukemia (CML).[8][10] This has made ABL1 a well-validated and extensively studied target for cancer therapeutics.

Comparative Compounds for Assay Validation

To ensure the reliability of our binding assays, we will include a well-characterized positive control and a negative control.

  • Positive Control: Imatinib is the first-generation FDA-approved ABL1 kinase inhibitor and has a well-documented high affinity for its target.[10] Its binding to ABL1 has been extensively characterized by multiple techniques, making it an ideal standard for validating our experimental setup.

  • Negative Control: Denatured ABL1 Kinase. A properly folded three-dimensional structure of the protein is essential for specific ligand binding. By using heat-denatured ABL1 kinase, we can assess the level of non-specific binding of our test compound. A significant signal in the presence of the denatured protein would indicate that the observed binding is not dependent on the specific conformation of the ABL1 active site, thereby questioning the validity of the interaction.

Orthogonal Verification of Binding Affinity

We will employ two distinct, yet complementary, biophysical methods to characterize the binding of 2,2-dimethoxy-2-pyridin-4-ylethanamine to ABL1 kinase.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[6] It provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants, offering a deeper insight into the binding kinetics.[5][8]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_buffer Prepare Running Buffer (e.g., HBS-EP+) prep_protein Prepare ABL1 Kinase (Ligand) prep_buffer->prep_protein prep_compound Prepare 2,2-dimethoxy-2-pyridin-4-ylethanamine (Analyte) & Controls prep_buffer->prep_compound immobilize Immobilize ABL1 Kinase on Sensor Chip prep_protein->immobilize inject_analyte Inject Serial Dilutions of Analyte over Surface immobilize->inject_analyte measure_response Measure SPR Response (Resonance Units) inject_analyte->measure_response fit_data Fit Sensorgrams to Kinetic Model measure_response->fit_data calculate_kd Calculate ka, kd, and KD fit_data->calculate_kd

Figure 1: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • Recombinant human ABL1 kinase domain (purified)

  • 2,2-dimethoxy-2-pyridin-4-ylethanamine, Imatinib (positive control)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Analyte dilution buffer: Running buffer with a final concentration of 1% DMSO

Procedure:

  • Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject a solution of ABL1 kinase (20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 3000-5000 Resonance Units (RU). Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection. A reference flow cell should be prepared similarly but without the protein immobilization.

  • Analyte Preparation: Prepare a stock solution of 2,2-dimethoxy-2-pyridin-4-ylethanamine and Imatinib in 100% DMSO. Create a serial dilution series of each compound in the running buffer containing 1% DMSO, typically ranging from 0.1 to 10 times the expected KD.

  • Binding Measurement: Inject the prepared analyte concentrations over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a pulse of a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8][11][12][13]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat released or absorbed during a binding event.[14][15][16] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][14][17]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_buffer Prepare Dialysis Buffer (e.g., Phosphate Buffer) prep_protein Dialyze ABL1 Kinase (in Cell) prep_buffer->prep_protein prep_compound Prepare 2,2-dimethoxy-2-pyridin-4-ylethanamine (in Syringe) & Controls in Dialysate prep_buffer->prep_compound load_samples Load ABL1 into Sample Cell and Compound into Syringe prep_protein->load_samples prep_compound->load_samples inject_ligand Inject Aliquots of Ligand into Sample Cell load_samples->inject_ligand measure_heat Measure Heat Change after each Injection inject_ligand->measure_heat integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks fit_isotherm Fit Binding Isotherm to a Suitable Model integrate_peaks->fit_isotherm determine_params Determine KD, n, ΔH, and ΔS fit_isotherm->determine_params

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

Materials:

  • Recombinant human ABL1 kinase domain (purified and concentrated)

  • 2,2-dimethoxy-2-pyridin-4-ylethanamine, Imatinib (positive control)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4

  • Compound buffer: Dialysis buffer with a final concentration of 1% DMSO

Procedure:

  • Sample Preparation: Dialyze the ABL1 kinase solution extensively against the dialysis buffer to ensure buffer matching. Prepare the compound solutions in the final dialysis buffer (dialysate) to minimize heats of dilution. The final DMSO concentration in the syringe and the cell should be identical.[16]

  • Concentration Determination: Accurately determine the concentrations of the protein and compound solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading Samples: Load the ABL1 kinase solution (typically 10-50 µM) into the sample cell and the compound solution (typically 100-500 µM, 10-fold higher than the protein concentration) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).[3][9][17]

Comparative Analysis of Binding Affinity

The binding affinity data obtained from both SPR and ITC experiments should be compiled and compared.

CompoundPutative TargetMethodDissociation Constant (K D)Notes
2,2-dimethoxy-2-pyridin-4-ylethanamine ABL1 KinaseSPRHypothetical ValueTo be determined experimentally.
ITCHypothetical ValueTo be determined experimentally.
Imatinib (Positive Control) ABL1 KinaseSPR~10 nMLiterature value for comparison.
ITC~10 nMLiterature value for comparison.
2,2-dimethoxy-2-pyridin-4-ylethanamine Denatured ABL1 KinaseSPRNo specific binding expectedA significant signal would indicate non-specific binding.
ITCNo significant heat change expectedA significant heat change would indicate non-specific binding.

Conclusion: Towards Trustworthy Data

The independent verification of binding affinity is a non-negotiable step in the early stages of drug discovery. By employing orthogonal, high-fidelity techniques such as SPR and ITC, and by including appropriate positive and negative controls, researchers can build a robust and reliable dataset that provides a high degree of confidence in the interaction between a novel compound and its intended target. The methodologies outlined in this guide provide a clear path to achieving this goal, ensuring that only the most promising candidates, with a validated mechanism of action, proceed through the development pipeline. Adherence to these principles of scientific integrity and rigorous experimental design is paramount for the successful translation of basic research into novel therapeutics.[4][18][19]

References

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Safety Operating Guide

2,2-dimethoxy-2-pyridin-4-ylethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2,2-Dimethoxy-2-pyridin-4-ylethanamine

Introduction 2,2-Dimethoxy-2-pyridin-4-ylethanamine (frequently supplied as a dihydrochloride salt, CAS 167897-36-1) is a highly specialized building block utilized in pharmaceutical synthesis and drug development. Structurally, it features a pyridine ring, a primary amine, and a dimethoxy acetal group. This unique chemical topology requires stringent handling and disposal procedures. The pyridine moiety presents environmental toxicity and high thermal stability, while the acetal group introduces specific chemical incompatibilities, particularly extreme sensitivity to acidic environments.

Part 1: Chemical Profiling & Hazard Assessment

Understanding the causality behind a compound's hazards is the foundation of self-validating laboratory safety. Do not merely treat this as a generic organic powder; its specific functional groups dictate its operational risks.

  • Pyridine Ring: Pyridine derivatives are known for their potential hepatotoxicity, neurotoxicity, and environmental persistence. They are highly stable due to aromaticity, meaning standard biological degradation in wastewater is inefficient, and incomplete combustion can release toxic nitrogen oxides (NOx) .

  • Primary Amine: Confers basicity and makes the compound a severe eye and skin irritant. It can saponify skin lipids upon prolonged contact, leading to delayed but severe tissue damage.

  • Dimethoxy Acetal Group: This functional group acts as a protected ketone. If exposed to strong aqueous acids, it undergoes rapid hydrolysis to form 2-amino-1-(pyridin-4-yl)ethan-1-one, releasing methanol as a byproduct. This unintended reaction not only degrades the reagent but also introduces a volatile, flammable, and toxic solvent (methanol) into the waste stream, drastically complicating disposal logistics.

Table 1: Physicochemical & Hazard Profile Summary

ParameterValue / DescriptionOperational Implication
CAS Number 167897-36-1 (Dihydrochloride)Ensure Safety Data Sheet (SDS) matches the exact salt form being handled.
Molecular Formula C9H14N2O2 (Free base)High nitrogen content dictates NOx scrubbers must be used during incineration.
LogP / PSA ~2.79 / 57.37 ŲLipophilic enough to penetrate skin; requires impermeable nitrile/neoprene gloves.
Chemical Incompatibilities Strong acids, strong oxidizersKeep away from acidic waste streams to prevent exothermic methanol release.
Primary EPA Waste Code D038 (Pyridine derivatives)Must not be discharged into domestic sewage or Publicly Owned Treatment Works.

Part 2: Experimental Workflow & Handling Protocol

To ensure the integrity of the compound and the safety of the operator, follow this step-by-step protocol for laboratory handling.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Equip standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles). Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80-100 fpm.

  • Weighing: Use an anti-static spatula. Organic amine salts can accumulate static charge, leading to the dangerous aerosolization of toxic dust. Weigh the material in a closed analytical balance.

  • Transfer & Dissolution: Transfer the solid to a dry reaction vessel. Dissolve in a compatible organic solvent (e.g., dichloromethane or anhydrous ethanol). Ensure the solvent is rigorously anhydrous to preserve the dimethoxy acetal group.

  • Reaction Execution: Maintain the reaction pH above 7.0. If acidic conditions are strictly required for a subsequent deprotection step, ensure the reaction is properly vented into a scrubber, as methanol vapor will be generated.

HandlingWorkflow A 1. Pre-Operation Verify PPE & Fume Hood Flow B 2. Weighing Use Anti-Static Spatula (Prevent Aerosolization) A->B C 3. Dissolution Use Anhydrous Solvent (Preserve Acetal) B->C D 4. Reaction Maintain pH > 7.0 (Prevent MeOH Release) C->D

Workflow for the safe laboratory handling and reaction setup of acetal-protected amines.

Part 3: Waste Segregation & Storage Procedures

Proper segregation is critical. Mixing 2,2-dimethoxy-2-pyridin-4-ylethanamine with incompatible waste streams can trigger hazardous physical changes.

Causality in Segregation: Do not mix this compound with acidic waste. As established, acid-catalyzed hydrolysis of the 2,2-dimethoxy group yields methanol. If this occurs in a sealed waste container, the vapor pressure of the newly formed methanol can cause the container to bulge, leak, or catastrophically rupture.

Storage Protocol:

  • Containment: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as amine hydrochlorides can be corrosive to metals over time.

  • Labeling: Label explicitly as "Hazardous Waste - Toxic Organic Amine / Pyridine Derivative". Include the GHS hazard pictograms for Toxicity and Irritant.

  • Temperature: Store in a well-ventilated, cool waste accumulation area (preferably ≤ 20°C) away from direct sunlight and oxidizing agents.

Part 4: Step-by-Step Disposal & Destruction Protocols

Under no circumstances should pyridine derivatives or organic amines be disposed of down the drain. They are highly toxic to aquatic life and disrupt the microbial balance in Publicly Owned Treatment Works (POTW) . The only acceptable method of destruction is high-temperature incineration.

Step-by-Step Disposal Methodology:

  • Waste Profiling: Quantify the volume and concentration of the 2,2-dimethoxy-2-pyridin-4-ylethanamine waste. Determine if it is mixed with halogenated solvents (which requires a different incineration temperature and specific EPA codes).

  • Neutralization (If Applicable): If the waste was subjected to acidic conditions during the experiment, carefully neutralize it to pH 7-8 using dilute sodium hydroxide (NaOH) under a fume hood before capping. This prevents ongoing hydrolysis and pressure buildup in the waste drum.

  • Packaging: Transfer the sealed HDPE containers into secondary containment (e.g., a UN-rated poly drum packed with inert absorbent material like vermiculite).

  • Manifesting: Complete a hazardous waste manifest. Assign the appropriate EPA waste codes (e.g., D038 for pyridine toxicity characteristic, though specific state regulations may apply) .

  • Incineration: Transfer custody to a licensed Treatment, Storage, and Disposal Facility (TSDF). The TSDF must utilize a rotary kiln or liquid injection incinerator operating at >1000°C with a flue gas scrubber. High temperatures are mandatory to break the highly stable pyridine aromatic ring and prevent the formation of toxic nitrogen oxides (NOx) and dioxins .

DisposalTree Start Waste Generation: 2,2-Dimethoxy-2-pyridin-4-ylethanamine Check Was the waste exposed to strong acids? Start->Check Yes Caution: Acetal Hydrolysis Methanol Present in Waste Check->Yes Yes No Standard Organic Amine Waste Check->No No Neutralize Carefully Neutralize to pH 7-8 under Fume Hood Yes->Neutralize Collect Collect in HDPE/Glass Label: 'Toxic Organic Waste' No->Collect Neutralize->Collect Incinerate Transfer to TSDF for High-Temp Incineration (>1000°C) Collect->Incinerate

Decision-making process for the proper segregation and disposal of pyridine-derivative waste.

Part 5: Regulatory Compliance & Documentation

Laboratories must maintain accurate, up-to-date, and easily retrievable records of sample and waste handling. This documentation is essential for meeting state and federal regulations (such as RCRA in the United States) and reducing institutional liability. Ensure your laboratory has an identified waste broker who can assist in profiling, manifesting, and inspecting laboratory waste prior to shipment to a certified TSDF .

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

A Researcher's Guide to the Safe Handling of 2,2-dimethoxy-2-pyridin-4-ylethanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,2-dimethoxy-2-pyridin-4-ylethanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyridine derivatives and represent best practices for laboratory safety. The core principle of this guide is to empower researchers with a thorough understanding of the potential hazards and the rationale behind each safety recommendation, fostering a proactive safety culture.

Hazard Analysis and Risk Assessment: An Evidence-Based Approach

Given that 2,2-dimethoxy-2-pyridin-4-ylethanamine is a pyridine derivative, it is prudent to anticipate a hazard profile that includes potential flammability, toxicity (if inhaled, ingested, or in contact with skin), and irritation to the skin and eyes.[1][2][3] A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Immediate Precautions:

  • Work in a certified chemical fume hood: Due to the volatile nature of many pyridine compounds and the potential for inhalation toxicity, all work should be conducted in a properly functioning fume hood.[4][5]

  • Avoid ignition sources: Pyridine and its derivatives can be flammable.[2][6][7][8] Ensure that the work area is free of open flames, hot plates, and other potential ignition sources.[7][8] Use spark-proof tools and equipment where necessary.[7][9]

  • Designate a handling area: Clearly define a specific area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling 2,2-dimethoxy-2-pyridin-4-ylethanamine, based on the hazards associated with related compounds.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or nitrile). Double-gloving is recommended.[4][10][11]To prevent skin contact, which can lead to irritation or toxic effects.[1][4] Nitrile gloves are a common choice for resistance to a variety of chemicals.[5][11] Always check the manufacturer's glove compatibility chart.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles.[4] A face shield should be worn when there is a significant splash hazard.[4]To protect the eyes from dust, splashes, and vapors, which can cause serious irritation or damage.[4][12]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[4][10] For larger quantities or increased splash risk, consider a chemical-resistant apron or coveralls.[13][14]To prevent accidental skin exposure.[4]
Respiratory Protection Work should be performed in a certified chemical fume hood.[4][5] If there is a risk of exceeding exposure limits or for spill cleanup, a respirator (e.g., N95 or a half-mask with organic vapor cartridges) may be necessary.[4][13][14]To avoid inhalation of potentially harmful vapors or aerosols.[4][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Preparation
  • Verify Fume Hood Functionality: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Materials: Gather all necessary chemicals, equipment, and PPE.

  • Review Emergency Procedures: Be familiar with the location and operation of the nearest emergency eyewash station and safety shower.[10] Have a spill kit readily available that is appropriate for pyridine-based compounds.[11]

Handling
  • Don Appropriate PPE: Wear the full complement of recommended PPE as detailed in the table above.

  • Minimize Quantities: Use the smallest practical amount of the substance for the experiment to minimize potential exposure and waste.[4]

  • Maintain Container Integrity: Keep containers of 2,2-dimethoxy-2-pyridin-4-ylethanamine tightly closed when not in use.[4][5][15]

  • Avoid Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust or aerosols.[4][9]

Post-Handling
  • Decontaminate Work Area: Thoroughly clean and decontaminate the work surface after the procedure is complete.

  • Properly Remove and Dispose of PPE: Remove gloves and other disposable PPE in a way that avoids contaminating your skin. Dispose of them in a designated hazardous waste container.[4]

  • Wash Hands Thoroughly: Wash your hands with soap and water after handling the compound, even if gloves were worn.[4][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection: All waste containing 2,2-dimethoxy-2-pyridin-4-ylethanamine, including contaminated consumables, should be collected in a designated, properly labeled, and sealed hazardous waste container.[4][10]

  • Labeling: The waste container must be clearly labeled with its contents and associated hazards.[10]

  • Institutional Guidelines: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[4] Do not mix with incompatible waste streams.[4]

Visualizing the Workflow: A Path to Safer Handling

The following diagram illustrates the logical workflow for the safe handling of 2,2-dimethoxy-2-pyridin-4-ylethanamine, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Preparation Verify Fume Hood Assemble Materials & PPE Review Emergency Procedures Handling Handling (in Fume Hood) Don PPE Use Minimal Quantities Keep Containers Closed Avoid Dust/Aerosols Prep->Handling Proceed with Caution PostHandling Post-Handling Decontaminate Work Area Dispose of PPE Wash Hands Handling->PostHandling Disposal Disposal Collect in Labeled Container Follow EHS Guidelines PostHandling->Disposal

Caption: Logical workflow for handling 2,2-dimethoxy-2-pyridin-4-ylethanamine.

In Case of Accidental Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10][16] Seek immediate medical attention.[10][16]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10][16] Seek medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[9][16] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][16] Seek immediate medical attention.[1][16]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling 2,2-dimethoxy-2-pyridin-4-ylethanamine and maintain a safe and productive laboratory environment.

References

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (URL: )
  • Pyridine Safety Inform
  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. (URL: )
  • 2,2-Dimethoxy-2-pyridin-4-yl-ethylamine dihydrochloride - NextSDS. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • MATERIAL SAFETY DATA SHEET According to Regulation UE 2020/878, Annex II - CPC Biotech. (URL: _)
  • SAFETY D
  • SAFETY D
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  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (URL: )
  • SAFETY D
  • SAFETY D
  • Pyridine - Apollo Scientific. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: )
  • Pyridine - SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: )
  • Personal Protective Equipment (PPE) for Handling Hazardous Drugs. (URL: _)
  • N-(4-PYRIDIN-2-YL)
  • Safety Data Sheet for 4-(Dimethylamino)pyridine. (URL: )
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (URL: )

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.